molecular formula C7H14N2O4 B1295903 N,N'-bis(2-hydroxyethyl)propanediamide CAS No. 6640-68-2

N,N'-bis(2-hydroxyethyl)propanediamide

Cat. No.: B1295903
CAS No.: 6640-68-2
M. Wt: 190.2 g/mol
InChI Key: SDCNWGGKMFFYDP-UHFFFAOYSA-N
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Description

N,N'-bis(2-hydroxyethyl)propanediamide is a useful research compound. Its molecular formula is C7H14N2O4 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49014. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCNWGGKMFFYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985048
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6640-68-2
Record name NSC49014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(2-hydroxyethyl)propanediimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-bis(2-hydroxyethyl)propanediamide, a functionalized diamide with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol and the scientific rationale behind the experimental choices.

Introduction: The Significance of Functionalized Diamides

This compound belongs to the malonamide class of compounds, which are recognized for their diverse applications. The presence of hydroxyl groups and the diamide linkage imparts specific physicochemical properties, such as increased hydrophilicity and the potential for hydrogen bonding. These characteristics make such molecules interesting candidates for use as crosslinking agents, building blocks in polymer synthesis, and as scaffolds in the design of bioactive molecules. The synthesis of this specific diamide, while not extensively documented in peer-reviewed literature, can be reliably achieved through established amidation reactions. This guide presents a robust and reproducible methodology for its preparation and subsequent characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the aminolysis of a malonic acid ester, such as diethyl malonate, with 2-aminoethanol (ethanolamine). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Causality

The reaction proceeds via the nucleophilic attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of the diethyl malonate ester. The ethoxy group of the ester acts as a leaving group. To drive the reaction to completion and form the diamide, a molar excess of ethanolamine is typically not required as the reaction is often performed at elevated temperatures, which facilitates the removal of the ethanol byproduct. The use of a high boiling point solvent or performing the reaction neat (without solvent) at an appropriate temperature can be effective.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate (C7H12O4, FW: 160.17 g/mol )

  • 2-Aminoethanol (Ethanolamine) (C2H7NO, FW: 61.08 g/mol )

  • Methanol (for purification)

  • Ethyl acetate (for purification)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add diethyl malonate (16.02 g, 0.1 mol).

  • Add 2-aminoethanol (13.44 g, 0.22 mol) to the flask. A slight excess of the amine is used to ensure complete conversion of the ester.

  • The mixture is heated to 120-130 °C with constant stirring. The reaction progress can be monitored by observing the cessation of ethanol reflux in the condenser. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, the flask is allowed to cool to room temperature.

  • The excess ethanolamine and the ethanol byproduct are removed under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or a waxy solid, is then purified.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add ethyl acetate to the methanolic solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Diethyl Malonate + 2-Aminoethanol Reaction Heating (120-130°C) 4-6 hours Reactants->Reaction Aminolysis Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization (Methanol/Ethyl Acetate) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Pure_Product Pure Crystalline Solid Filtration->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on the analysis of similar structures. For a related compound, N,N'-Bis(2-hydroxyethyl)oxamide, characteristic proton signals have been reported.[1]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity & Integration
~7.9Triplet, 2H (-NH-)
~4.5Triplet, 2H (-OH)
~3.4Quartet, 4H (-CH₂-OH)
~3.2Singlet, 2H (-CO-CH₂-CO-)
~3.1Quartet, 4H (-NH-CH₂-)
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~167C=O (Amide carbonyl)
~60-CH₂-OH
~42-NH-CH₂-
~41-CO-CH₂-CO-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the amide and hydroxyl groups. The infrared spectra of similar secondary amides with hydroxyl groups show characteristic N-H and O-H stretching bands.[2]

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode
3300-3400 (broad)O-H and N-H stretching
2850-2950C-H stretching
1640-1660 (strong)C=O stretching (Amide I)
1540-1560N-H bending (Amide II)
1050-1150C-O stretching

Characterization_Logic cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_data Expected Data Structure This compound NMR NMR Spectroscopy Structure->NMR provides info on FTIR FTIR Spectroscopy Structure->FTIR provides info on MS Mass Spectrometry Structure->MS provides info on NMR_Data Proton & Carbon Signals (Chemical Shifts, Multiplicity) NMR->NMR_Data generates FTIR_Data Vibrational Bands (N-H, O-H, C=O stretches) FTIR->FTIR_Data generates MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data generates

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C7H14N2O4), the expected molecular weight is 190.19 g/mol . Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Molecular Ion Peak: [M+H]⁺ at m/z = 191.1

Potential Fragmentation Pattern: Fragmentation is likely to occur at the amide bonds and the C-C bonds adjacent to the hydroxyl and amino groups.

Safety and Handling

  • Diethyl malonate: Combustible liquid. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • 2-Aminoethanol (Ethanolamine): Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (gloves, safety goggles, lab coat) and work in a fume hood.

  • The final product, this compound, should be handled with care, assuming it may have irritant properties, pending toxicological evaluation.

Potential Applications in Research and Drug Development

The unique structural features of this compound make it a versatile molecule for further investigation.

  • Drug Delivery: The hydroxyl groups can be functionalized to attach drugs or targeting moieties, and the diamide backbone can be incorporated into biodegradable polymers for controlled release applications.

  • Biomaterials: This compound can act as a crosslinking agent for hydrogels and other biomaterials due to the presence of reactive hydroxyl groups.

  • Medicinal Chemistry: Malonamide derivatives have been explored for various therapeutic applications, and this compound could serve as a starting material for the synthesis of novel drug candidates. Amide functionalities are prevalent in many approved drugs and molecules in the drug development pipeline.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably prepare this compound for further investigation into its potential applications in various scientific fields, particularly in drug development and materials science. The provided characterization data, based on established principles and data from analogous compounds, will serve as a valuable reference for the verification of the synthesized product.

References

  • Falamaki, C., & Edrissi, M. (2009). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Tenside Surfactants Detergents, 46(2), 118-121.
  • Al-Hamdani, A. A. S., & Al-Khafaji, N. J. H. (2014). Synthesis and characterization of N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide with para substituted of phenols based on charge-transfer complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 597-606.
  • Ramírez-Gualito, K., et al. (2012). Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.
  • Roy, K., et al. (2022). Amide functionality containing drugs and molecules under drug pipeline.

Sources

"physicochemical properties of N,N'-bis(2-hydroxyethyl)malonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N'-bis(2-hydroxyethyl)malonamide

Introduction

N,N'-bis(2-hydroxyethyl)malonamide (BHEM), identified by CAS Number 6640-68-2, is a difunctional organic molecule featuring a central malonamide core flanked by two N-hydroxyethyl substituents. The structure incorporates multiple hydrogen bond donors and acceptors, including hydroxyl and secondary amide groups, which imparts significant polarity to the molecule. For researchers in materials science and drug development, a thorough understanding of its physicochemical properties is paramount. These properties—including solubility, lipophilicity, and stability—govern the molecule's behavior in various environments, dictating its suitability for specific applications, from polymer synthesis to its potential role as an excipient or a building block in pharmacologically active agents.

This guide provides a comprehensive overview of the predicted physicochemical profile of BHEM, grounded in established chemical principles and data from analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical validation of these properties, designed to ensure scientific rigor and reproducibility.

Section 1: Synthesis and Structural Elucidation

The rational synthesis of BHEM is foundational to any subsequent characterization. A common and efficient method for forming amide bonds is the condensation reaction between an ester and an amine. For BHEM, this involves the aminolysis of a dialkyl malonate, such as diethyl malonate, with diethanolamine. This approach is favored due to the commercial availability and relatively low cost of the starting materials.

The reaction typically proceeds by heating the reactants, often without a catalyst, or with a mild base to facilitate the reaction. The stoichiometry is critical; a molar ratio of at least 2:1 of diethanolamine to diethyl malonate is required to ensure disubstitution. The ethanol byproduct is removed to drive the reaction to completion.

Synthesis_Workflow reagent1 Diethyl Malonate reactor Reaction Vessel (Heat, Inert Atm.) reagent1->reactor reagent2 Diethanolamine (≥2 eq.) reagent2->reactor workup Purification (e.g., Recrystallization) reactor->workup Reaction Mixture product N,N'-bis(2-hydroxyethyl)malonamide (BHEM) workup->product Pure Product analysis Structural Analysis (NMR, FT-IR, MS) product->analysis

Caption: Proposed workflow for the synthesis and characterization of BHEM.

Post-synthesis, structural confirmation is achieved using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would verify the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy would confirm the presence of key functional groups (O-H, N-H, and C=O stretches). Mass Spectrometry (MS) would confirm the molecular weight.

Section 2: Core Physicochemical Properties

Table 1: Molecular Identifiers and Properties of BHEM

Property Value Source
CAS Number 6640-68-2
Molecular Formula C₇H₁₄N₂O₄
Molecular Weight 190.19 g/mol Calculated
SMILES O=C(NCCO)CC(=O)NCCO

| InChI | 1S/C7H14N2O4/c10-3-1-8-6(12)5-7(13)9-2-4-11/h10-11H,1-5H2,(H,8,12)(H,9,13) | |

Solubility

The solubility of a compound is dictated by its ability to form favorable interactions with a solvent. BHEM contains four hydroxyl groups and two secondary amide groups, all of which can participate in hydrogen bonding.

  • Aqueous Solubility : The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H) suggests that BHEM is likely to be highly soluble in water and other polar protic solvents.[1][2] Amides are generally more soluble than amines of similar molecular weight due to the additional hydrogen bond-accepting carbonyl oxygen.[1]

  • Organic Solubility : Solubility in nonpolar organic solvents is expected to be low. However, it may show solubility in polar aprotic solvents like DMSO or DMF, which can accept hydrogen bonds.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[3]

  • A compound's logP value indicates its distribution between an organic and an aqueous phase.[4] A positive value signifies hydrophobicity (lipophilicity), while a negative value indicates hydrophilicity.[4]

  • Given its high polarity and hydrogen bonding capacity, BHEM is predicted to have a negative logP value , classifying it as a hydrophilic compound. This suggests it would have limited ability to passively diffuse across lipid-rich biological membranes.

Thermal Stability

Thermal analysis provides insights into a material's stability at elevated temperatures, as well as its melting and decomposition behavior.

  • Differential Scanning Calorimetry (DSC) would be used to determine the melting point (Tₘ). For comparison, the structurally similar N,N'-bis(2-hydroxyethyl)oxamide has a reported melting point of 168 °C.[5] The additional methylene spacer in BHEM may afford more conformational flexibility, potentially resulting in a different melting point.

  • Thermogravimetric Analysis (TGA) would reveal the onset temperature of thermal decomposition. Aliphatic polyamides are generally stable up to temperatures around 350°C.[6][7] BHEM, as a small molecule analogue, is expected to exhibit significant thermal stability.

Hydrolytic Stability

Amide bonds are among the most stable functional groups in organic chemistry, but they are susceptible to hydrolysis under forced conditions.

  • pH-Dependent Hydrolysis : In neutral aqueous solutions, amides are generally resistant to hydrolysis.[8] However, the reaction is catalyzed by acid or base, typically requiring elevated temperatures.[8][9][10]

    • Acidic Hydrolysis: Yields malonic acid and 2-aminoethanol (as an ammonium salt).[8][9]

    • Basic Hydrolysis: Yields a salt of malonic acid (e.g., disodium malonate) and 2-aminoethanol.[8][9]

  • Significance : Assessing hydrolytic stability is crucial for determining the shelf-life of potential formulations and understanding degradation pathways.

Table 2: Summary of Predicted Physicochemical Properties for BHEM

Property Predicted Characteristic Rationale
Aqueous Solubility High Multiple hydrogen bond donor/acceptor sites (hydroxyl and amide groups).[1][2]
Lipophilicity (logP) Negative High polarity and hydrophilicity due to hydroxyl and amide functionalities.[4]
Melting Point Solid at room temp.; sharp melting point Crystalline solid expected due to regular structure and hydrogen bonding.
Thermal Stability High Amide bonds are thermally robust.[6][11]

| Hydrolytic Stability | Stable at neutral pH; labile in strong acid/base | Amide bonds are resistant to uncatalyzed hydrolysis but cleave under harsh pH conditions.[9][10] |

Section 3: Experimental Protocols for Characterization

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols describe standard, self-validating methods for determining the core physicochemical properties of BHEM.

Protocol 3.1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of BHEM in water, a fundamental property.

Solubility_Workflow start Add excess BHEM to water step1 Equilibrate (e.g., 24h at 25°C) with constant agitation start->step1 step2 Allow solids to settle step1->step2 step3 Filter supernatant (e.g., 0.22 µm syringe filter) step2->step3 step4 Quantify BHEM concentration (e.g., HPLC-UV, LC-MS) step3->step4 end Solubility (mg/mL or M) step4->end

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

  • Add an excess amount of solid BHEM to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to reach equilibrium.

  • Allow the suspension to stand, permitting the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent if necessary.

  • Quantify the concentration of BHEM in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The experiment should be performed in triplicate to ensure reproducibility.

Protocol 3.2: Determination of Octanol-Water Partition Coefficient (logP)

This method quantifies the lipophilicity of BHEM.[12]

logP_Workflow start Prepare water-saturated octanol and octanol-saturated water step1 Dissolve BHEM in one phase start->step1 step2 Combine phases in equal volumes and shake vigorously to partition step1->step2 step3 Centrifuge to separate phases step2->step3 step4 Sample aqueous and octanol phases step3->step4 step5 Quantify [BHEM] in each phase step4->step5 end Calculate logP = log([Octanol]/[Aqueous]) step5->end

Caption: Standard shake-flask protocol for logP determination.

Step-by-Step Methodology:

  • Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate for 24 hours.

  • Dissolve a known amount of BHEM in the aqueous phase.

  • Add an equal volume of the pre-saturated n-octanol to the BHEM solution in a separatory funnel or vial.

  • Shake the mixture vigorously for several minutes to facilitate partitioning between the two phases.

  • Allow the phases to separate completely, using centrifugation if necessary to break any emulsions.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of BHEM in each phase using a suitable analytical method (e.g., HPLC).

  • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

  • The final result is expressed as logP = log₁₀(P).

Protocol 3.3: Thermal Analysis by TGA and DSC

This dual analysis provides a complete thermal profile of BHEM.[11]

Thermal_Analysis_Workflow sample Weigh 5-10 mg BHEM into TGA/DSC pan tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc tga_params Heat from 30°C to 800°C (e.g., 10°C/min) under N₂ atmosphere tga->tga_params tga_result Decomposition Profile (Weight % vs. Temp) tga->tga_result dsc_params Heat-Cool-Heat Cycle (e.g., 10°C/min) under N₂ atmosphere dsc->dsc_params dsc_result Thermal Transitions (Melting, Glass Transition) dsc->dsc_result

Caption: Workflow for comprehensive thermal analysis using TGA and DSC.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5–10 mg of dry BHEM powder into a standard TGA (platinum or alumina) or DSC (aluminum) pan.

  • TGA Procedure :

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[11]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant rate, typically 10 °C/min.[11]

    • Record the mass loss as a function of temperature.

  • DSC Procedure :

    • Place the sealed pan in the DSC cell alongside an empty reference pan.

    • Perform a heat-cool-heat cycle to erase the sample's thermal history and obtain clear transition data. A typical program would be heating from ambient to above the expected melting point, cooling, and then reheating at a controlled rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (crystallization) events.

Protocol 3.4: Assessment of Hydrolytic Stability

This protocol evaluates the stability of BHEM in acidic and basic media.

Step-by-Step Methodology:

  • Prepare stock solutions of BHEM in an appropriate solvent (e.g., water or a water/acetonitrile mixture).

  • For acidic hydrolysis, dilute the stock solution into a solution of known acid concentration (e.g., 0.1 M HCl).[9]

  • For basic hydrolysis, dilute the stock solution into a solution of known base concentration (e.g., 0.1 M NaOH).[9]

  • Incubate the test solutions at a controlled, elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the aliquot to quench the hydrolysis reaction.

  • Analyze the samples by HPLC to measure the remaining concentration of the parent compound (BHEM).

  • Plot the concentration of BHEM versus time to determine the degradation kinetics.

Conclusion

N,N'-bis(2-hydroxyethyl)malonamide is a highly polar, hydrophilic molecule whose properties are dominated by its capacity for hydrogen bonding. It is predicted to be water-soluble, thermally stable, and resistant to hydrolysis under neutral conditions. These characteristics make it an interesting candidate for applications requiring water solubility and chemical robustness. The experimental protocols detailed in this guide provide a rigorous and validated framework for researchers to empirically determine its precise physicochemical parameters, enabling its confident application in scientific research and development.

References

  • A Comparative Guide to the Thermal Analysis of Polyamides: The Influence of Branched vs. Linear Diamines. Benchchem.
  • Thermal analysis of polyamide 6 composites filled by n
  • Experiment 27 - Amines and Amides. Jay C. McLaughlin.
  • The Hydrolysis of Amides. Chemistry LibreTexts.
  • Thermal Analysis of Polyamide-66/POSS nanocomposite fiber. Neliti.
  • Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.
  • Thermal Degradation of Polyamides. Part 1.
  • The Melting Point Mystery: Identifying Polyamide 6.6 & 6 with DSC (Thermal Analysis). Herwig Juster YouTube Channel.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Bis-hydroxyethyl biscetyl malonamide | C39H78N2O4 | CID 129628020. PubChem, NIH.
  • the hydrolysis of amides. Chemguide.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
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  • LogP – Knowledge and References. Taylor & Francis Online.
  • Experiment 13 – Properties of Amines and Amides. Moorpark College.
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  • Amides: Structure, Properties, and Reactions. Solubility of Things.
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Wiley Online Library.
  • N(1),N(3)-Bis(2-hydroxyethyl)malonamide AldrichCPR. Sigma-Aldrich.
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  • N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization.
  • N,N-Bis(2-hydroxyethyl)octadecanamide. PubChem, NIH.
  • Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Acta Crystallographica Section E.
  • N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis. Chemicalbook.
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  • N,N-Bis(2-hydroxyethyl)dodecanamide. Biosynth.
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Sources

A Comprehensive Technical Guide to N,N'-bis(2-hydroxyethyl)propanediamide (CAS: 6640-68-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-hydroxyethyl)propanediamide, also known as N,N'-bis(2-hydroxyethyl)malonamide, with the CAS number 6640-68-2, is a difunctional organic molecule featuring a central malonamide core flanked by two hydroxyethyl groups. This unique structure imparts properties that make it a compelling candidate for various applications, including as a building block in polymer synthesis, a crosslinking agent, and a scaffold in medicinal chemistry. This guide provides a detailed overview of its chemical and physical properties, a probable synthetic route, potential applications based on its structural attributes, and essential safety considerations. The content herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential and areas for future investigation.

Introduction: Unveiling a Versatile Malonamide Derivative

Malonamide derivatives are a significant class of organic compounds that have garnered considerable attention in the scientific community. They are recognized as valuable structural motifs in drug design, often serving as peptidomimetics and chelating agents.[1][2] These compounds are integral to numerous natural products and pharmaceuticals and have been investigated for a range of therapeutic applications, including as antidiabetic, k-opioid receptor agonists, and anticancer agents.[2] this compound, with its terminal hydroxyl groups, introduces hydrophilicity and reactive sites for further chemical modification, expanding its potential utility beyond that of simple malonamides. This guide aims to consolidate the available technical information on this specific compound and to extrapolate its potential based on the well-established chemistry of related structures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following table summarizes the key known properties of this compound.

PropertyValueSource
CAS Number 6640-68-2[3][4][5]
Molecular Formula C7H14N2O4[4]
Molecular Weight 190.20 g/mol [4]
Synonyms N,N'-BIs(2-hydroxyethyl)malonamide[3]
SMILES OCCNC(=O)CC(=O)NCCO[4]
Physical State Solid (presumed)General knowledge
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from the readily available diethyl malonate and ethanolamine.

Synthesis_of_NN_bis_2_hydroxyethyl_propanediamide cluster_synthesis Synthetic Workflow diethyl_malonate Diethyl Malonate reaction_node + diethyl_malonate->reaction_node ethanolamine Ethanolamine (2 eq.) intermediate This compound ethanolamine->intermediate Heat, Solvent caption reaction_node->ethanolamine

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in a suitable high-boiling point solvent such as toluene or xylene.

  • Addition of Reagent: Add ethanolamine (2.2 equivalents) to the reaction mixture. The slight excess of ethanolamine helps to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the distillation of ethanol, which is a byproduct of the amidation reaction.

  • Work-up and Purification: After the reaction is complete (as determined by techniques like TLC or GC-MS), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality in Experimental Choices
  • Choice of Malonic Acid Derivative: Diethyl malonate is a common and cost-effective starting material for malonic ester syntheses.[6][7] Its esters are sufficiently reactive towards amines at elevated temperatures.

  • Stoichiometry: A slight excess of ethanolamine is proposed to ensure the complete conversion of the diester to the diamide, following Le Chatelier's principle.

  • Solvent and Temperature: A high-boiling point solvent is chosen to facilitate the removal of the ethanol byproduct, which is crucial for shifting the reaction equilibrium towards the product side. Refluxing provides the necessary activation energy for the amidation reaction.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Potential Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both amide and hydroxyl groups, opens up a wide array of potential applications.

Polymer Chemistry and Material Science

The two terminal hydroxyl groups can act as diols in polymerization reactions. This makes this compound a promising monomer for the synthesis of polyesters and polyurethanes. The incorporation of the malonamide unit into the polymer backbone can introduce specific properties such as:

  • Increased Hydrophilicity: The amide and hydroxyl groups can form hydrogen bonds with water, potentially enhancing the water absorption and biocompatibility of the resulting polymers.

  • Improved Thermal Stability: The amide linkages are generally more thermally stable than ester linkages, which could lead to materials with higher decomposition temperatures.

  • Crosslinking Potential: The hydroxyl groups can be further reacted to create crosslinked polymer networks, leading to the formation of hydrogels or thermosetting plastics with tailored mechanical properties.

Polymer_Applications core This compound polyesters Polyesters core->polyesters as a diol monomer polyurethanes Polyurethanes core->polyurethanes as a chain extender hydrogels Hydrogels polyesters->hydrogels coatings Coatings polyurethanes->coatings

Caption: Potential applications in polymer and material science.

Medicinal Chemistry and Drug Development

The malonamide scaffold is a "privileged structure" in drug design.[2] this compound can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity.

  • Scaffold for Library Synthesis: The hydroxyl groups can be readily derivatized to introduce a wide range of functional groups, allowing for the creation of a library of compounds for high-throughput screening against various biological targets.

  • Linker Molecule: The central malonamide unit can act as a linker to connect two different pharmacophores, potentially leading to the development of dual-target drugs or targeted drug delivery systems. Research has shown the effectiveness of malonamide linkers in designing potent enzyme inhibitors.[1]

  • Chelating Agent: The amide and hydroxyl oxygens, along with the amide nitrogens, can potentially coordinate with metal ions. This suggests a possible application as a chelating agent for metal sequestration or as a component of metal-based diagnostic or therapeutic agents.

Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the methylene protons of the hydroxyethyl groups, the methylene protons of the malonamide backbone, and the protons of the hydroxyl and amide groups.

    • ¹³C NMR would provide signals for the carbonyl carbons of the amide groups and the different methylene carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the secondary amides, the C=O stretching of the amide carbonyl groups, and the broad O-H stretching of the hydroxyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the synthesized compound. A reverse-phase method with a polar mobile phase would likely be suitable for this hydrophilic molecule.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be strictly followed. Based on the functional groups present, the following hazards may be anticipated:

  • Irritation: Amides and alcohols can be irritating to the skin, eyes, and respiratory tract.

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. It is prudent to handle it with care and to avoid ingestion and inhalation.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of any potential dust or vapors.

  • Handling: Avoid creating dust. If handling a solid, use appropriate weighing and transfer techniques.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its straightforward synthesis from readily available starting materials and its versatile chemical structure make it an attractive target for further research. While there is a current lack of specific data on its properties and applications, the foundational knowledge of malonamide and diol chemistry provides a strong basis for its exploration in polymer science, materials chemistry, and drug discovery. Future research should focus on the detailed characterization of this compound, the optimization of its synthesis, and the investigation of its performance in the potential applications outlined in this guide. As a bifunctional building block, this compound represents a valuable addition to the chemist's toolbox, with the promise of contributing to the development of novel materials and therapeutics.

References

  • Purgatorio, R., et al. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. PubMed Central.
  • Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. ChemistrySelect, 5(48), 15222-15232.
  • PubChem. (n.d.). Bis-hydroxyethyl biscetyl malonamide. Retrieved from [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Google Patents. (n.d.). CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester.
  • Arctom. (n.d.). CAS NO. 6640-68-2 | N,N'-BIs(2-hydroxyethyl)malonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical properties of N,N'-bis(2-hydroxyethyl)propanediamide. This molecule, characterized by a central propanediamide core flanked by two N-substituted hydroxyethyl groups, presents significant interest for applications in polymer chemistry, coordination chemistry, and drug development due to its potential as a versatile building block and ligand. This document details established synthetic protocols, in-depth analysis of its molecular structure through spectroscopic and crystallographic techniques, and discusses its potential applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as N,N'-bis(2-hydroxyethyl)malonamide, is a difunctional organic compound featuring two amide linkages and two terminal hydroxyl groups. The presence of these functional groups imparts a high degree of hydrophilicity and provides multiple sites for hydrogen bonding, which dictates its solubility, aggregation behavior, and interaction with other molecules. The structural flexibility of the propanediamide backbone, combined with the reactive hydroxyl terminals, makes it a prime candidate for the synthesis of novel polymers, cross-linking agents, and as a chelating agent for metal ions. This guide will systematically explore the key technical aspects of this molecule, providing a foundational understanding for its utilization in advanced research and development.

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of a malonic acid derivative with ethanolamine. A reliable and straightforward protocol involves the use of diethyl malonate as the starting material.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the amino group of ethanolamine attacks the carbonyl carbon of the ester groups of diethyl malonate. The reaction is generally carried out at elevated temperatures to drive the reaction to completion and facilitate the removal of the ethanol byproduct.

G diethyl_malonate Diethyl Malonate product This compound diethyl_malonate->product Heat ethanolamine Ethanolamine (2 eq.) ethanolamine->product byproduct Ethanol (2 eq.) product->byproduct caption Fig. 1: Synthesis of this compound.

Caption: Fig. 1: Synthetic route to this compound.

Detailed Experimental Protocol
  • Reaction Setup: A round-bottom flask is charged with diethyl malonate (1 equivalent) and a molar excess of ethanolamine (2.2 equivalents). The use of a slight excess of ethanolamine ensures the complete conversion of the diester.

  • Reaction Conditions: The reaction mixture is heated to 120-140 °C with constant stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, the byproduct. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanolamine is removed under reduced pressure. The resulting crude product, often a viscous oil or a waxy solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the pure this compound as a white crystalline solid.

Molecular Structure Elucidation

A thorough understanding of the molecular structure of this compound is paramount for predicting its chemical behavior and designing its applications. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different types of protons in the molecule. The methylene protons of the hydroxyethyl groups adjacent to the nitrogen and oxygen atoms will appear as distinct triplets. The methylene protons of the propanediamide backbone will appear as a singlet. The hydroxyl protons will present as a broad singlet, and the amide protons will also appear as a broad singlet or triplet, depending on the solvent and temperature.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the amide groups, the methylene carbons of the propanediamide core, and the two different methylene carbons of the hydroxyethyl substituents.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. Characteristic absorption bands include:

  • A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups and N-H stretching of the amide groups.

  • A strong absorption band around 1640 cm⁻¹ due to the C=O stretching of the amide I band.

  • A band around 1550 cm⁻¹ corresponding to the N-H bending of the amide II band.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺), along with characteristic fragment ions resulting from the cleavage of the amide and C-C bonds.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of the molecule in the solid state. While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds, such as N,N'-Bis-(2-hydroxyethyl)-oxamide, reveals extensive intermolecular hydrogen bonding networks involving the hydroxyl and amide groups.[1] This network is expected to play a crucial role in the crystal packing and solid-state properties of this compound.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical properties.

PropertyValue/Description
Molecular Formula C₇H₁₄N₂O₄
Molecular Weight 190.19 g/mol
Appearance White crystalline solid
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., hexane).
Melting Point Expected to be relatively high due to strong intermolecular hydrogen bonding.
Hydrogen Bonding Possesses both hydrogen bond donors (OH, NH) and acceptors (C=O, OH), leading to strong intermolecular interactions.

Potential Applications

The unique molecular architecture of this compound opens up a wide range of potential applications in various scientific and industrial fields.

Polymer Chemistry

The two terminal hydroxyl groups make it an excellent monomer or cross-linking agent for the synthesis of polyesters and polyurethanes. The resulting polymers would be expected to exhibit enhanced hydrophilicity and biodegradability due to the presence of amide and ester/urethane linkages.

G cluster_0 Polymer Synthesis cluster_1 Coordination Chemistry cluster_2 Drug Delivery A This compound C Polyester / Polyurethane A->C B Diacid / Diisocyanate B->C D This compound F Metal-Organic Complex D->F E Metal Ion E->F G This compound I Hydrophilic Carrier G->I H Drug Molecule H->I caption Fig. 2: Potential application pathways.

Caption: Fig. 2: Potential application pathways for this compound.

Coordination Chemistry

The amide and hydroxyl groups can act as coordinating sites for various metal ions. This makes this compound a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or material properties.

Drug Development and Formulation

In the pharmaceutical industry, its hydrophilic nature and hydrogen bonding capabilities could be exploited in drug delivery systems as a carrier for hydrophobic drugs to improve their solubility and bioavailability. Furthermore, its derivatives could be explored for their own biological activities.

Conclusion

This compound is a molecule with significant potential stemming from its difunctional nature, which includes both amide and hydroxyl groups. The synthetic route is accessible, and its structure can be comprehensively characterized using standard analytical techniques. The insights into its molecular structure and physicochemical properties provided in this guide serve as a foundation for future research and development, particularly in the fields of polymer science, materials chemistry, and pharmaceutical sciences. Further exploration of its reactivity and performance in various applications is warranted to fully unlock the potential of this versatile compound.

References

  • PubChem. N,N'-Bis(2-hydroxyethyl)oxamide. Available at: [Link]. (Accessed: January 17, 2026).[1]

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An In-depth Technical Guide to the Solubility of N,N'-bis(2-hydroxyethyl)propanediamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-bis(2-hydroxyethyl)propanediamide, also known as N(1),N(3)-Bis(2-hydroxyethyl)malonamide (CAS No. 6640-68-2). In the absence of extensive published experimental data, this document focuses on a detailed theoretical prediction of its solubility in a range of common organic solvents, grounded in fundamental chemical principles. Furthermore, a robust, step-by-step experimental protocol is provided to enable researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in their own laboratory settings. This guide is intended to be a vital resource for facilitating the use of this compound in various research and development applications, including formulation, synthesis, and purification processes.

Introduction to this compound

This compound is a bifunctional organic molecule characterized by a central propanediamide (malonamide) core with a hydroxyethyl group attached to each nitrogen atom. Its chemical structure confers a unique combination of polarity and hydrogen bonding capabilities, which are the primary determinants of its solubility profile.

Chemical Structure:

Key Structural Features:

  • Amide Groups (-CONH-): Two secondary amide linkages are present, which are polar and can act as both hydrogen bond donors (N-H) and acceptors (C=O).[1][2]

  • Hydroxyl Groups (-OH): Two primary alcohol functionalities are present, which are highly polar and can also act as both hydrogen bond donors and acceptors.

  • Aliphatic Backbone: The molecule has a short, flexible aliphatic carbon chain.

The presence of multiple hydrogen bond donor and acceptor sites suggests a strong affinity for polar solvents.[1] The relatively small size of the molecule and the absence of large, nonpolar domains further support its predicted solubility in polar environments.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of this compound will be governed by the interplay of its ability to form hydrogen bonds and its overall polarity, in relation to the properties of the solvent.

Analysis of Intermolecular Forces

The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • Solute-Solute Interactions: this compound molecules can form strong intermolecular hydrogen bonds with each other via their amide and hydroxyl groups. This can lead to a stable crystal lattice, requiring significant energy to overcome.

  • Solvent-Solvent Interactions: The nature of the solvent's self-interaction is crucial. Polar protic solvents have strong hydrogen bonding networks, while polar aprotic solvents are held together by dipole-dipole forces. Nonpolar solvents interact primarily through weaker van der Waals forces.

  • Solute-Solvent Interactions: The extent to which the solvent can interact with the amide and hydroxyl groups of this compound will dictate its solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural features of this compound, its predicted solubility in various classes of organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The hydroxyl and amide groups can readily form hydrogen bonds with the solvent molecules. These solvents are effective at solvating both the hydrogen bond donor and acceptor sites of the compound.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High to Moderate These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of the solute. Their high polarity also helps to solvate the polar amide groups.
Polar Aprotic (Ketones) AcetoneModerate to Low Acetone is a hydrogen bond acceptor but lacks donor capabilities. Its lower polarity compared to DMSO and DMF may limit its ability to fully solvate the molecule.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Insoluble Ethers are weak hydrogen bond acceptors and have relatively low polarity. They are unlikely to effectively disrupt the strong intermolecular hydrogen bonding of the solute.
Halogenated Dichloromethane, ChloroformLow to Insoluble While slightly polar, these solvents are poor hydrogen bonders and would not be effective at solvating the polar functional groups of the compound.
Nonpolar Hexane, TolueneInsoluble The large difference in polarity and the inability of these solvents to form hydrogen bonds would result in very poor solubility.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is essential for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (CAS: 6640-68-2)[5]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 anal1 Extract aliquot of supernatant sep2->anal1 anal2 Dilute aliquot anal1->anal2 anal3 Quantify concentration (e.g., HPLC, UV-Vis) anal2->anal3 end Solubility Data anal3->end Calculate Solubility (e.g., mg/mL)

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation:

    • After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a pre-validated analytical method (e.g., HPLC with a suitable detector).

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

As experimental data becomes available, it should be compiled into a structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Organic SolventSolvent ClassSolubility (mg/mL)Observations
MethanolPolar ProticTo be determined
EthanolPolar ProticTo be determined
Dimethyl sulfoxide (DMSO)Polar AproticTo be determined
Dimethylformamide (DMF)Polar AproticTo be determined
AcetonePolar Aprotic (Ketone)To be determined
Tetrahydrofuran (THF)EtherTo be determined
DichloromethaneHalogenatedTo be determined
HexaneNonpolarTo be determined

Conclusion and Future Work

This technical guide has provided a theoretical framework for understanding and predicting the solubility of this compound in a variety of organic solvents. The presence of multiple polar functional groups capable of hydrogen bonding strongly suggests a preference for solubility in polar protic and polar aprotic solvents.

Due to the current lack of published experimental data, the detailed protocol provided herein is essential for researchers to generate accurate and reliable solubility data. Such data will be invaluable for the effective use of this compound in drug development, materials science, and other fields of chemical research. Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of solvents and at various temperatures.

References

  • Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. (2022-04-07). [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • Ruelle, P., & Kesselring, U. W. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical research, 11(2), 201–205 (1994). [Link]

  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

  • Science Ready. Organic Chemistry: Introduction to Solubility. (2021-03-22). [Link]

  • Science Ready. All You Need to Know About Amines & Amides. [Link]

  • Science Ready. Amides. [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

  • University of Rochester. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Ziani Nouara. How to determine the solubility of a substance in an organic solvent? ResearchGate. (2024-05-28). [Link]

  • Chemistry Stack Exchange. Solubility of Amides. [Link]

  • Clark, J. Physical Properties of Amides. Chemistry LibreTexts. (2023-09-18).

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"thermal stability of N,N'-bis(2-hydroxyethyl)propanediamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of N,N'-bis(2-hydroxyethyl)propanediamide

Executive Summary

This compound is a diamide molecule featuring two hydrophilic hydroxyethyl groups. While specific data on this exact compound is limited, its structural motifs—a central propanediamide core and terminal hydroxyethyl chains—are common in various fields, including polymer science and surfactant chemistry. Understanding the thermal stability of this molecule is paramount for defining its processing parameters, storage conditions, and operational limits in high-temperature applications. This guide provides a comprehensive analysis of the anticipated thermal behavior of this compound, drawing upon established principles of amide chemistry and data from structurally analogous compounds. We will explore the theoretical underpinnings of its decomposition, detail the analytical methodologies for its characterization, present a robust experimental protocol, and forecast the likely degradation pathways and products.

Introduction to this compound

Molecular Structure and Physicochemical Properties

This compound is characterized by a three-carbon propanediamide backbone with N-substituted 2-hydroxyethyl groups on both nitrogen atoms. The presence of amide and hydroxyl functional groups allows for extensive hydrogen bonding, which is expected to confer a relatively high melting point and boiling point, likely rendering it a solid at room temperature.[1] These groups also suggest good solubility in polar solvents like water.

The molecule's amphiphilic nature, with a more hydrophobic propanediamide core and hydrophilic hydroxyethyl arms, suggests potential utility as a nonionic surfactant, emulsifier, or thickening agent, similar to other N,N-bis(2-hydroxyethyl) amides used in cosmetics and detergents.[2]

The Imperative of Thermal Stability Analysis

The thermal stability of a chemical compound is a critical parameter that dictates its viability in various applications. For this compound, this is crucial for:

  • Melt Processing: If used as a polymer additive or in melt-polymerization, it must withstand high processing temperatures without significant degradation.

  • Product Formulation: In consumer products or industrial formulations, stability ensures a long shelf-life and predictable performance, preventing the formation of potentially harmful degradation byproducts.

  • Safety: Understanding the onset of decomposition and the nature of evolved gases is essential for establishing safe handling and storage protocols.

Principles of Thermal Decomposition

The decomposition of this compound is predicted to be a multi-stage process, primarily influenced by the stability of the amide linkages and the reactivity of the hydroxyethyl groups.

Inherent Stability of the Amide Bond

Amide bonds are generally robust due to resonance stabilization. However, at elevated temperatures, they are susceptible to cleavage. The thermal degradation of similar diamides, such as N,N'-ethylenebis(stearamide) (EBS), has been shown to proceed in distinct stages, involving scission at the beta-carbon position relative to the carbonyl group.[3]

Role of the Hydroxyethyl Groups

The 2-hydroxyethyl groups introduce additional, more thermally labile sites. The C-N and C-O bonds are weaker than C-C bonds and represent likely points of initial fragmentation.[4] Potential reactions include:

  • Dehydration: Elimination of water from the hydroxyl groups.

  • Cyclization: Intramolecular reactions leading to the formation of cyclic structures like piperazine derivatives.

  • Fragmentation: Cleavage of the C-C or C-N bond of the ethyl group, potentially releasing small volatile molecules.

Predicted Decomposition Pathway

Drawing an analogy from the detailed thermal analysis of N,N′-bis(2-hydroxyethyl) linseed amide (BHLA), a structurally similar compound, a multi-stage degradation is anticipated.[5]

G cluster_0 Decomposition Stages cluster_1 Evolved Products A Stage 1: Initial Degradation (< 200°C) P1 H₂O (Water) A->P1 Dehydration B Stage 2: Main Decomposition (200-500°C) P2 CO₂, CO B->P2 Amide & C-C Cleavage P3 HCN, NH₃ B->P3 N-containing Fragments P4 Aliphatic Hydrocarbons B->P4 Chain Scission C Stage 3: Cracking of Residue (> 500°C) C->P2 Char Oxidation

Caption: Predicted multi-stage thermal decomposition pathway.

This process likely begins with the loss of moisture and dehydration at lower temperatures, followed by the primary decomposition of the organic structure, and finally, the breakdown of any remaining char at very high temperatures.[5]

Analytical Methodologies for Thermal Characterization

A multi-faceted analytical approach is required to fully characterize the thermal stability of a compound.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for this investigation. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] A TGA thermogram provides critical data on:

  • The onset temperature of decomposition.

  • The temperature ranges of distinct decomposition stages.

  • The percentage of mass lost at each stage.

  • The amount of residual char at the end of the experiment.

Derivative Thermogravimetry (DTG), the first derivative of the TGA curve, is invaluable for precisely identifying the temperature of the maximum rate of mass loss for each decomposition step.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which can be either endothermic or exothermic.[9] When used in conjunction with TGA, DSC helps to fully characterize the thermal profile of the material.

Evolved Gas Analysis (EGA)

To understand the decomposition mechanism, the gaseous byproducts must be identified. This is achieved by coupling the outlet of the TGA instrument to a spectrometer.

  • TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies evolved gases that are IR-active, such as CO, CO₂, H₂O, and ammonia.

  • TGA-MS (Mass Spectrometry): Separates and detects gaseous products based on their mass-to-charge ratio, allowing for the identification of a wide range of volatile fragments.

This combined approach was successfully used to elucidate the degradation mechanism of BHLA, identifying gases like CO₂, CO, and HCN.[5]

Experimental Protocol: A Standardized TGA-DTG Workflow

The following protocol outlines a robust, self-validating methodology for assessing the thermal stability of this compound using TGA.

Objective

To determine the thermal decomposition profile of this compound under an inert nitrogen atmosphere.

Materials and Instrumentation
  • Sample: this compound, finely ground powder.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

  • Crucibles: Platinum or alumina crucibles.

  • Purge Gas: High-purity nitrogen (99.999%).

Experimental Workflow Diagram

G start Start prep 1. Sample Preparation (5-10 mg in crucible) start->prep load 2. Instrument Loading (Place sample & reference in furnace) prep->load setup 3. Method Setup (Define Temp. Program & Gas Flow) load->setup run 4. Experiment Execution (Equilibrate at 30°C, then heat) setup->run data 5. Data Acquisition (Record Weight %, Temp, Time) run->data analysis 6. Data Analysis (Plot TGA & DTG curves) data->analysis end_node End analysis->end_node

Caption: Standardized workflow for TGA analysis.

Step-by-Step Protocol
  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's standards (e.g., using certified calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a tared TGA crucible. An even, thin layer is preferred to ensure uniform heat distribution.

  • Instrument Setup: Place the sample crucible onto the TGA balance.

  • Method Programming:

    • Purge Gas: Set the nitrogen flow rate to 50 mL/min.

    • Equilibration: Equilibrate the furnace at 30°C for 5 minutes.

    • Heating Program: Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate is standard and provides a good balance between resolution and experiment time. Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.

  • Data Collection: Initiate the run and record mass, temperature, and time data throughout the experiment.

  • Analysis:

    • Plot the mass (%) versus temperature (°C) to generate the TGA curve.

    • Calculate the first derivative of the TGA curve to generate the DTG curve.

    • Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperatures (Tpeak) from the DTG curve.

Anticipated Quantitative Data

Based on analogous compounds, the thermal decomposition is expected to follow the profile summarized below.[5]

ParameterStage 1Stage 2Stage 3
Temperature Range (°C) < 200200 - 500> 500
Description Drying / DehydrationMain DecompositionChar Cracking
Anticipated Mass Loss (%) 2 - 5%60 - 75%15 - 25%
Primary Evolved Gases H₂OCO₂, CO, HCN, HydrocarbonsCO, CO₂

Conclusion

While direct experimental data on this compound is not widely available, a robust understanding of its thermal stability can be constructed from fundamental chemical principles and analysis of structurally similar molecules. It is predicted to be a thermally stable compound at moderate temperatures due to its amide backbone but will undergo a complex, multi-stage decomposition beginning around 200°C. The degradation is likely initiated at the hydroxyethyl groups and proceeds via cleavage of the amide structure, releasing a variety of gaseous byproducts including water, carbon oxides, and nitrogenous compounds.

For drug development professionals and researchers, the methodologies and predictive data presented here offer a solid foundation for handling, formulating, and processing this compound, ensuring both product integrity and operational safety. Further investigation using TGA coupled with EGA techniques is recommended to definitively confirm the proposed decomposition pathways and products.

References

  • Vertex AI Search. (2026). Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-(n-Butyl)-N'-Octadecyl-1,3-Propanediamine.
  • Chemistry LibreTexts. (2022). 15.14: Physical Properties of Amides.
  • ResearchGate. (2025). Thermal degradation and evolved gas analysis of N,N′-bis(2 hydroxyethyl) linseed amide (BHLA) during pyrolysis and combustion.
  • ResearchGate. (2025). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks.
  • PubChem. (n.d.). Amides, coco, N,N-bis(hydroxyethyl).
  • ACS Publications. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures.
  • ResearchGate. (2025). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids.
  • Unknown Source. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization.
  • ResearchGate. (2025). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization.
  • eScholarship.org. (n.d.). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N,N-Bis(2-hydroxyethyl)stearamide: A Deep Dive into its Surfactant Properties and Applications.
  • Chemistry LibreTexts. (2025). 2: Thermogravimetry.
  • ResearchGate. (n.d.). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide).
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA), (b) derivative thermogravimetry....
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves and their derivative curves for PU films with different molar ratios of MDEA.

Sources

The Dual Functionality of N,N'-bis(2-hydroxyethyl)propanediamide in Polymer Synthesis: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the mechanism of action of N,N'-bis(2-hydroxyethyl)propanediamide in polymerization processes. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the core reactivity of this monomer, detailing its primary role in polycondensation reactions and its potential application as a chain extender. We will delve into the underlying chemical principles, provide field-proven experimental insights, and present representative data to offer a comprehensive understanding of this versatile molecule.

Introduction: The Structural and Functional Significance of this compound

This compound is a bifunctional monomer characterized by two terminal hydroxyl (-OH) groups and two internal amide (-NH-C=O) linkages. This unique structure imparts a dual character to the molecule, allowing it to participate in polymer chain growth primarily through its diol functionality, while the amide groups contribute to the final properties of the polymer, such as thermal stability, hydrogen bonding, and hydrophilicity. The propanediamide backbone provides a specific spacing between the reactive hydroxyl groups, influencing the flexibility and crystalline nature of the resulting polymer.

The principal mechanism of action for this compound in polymerization is as a diol monomer in step-growth polycondensation reactions . This process involves the reaction of the hydroxyl groups with complementary functional groups, typically carboxylic acids or their derivatives, to form ester linkages, yielding a class of polymers known as polyesteramides .

Core Mechanism: Polycondensation to Form Polyesteramides

The primary role of this compound is to act as a monomer in polycondensation reactions with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides or diesters). The reaction proceeds via the esterification of the terminal hydroxyl groups of the diamide-diol with the carboxyl groups of the comonomer.

The general reaction scheme can be visualized as the formation of a repeating unit where the this compound moiety is linked to the dicarboxylic acid moiety through ester bonds. This process typically requires elevated temperatures and often the use of a catalyst to drive the reaction towards the formation of high molecular weight polymers by efficiently removing the condensation byproduct, which is usually water.

Polycondensation_Mechanism cluster_product Polymer Repeating Unit Diamide-Diol This compound HO-(CH₂)₂-NH-CO-(CH₂)₁-CO-NH-(CH₂)₂-OH Polyesteramide Polyesteramide -[O-(CH₂)₂-NH-CO-(CH₂)₁-CO-NH-(CH₂)₂-O-CO-R-CO]n- Diamide-Diol->Polyesteramide + Diacid Dicarboxylic Acid HOOC-R-COOH Diacid->Polyesteramide + Water H₂O (byproduct) Polyesteramide->Water releases

Caption: Polycondensation of this compound with a dicarboxylic acid.

Causality in Experimental Choices

The choice of reaction conditions is critical for achieving high molecular weight polyesteramides. Melt polycondensation is a common and effective method.

  • Temperature: High temperatures (typically >200°C) are necessary to ensure the reactants are in a molten state and to provide sufficient energy to overcome the activation energy of the esterification reaction.

  • Vacuum: The application of a high vacuum in the later stages of the polymerization is crucial for the removal of the water byproduct. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus driving the polymerization to a higher degree.

  • Catalyst: While the reaction can proceed without a catalyst, catalysts such as antimony trioxide, titanium alkoxides, or tin-based compounds are often used to accelerate the reaction rate.

  • Stoichiometry: A precise 1:1 molar ratio of the diol and diacid components is essential for achieving high molecular weights, as per the Carothers equation.

A potential side reaction that can occur at high temperatures is ester-amide exchange .[1] This can influence the regularity of the polymer chain and, consequently, its thermal and mechanical properties.

Experimental Protocol: Synthesis of a Polyesteramide via Melt Polycondensation

The following is a representative, step-by-step methodology for the synthesis of a polyesteramide using a bis(hydroxyethyl)amide monomer, based on established procedures for similar compounds.[2]

Workflow Diagram:

Melt_Polycondensation_Workflow start Start reactants Charge Reactor: - this compound - Dicarboxylic Acid (e.g., Adipic Acid) - Catalyst (optional) start->reactants purge Purge with Nitrogen reactants->purge heat_stage1 Heat to 180-200°C (Nitrogen Atmosphere) Esterification Begins purge->heat_stage1 heat_stage2 Gradually Increase Temp to 220-240°C Apply Vacuum heat_stage1->heat_stage2 polymerization Maintain High Temp & Vacuum (2-4 hours) Increase in Viscosity heat_stage2->polymerization extrude Extrude Polymer polymerization->extrude cool_pelletize Cool and Pelletize extrude->cool_pelletize end End cool_pelletize->end

Caption: Workflow for melt polycondensation of polyesteramides.

Step-by-Step Methodology:

  • Reactant Charging: The polymerization reactor, equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system, is charged with equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid or sebacic acid). A catalyst, if used, is also added at this stage.

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

  • Esterification Stage: The temperature is gradually raised to 180-200°C under a slow stream of nitrogen. The esterification reaction begins, and water is distilled off. This stage is typically continued for 1-2 hours.

  • Polycondensation Stage: The temperature is then increased to 220-240°C, and a vacuum is gradually applied (eventually reaching <1 mmHg). The increased temperature and reduced pressure facilitate the removal of the final traces of water and drive the polymerization forward. A noticeable increase in the melt viscosity is observed. This stage is maintained for 2-4 hours.

  • Polymer Discharge and Quenching: The resulting viscous polymer melt is extruded from the reactor under nitrogen pressure into a water bath to quench the reaction and solidify the polymer.

  • Pelletization: The solidified polymer strand is then pelletized for further processing and characterization.

For achieving very high molecular weights, a subsequent chain extension step can be performed using reagents like 2,2'-(1,4-phenylene)-bis(2-oxazoline).[2]

Secondary Mechanism: Role as a Chain Extender in Polyurethanes

In addition to its role as a primary monomer, this compound can also function as a chain extender in the synthesis of polyurethanes.[3][4] Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segments" in segmented polyurethanes.[5]

In this mechanism, a prepolymer is first formed by reacting a long-chain polyol (the "soft segment") with an excess of a diisocyanate. This compound is then added, and its hydroxyl groups react with the terminal isocyanate groups of the prepolymer, linking them together and building the final high molecular weight polyurethane. The amide groups within the chain extender contribute to the polarity and hydrogen bonding capacity of the hard segments, influencing the final mechanical properties of the elastomer.

Polyurethane_Chain_Extension cluster_product Segmented Polyurethane Prepolymer Isocyanate-Terminated Prepolymer OCN-R'-[Soft Segment]-R'-NCO Polyurethane Polyurethane -[-CO-NH-R'-[Soft Segment]-R'-NH-CO-O-(CH₂)₂-NHCO-(CH₂)₁-CONH-(CH₂)₂-O-]n- Prepolymer->Polyurethane + ChainExtender This compound HO-(CH₂)₂-NHCO-(CH₂)₁-CONH-(CH₂)₂-OH ChainExtender->Polyurethane +

Sources

The Emerging Potential of N,N'-bis(2-hydroxyethyl)propanediamide in Advanced Polymer Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the prospective applications of N,N'-bis(2-hydroxyethyl)propanediamide, a multifaceted molecule poised for significant contributions to the field of polymer science. By virtue of its unique chemical architecture, featuring bilateral hydroxyl and secondary amide functionalities, this compound presents a compelling platform for the synthesis of novel polymers with tailored properties. This document will explore its potential as a monomer for the creation of advanced polyesteramides, its role as a crosslinking agent to enhance the thermomechanical properties of existing polymer systems, and its utility in designing biodegradable and hydrophilic materials for specialized applications. Detailed synthetic pathways, reaction mechanisms, and prospective experimental protocols are provided to furnish researchers and drug development professionals with a foundational understanding and practical framework for leveraging this promising molecule.

Introduction: Unveiling a Versatile Building Block

The relentless pursuit of novel polymeric materials with enhanced performance, sustainability, and biocompatibility necessitates the exploration of innovative molecular building blocks. This compound is a prime candidate in this endeavor. Its symmetrical structure, featuring two primary hydroxyl groups and two secondary amide linkages, offers a unique combination of reactive sites and hydrogen bonding capabilities. This guide will illuminate the untapped potential of this molecule, focusing on its application in three key areas: as a monomer in step-growth polymerization, as a crosslinking agent, and as a functional component for creating biodegradable and hydrophilic polymers.

The presence of the propanediamide core imparts a degree of flexibility, while the hydroxyethyl groups provide reactive handles for polymerization and crosslinking. Furthermore, the amide groups are expected to contribute to interchain hydrogen bonding, potentially enhancing the thermal and mechanical properties of the resulting polymers. This unique combination of features suggests that this compound could be a valuable tool in the polymer chemist's arsenal for creating next-generation materials.

Synthesis of this compound

A robust and scalable synthesis of this compound is paramount for its widespread adoption in polymer research and development. A plausible and efficient synthetic route involves the amidation of a propanedioic acid derivative, such as diethyl malonate, with ethanolamine.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

  • Amidation: Diethyl malonate is reacted with an excess of ethanolamine. The reaction proceeds via nucleophilic acyl substitution, where the amino group of ethanolamine attacks the carbonyl carbon of the ester, leading to the displacement of ethanol. This reaction is typically carried out at elevated temperatures to drive the reaction to completion.

  • Purification: The resulting this compound is then purified from the reaction mixture, likely through recrystallization or column chromatography, to yield a high-purity product suitable for polymerization reactions.

Synthesis_Pathway diethyl_malonate Diethyl Malonate intermediate Amidation Reaction (Heat) diethyl_malonate->intermediate ethanolamine Ethanolamine (excess) ethanolamine->intermediate product This compound intermediate->product byproduct Ethanol intermediate->byproduct

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1 equivalent) and ethanolamine (2.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethanol reflux.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The excess ethanolamine can be removed under reduced pressure.

  • Purification: The crude product is then dissolved in a minimal amount of hot ethanol and allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with cold ethanol, and dried under vacuum to yield pure this compound.

Application as a Monomer for Polyesteramides (PEAs)

The difunctional nature of this compound, possessing two hydroxyl groups, makes it an ideal candidate as a diol monomer for the synthesis of polyesteramides (PEAs). PEAs are an interesting class of polymers that combine the properties of both polyesters and polyamides, often exhibiting improved thermal stability, mechanical strength, and biodegradability compared to their polyester counterparts.

Polycondensation with Dicarboxylic Acids:

This compound can undergo polycondensation with various dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form PEAs. The reaction involves the formation of ester linkages between the hydroxyl groups of the diamide and the carboxyl groups of the diacid.

PEA_Synthesis diamide This compound polycondensation Polycondensation (Heat, Catalyst) diamide->polycondensation diacid Dicarboxylic Acid (e.g., Adipic Acid) diacid->polycondensation pea Polyesteramide (PEA) polycondensation->pea water Water (byproduct) polycondensation->water Crosslinking_Polyester cluster_0 Before Crosslinking cluster_1 After Crosslinking (Heat) polymer_chain1 Carboxyl-Functionalized Polymer Chain crosslinker This compound polymer_chain2 Carboxyl-Functionalized Polymer Chain crosslinked_polymer Crosslinked Polymer Network crosslinker->crosslinked_polymer

Caption: Crosslinking of carboxyl-functionalized polymers.

This crosslinking approach is particularly relevant in the formulation of powder coatings and industrial baking enamels, where the thermal curing process activates the crosslinking reaction.

Experimental Protocol: Crosslinking of a Carboxylated Polyester
  • Formulation: A carboxylated polyester resin is blended with this compound (the amount will depend on the desired crosslinking density and the acid value of the resin). A flow control agent and a degassing agent may also be added.

  • Homogenization: The components are thoroughly mixed, for instance, in a heated extruder for powder coatings or in a solvent for liquid coatings.

  • Application: The formulated coating is applied to a substrate.

  • Curing: The coated substrate is then baked at a temperature typically between 160-200 °C for a specified duration (e.g., 15-30 minutes) to effect the crosslinking reaction.

Crosslinking in Polyurethane Systems

The hydroxyl groups of this compound can readily react with isocyanate groups. This makes it a valuable component in polyurethane chemistry, where it can function as a chain extender or a crosslinker. When used with diisocyanates, it can form linear polyurethanes. However, in formulations with polyisocyanates or in combination with other polyols, it will contribute to the formation of a crosslinked polyurethane network. [1] The reactivity of the hydroxyl groups can be influenced by steric hindrance and the electronic effects of the adjacent amide groups. [2]This could potentially offer a different curing profile compared to traditional diol chain extenders.

Biodegradable and Hydrophilic Polymers

The chemical structure of this compound is inherently conducive to the design of biodegradable and hydrophilic polymers, making it a promising candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Designing for Biodegradability

Polymers containing hydrolyzable linkages, such as esters and amides, in their backbone are often biodegradable. [3][4]Polyesteramides derived from this compound would possess both types of linkages, making them susceptible to hydrolytic degradation under physiological conditions. The degradation rate can potentially be tuned by copolymerizing with other monomers to alter the hydrophilicity and crystallinity of the resulting polymer.

Enhancing Hydrophilicity

The presence of both amide and hydroxyl groups in this compound can be exploited to increase the hydrophilicity of polymers. When incorporated into a polymer backbone, these polar groups can interact with water molecules, leading to increased water absorption and wettability. This is a desirable property for applications such as hydrogels, antifouling coatings, and biocompatible materials. [5]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecule in the realm of polymer science. Its unique combination of reactive hydroxyl groups and hydrogen-bonding amide functionalities provides a versatile platform for the development of advanced polymeric materials. The potential to create novel polyesteramides with enhanced thermomechanical properties, to effectively crosslink existing polymer systems, and to design biodegradable and hydrophilic polymers for specialized applications underscores the importance of further research into this compound.

Future investigations should focus on the detailed characterization of polymers derived from this compound, including their mechanical, thermal, and degradation properties. Exploring its use in combination with other functional monomers will undoubtedly open up new avenues for creating materials with precisely tailored properties for a wide range of applications, from industrial coatings to advanced biomedical devices.

References

  • Zarzyka-Niemiec, I. (2010). Reactions of N,N′-bis(2-hydroxyethyl)oxalamide with Ethylene Carbonate and Use of the Obtained Products as Components of Polyurethanes Foams. International Journal of Polymer Science, 2010, 1-9. [Link]

  • Giménez, M., et al. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(2), 652-680. [Link]

  • Peng, S., et al. (2011). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. Acta Biomaterialia, 7(4), 1504-1515. [Link]

  • Gonsalves, K. E., Chen, X., & Cameron, J. A. (1993). Degradation of nonalternating poly(ester amides). Macromolecules, 26(18), 4999-5000. [Link]

  • Kuo, S. W., & Chang, F. C. (2001). Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. Journal of Polymer Science Part A: Polymer Chemistry, 39(14), 2427-2436. [Link]

  • Li, S., et al. (2022). Recycling and Degradation of Polyamides. Polymers, 14(21), 4683. [Link]

  • Peptu, C. A., et al. (2022). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 14(11), 2289. [Link]

  • Google Patents. (2000).
  • van der Mee, M. A. J., et al. (2006). Synthesis and characterization of crosslinked polyurethane dispersions based on hydroxylated polyesters. Polymer, 47(2), 489-500. [Link]

  • Amer, H., et al. (2020). Hydroxyl-functional polyurethanes and polyesters: synthesis, properties and potential biomedical application. Polymers for Advanced Technologies, 31(11), 2539-2553. [Link]

  • Peptu, C., et al. (2022). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 14(11), 2289. [Link]

  • van der Schuur, J. W., et al. (2023). Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings. ACS Applied Polymer Materials, 5(3), 2023-2029. [Link]

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Methodological & Application

"using N,N'-bis(2-hydroxyethyl)propanediamide in hydrogel synthesis protocol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Leveraging N,N'-bis(2-hydroxyethyl)propanediamide for the Synthesis of Advanced Biocompatible Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Novel Crosslinkers in Hydrogel Scaffolds

Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical innovation, serving as scaffolds for tissue engineering and as vehicles for controlled drug delivery.[1][2][3] The performance of these three-dimensional polymeric networks is critically dependent on the nature of the crosslinking agent, which dictates the mechanical strength, degradation kinetics, and overall biocompatibility of the hydrogel matrix.[4][5] While traditional crosslinkers have proven effective, the demand for "smarter" and more biocompatible materials necessitates the exploration of novel crosslinking agents.

This application note introduces this compound as a promising crosslinker for hydrogel synthesis. Its molecular structure, featuring two hydroxyl groups for covalent crosslinking and two amide groups, is anticipated to enhance hydrogen bonding within the polymer network. This unique combination offers the potential for creating hydrogels with superior mechanical properties and inherent biocompatibility, making them highly suitable for advanced biomedical applications.[3][5]

The Role and Mechanism of this compound in Hydrogel Formation

This compound acts as a difunctional crosslinker. The terminal hydroxyl groups can form covalent bonds with polymer chains containing complementary functional groups, such as acrylates or methacrylates, through polymerization reactions. The internal amide bonds are pivotal for establishing a secondary network of non-covalent interactions, specifically hydrogen bonds. This dual-crosslinking mechanism—covalent and physical—is hypothesized to produce hydrogels with enhanced resilience and self-healing characteristics.

The presence of hydrophilic hydroxyl and amide moieties is also expected to contribute to high water retention and favorable interactions with cells and tissues, a critical aspect of biocompatibility for any material intended for in vivo use.[6][7]

Materials and Equipment

Reagents and Consumables
ReagentGradeSupplierPurpose
N-isopropylacrylamide (NIPAAm)≥98%Sigma-AldrichPrimary monomer for thermo-responsive hydrogel
This compoundSynthesis gradeVariesCrosslinking agent
Ammonium persulfate (APS)ACS reagent, ≥98%Sigma-AldrichInitiator for polymerization
N,N,N',N'-Tetramethylethylenediamine (TEMED)≥99%Sigma-AldrichAccelerator for polymerization
Phosphate-buffered saline (PBS), pH 7.4Molecular biologyVariesSwelling studies and biological compatibility testing
Deionized water (DI water)18.2 MΩ·cmIn-houseSolvent for all reactions and preparations
Equipment
  • Magnetic stirrer and stir bars

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Cylindrical glass molds (5 mm diameter)

  • UV-Vis spectrophotometer

  • Rheometer

  • Scanning Electron Microscope (SEM)

  • Freeze-dryer

Experimental Protocols

Protocol 1: Synthesis of a Thermo-responsive p(NIPAAm) Hydrogel

This protocol describes the synthesis of a thermo-responsive hydrogel using this compound as the crosslinker. The resulting hydrogel is expected to exhibit a lower critical solution temperature (LCST), making it suitable for injectable drug delivery systems that form a gel in situ at physiological temperatures.[1][8][9]

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a 20 mL glass vial, dissolve 500 mg of N-isopropylacrylamide (NIPAAm) and 25 mg of this compound in 5 mL of cold DI water. Gently stir the solution on a magnetic stirrer at 4°C to ensure complete dissolution.

  • Initiator and Accelerator Addition: To the chilled monomer solution, add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (APS). Following this, add 10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) to accelerate the polymerization process.

  • Casting and Polymerization: Immediately after adding TEMED, vortex the solution for 10 seconds and carefully pipette the mixture into cylindrical glass molds. Allow the polymerization to proceed at room temperature for 24 hours.

  • Hydrogel Purification: After polymerization, carefully extract the hydrogel cylinders from the molds. Place them in a beaker with a large excess of DI water. Stir gently and replace the water every 6 hours for 3 days to remove unreacted monomers and other impurities.

  • Lyophilization (Optional): For dry weight measurements and SEM analysis, freeze the purified hydrogels at -80°C for 12 hours, followed by lyophilization for 48 hours.

Diagram of the Hydrogel Synthesis Workflow:

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification & Processing A Dissolve NIPAAm and Crosslinker in cold DI water B Add APS (Initiator) A->B C Add TEMED (Accelerator) B->C D Vortex and Cast into Molds C->D E Polymerize at Room Temperature (24 hours) D->E F Extract Hydrogel Cylinders E->F G Purify in DI Water (3 days) F->G H Lyophilize (Optional) G->H

Caption: Workflow for the synthesis of p(NIPAAm) hydrogels.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Behavior and LCST Determination:

  • Weigh the lyophilized hydrogel samples (Wd).

  • Immerse the samples in PBS (pH 7.4) at various temperatures ranging from 25°C to 45°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

  • Plot the equilibrium swelling ratio against temperature. The temperature at which a sharp decrease in swelling is observed corresponds to the LCST of the hydrogel.[9][10]

B. Mechanical Properties Assessment using Rheology:

  • Use a rheometer with parallel plate geometry to perform oscillatory frequency sweeps on the swollen hydrogel samples.

  • Measure the storage modulus (G') and loss modulus (G'') as a function of frequency at 37°C.

  • A higher G' value indicates a more elastic and mechanically robust hydrogel.

C. Morphological Analysis with Scanning Electron Microscopy (SEM):

  • Fracture the lyophilized hydrogel samples in liquid nitrogen to expose the internal structure.

  • Mount the fractured samples on stubs and sputter-coat them with a thin layer of gold.

  • Visualize the internal porous structure of the hydrogel using an SEM. The pore size can influence drug loading and release kinetics.

Protocol 3: In Vitro Drug Release Study

This protocol provides a framework for evaluating the hydrogel's potential as a drug delivery vehicle.[11][12][13]

  • Drug Loading: Immerse purified hydrogels in a concentrated solution of a model drug (e.g., methylene blue or a fluorescently-labeled dextran) in PBS at 4°C for 48 hours to allow for passive loading.

  • Release Study:

    • Transfer the drug-loaded hydrogels to a known volume of fresh PBS at 37°C.

    • At specific time points, collect aliquots of the release medium and replace them with fresh PBS to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release profile.

Diagram of the Drug Release Study Workflow:

G A Immerse Hydrogel in Concentrated Drug Solution (4°C) B Allow for Passive Loading (48 hours) A->B C Transfer to Fresh PBS (37°C) B->C D Collect Aliquots at Time Intervals C->D E Quantify Drug Concentration D->E F Plot Cumulative Release vs. Time E->F

Caption: Workflow for the in vitro drug release study.

Data Interpretation and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Hydrogel Formation A solid, transparent, and elastic gel should form within 24 hours.Problem: Gelation is too slow or incomplete. Solution: Increase the concentration of APS and/or TEMED. Ensure reagents are fresh.
Swelling Ratio High swelling ratio at temperatures below the LCST, with a significant decrease above the LCST.Problem: Low swelling ratio. Solution: Decrease the crosslinker concentration.
Mechanical Strength The storage modulus (G') should be significantly higher than the loss modulus (G'').Problem: Weak or brittle gel. Solution: Optimize the crosslinker-to-monomer ratio.
Drug Release Sustained release profile, potentially with an initial burst release. Release rate should change with temperature.Problem: Release is too fast. Solution: Increase the crosslinker density to reduce mesh size.

Conclusion

This compound presents a compelling option for the development of next-generation hydrogels. Its dual-functionality, offering both covalent crosslinking and the potential for extensive hydrogen bonding, paves the way for materials with enhanced mechanical integrity and biocompatibility. The protocols outlined in this note provide a comprehensive framework for the synthesis, characterization, and evaluation of these novel hydrogels, empowering researchers to explore their full potential in drug delivery and tissue engineering applications.

References

  • Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-(n-Butyl)-N'-Octadecyl-1,3-Propanediamine. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Sivakumaran, D., Maitland, D., & Hoare, T. (2011). Controlled drug release from hydrogel nanoparticle networks. PubMed. Retrieved from [Link]

  • Zhang, Y. S., et al. (2020). Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. PMC. Retrieved from [Link]

  • MDPI. (2020). Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Tough, Stretchable, and Thermoresponsive Smart Hydrogels. Retrieved from [Link]

  • Park, J., et al. (2024). Engineering Thermo-Responsive Hydrogels with Tailored Mechanics for Biomedical Integration. PMC. Retrieved from [Link]

  • Babu, A. S., et al. (2022). Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Retrieved from [Link]

  • Wang, C. H., et al. (2011). Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels. PubMed. Retrieved from [Link]

  • Lin, C. C., & Anseth, K. S. (2009). Designing hydrogels for controlled drug delivery. PMC. Retrieved from [Link]

  • MDPI. (2023). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Retrieved from [Link]

  • ResearchGate. (2011). Controlled drug release from hydrogel nanoparticle networks. Retrieved from [Link]

  • Amrhein, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. IUCrData. Retrieved from [Link]

  • YouTube. (2024, February 24). Lecture 14: Synthesis of Hydrogel and Nanogel. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Characterization of. Retrieved from [Link]

  • Williams, D. F. (2009). Biocompatibility of hydrogel-based scaffolds for tissue engineering applications. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Retrieved from [Link]

  • Caló, E., & Khutoryanskiy, V. V. (2015). Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. PubMed Central. Retrieved from [Link]

  • Research Collection. (2022, January 1). Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(-amino esters), and Hydroxyapatite. Retrieved from [Link]

  • Frontiers. (2024, February 26). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]

  • Liu, Q., et al. (2025). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. PubMed. Retrieved from [Link]

  • Roth, G. A., et al. (2023). Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices. PMC. Retrieved from [Link]

  • PubMed. (2023, March 2). Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. Retrieved from [Link]

Sources

Topic: Step-by-Step Synthesis of Hydrogels with N,N'-bis(2-hydroxyethyl)propanediamide: A Novel Biocompatible Crosslinker

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this document provides a comprehensive guide to synthesizing hydrogels using N,N'-bis(2-hydroxyethyl)propanediamide. This compound, due to its hydrophilic nature conferred by multiple hydroxyl and amide moieties, presents an exciting opportunity as a novel crosslinking agent to create highly biocompatible and tunable hydrogel networks. We will proceed from the foundational chemistry to a detailed, step-by-step laboratory protocol.

This guide is structured in two primary stages: first, the functionalization of this compound to render it a polymerizable crosslinker, and second, its subsequent co-polymerization with a monomer to form the final hydrogel network.

Part 1: Rationale and Foundational Chemistry

Hydrogels are three-dimensional polymer networks prized for their high water content and structural similarity to the native extracellular matrix, making them ideal for biomedical applications like drug delivery and tissue engineering.[1][2] The properties of a hydrogel—its mechanical strength, porosity, and degradation rate—are critically defined by the crosslinker, the molecule that bridges the primary polymer chains.[3]

This compound is not a conventional crosslinker because its terminal hydroxyl (-OH) groups do not readily participate in standard free-radical polymerization. To utilize this molecule effectively, we must first "activate" it by introducing polymerizable functional groups. The most direct method is acrylation, where the hydroxyl groups are reacted with acryloyl chloride to form ester linkages, yielding a di-acrylated crosslinker. This new molecule can then readily co-polymerize with vinyl monomers such as N-(2-hydroxyethyl)acrylamide (HEAA).

The choice of HEAA as the primary monomer is deliberate; its structural similarity to our crosslinker, featuring both hydroxyl and amide groups, promotes hydrophilicity and potential for strong hydrogen bonding within the final hydrogel matrix, contributing to excellent water retention and biocompatibility.[4][5]

Overall Synthesis Workflow

The process is a two-phase approach: functionalization followed by polymerization. This ensures a well-defined crosslinker and a hydrogel with predictable network characteristics.

G cluster_0 Phase 1: Crosslinker Functionalization cluster_1 Phase 2: Hydrogel Formation A N,N'-bis(2-hydroxyethyl) propanediamide C Acrylation Reaction (Esterification) A->C B Acryloyl Chloride + Triethylamine in Anhydrous Solvent B->C D Purification (Washing & Drying) C->D E Functionalized Di-Acrylate Crosslinker (BHP-DA) D->E F HEAA Monomer + BHP-DA Crosslinker in Deionized Water E->F E->F Use in Next Phase H Free Radical Polymerization F->H G Initiator System (e.g., APS/TEMED) G->H I Curing & Gelation H->I J Purification (Dialysis) & Lyophilization I->J K Final Hydrogel Product J->K

Caption: Overall workflow for hydrogel synthesis.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of Bis(2-acryloyloxyethyl)propanediamide (BHP-DA) Crosslinker

This protocol details the acrylation of the hydroxyl groups on this compound.

Materials:

  • This compound

  • Acryloyl chloride (≥98%)

  • Triethylamine (TEA, ≥99%), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydroquinone (as inhibitor)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and a small amount of hydroquinone in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (2.5 equivalents) to the solution dropwise while stirring. TEA acts as a base to neutralize the HCl byproduct of the reaction.

  • Acrylation: Slowly add acryloyl chloride (2.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C. The formation of triethylamine hydrochloride salt will be visible as a white precipitate.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up & Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (twice) and deionized water (twice) to remove unreacted acryloyl chloride and salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the DCM solvent under reduced pressure using a rotary evaporator to yield the final product, Bis(2-acryloyloxyethyl)propanediamide (BHP-DA), as an oil or solid. Store at 4°C with inhibitor until use.

Protocol 2.2: Synthesis of (HEAA)-co-(BHP-DA) Hydrogel

This protocol describes the free-radical co-polymerization of the HEAA monomer and the newly synthesized BHP-DA crosslinker to form the hydrogel.

Materials:

  • N-(2-hydroxyethyl)acrylamide (HEAA)

  • Bis(2-acryloyloxyethyl)propanediamide (BHP-DA), synthesized in Protocol 2.1

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

  • Deionized (DI) water, degassed

  • Phosphate-buffered saline (PBS)

Procedure:

  • Precursor Solution Preparation:

    • In a vial, dissolve the desired amount of HEAA monomer and BHP-DA crosslinker in degassed DI water. A typical starting formulation is a 10% w/v total polymer concentration. The molar ratio of monomer to crosslinker can be varied to tune the hydrogel properties (see Table 1).

    • Gently vortex the solution until all components are fully dissolved.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add the initiator, APS (e.g., 10 µL of a 10% w/v solution per 1 mL of precursor solution).

    • Add the accelerator, TEMED (e.g., 1 µL per 1 mL of precursor solution), to catalyze the formation of free radicals from APS at room temperature.

  • Gelation:

    • Immediately after adding TEMED, vortex the solution briefly and cast it into a mold (e.g., a petri dish, between two glass plates with a spacer, or into a syringe).

    • Allow the solution to cure at room temperature. Gelation should occur within 5-30 minutes. Let the hydrogel set for at least 4 hours to ensure complete polymerization.

  • Purification:

    • Carefully remove the formed hydrogel from the mold and place it in a large volume of DI water or PBS.

    • Incubate for 48-72 hours, changing the water/PBS every 12 hours. This dialysis step is crucial to remove unreacted monomers, initiator, and other small molecules.[6]

  • Storage/Drying:

    • The purified hydrogel can be stored in PBS at 4°C.

    • For dry weight measurements or long-term storage, the hydrogel can be flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to obtain a porous scaffold.

Part 3: Network Formation and Tunability

The polymerization process creates a covalently crosslinked network where long chains of poly(HEAA) are interconnected by the BHP-DA crosslinker.

G m1 m2 m1->m2 m3 m2->m3 c1 m3->c1 m4 m5 m4->m5 m6 m5->m6 m7 m8 m7->m8 c2 m8->c2 m9 m10 m9->m10 m11 m12 m11->m12 m13 m12->m13 c3 m13->c3 m14 m15 m14->m15 m16 m15->m16 c1->m4 c1->m8 c2->m9 c2->m13 c3->m5 c3->m14 l1 Poly(HEAA) Chain l2 BHP-DA Crosslinker p1 p2

Sources

Application Notes & Protocols: N,N'-bis(2-hydroxyethyl)propanediamide as a Novel Biomaterial for 3D Cell Culture Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Synthetic Scaffolds in Physiologically Relevant 3D Cell Culture

Three-dimensional (3D) cell culture is revolutionizing biomedical research by providing more physiologically relevant models than traditional 2D monolayer cultures. By mimicking the complex architecture of native tissues, 3D systems allow for the study of cell-cell and cell-matrix interactions in a context that more accurately reflects the in vivo environment.[1][2] Hydrogels—water-swollen networks of crosslinked hydrophilic polymers—are at the forefront of this field, serving as synthetic extracellular matrices (ECMs).[1][3] An ideal hydrogel scaffold should be biocompatible, possess tunable mechanical properties to match various tissue types, and support cell viability and function.[4][5]

While naturally derived materials like collagen and alginate are widely used, they can suffer from batch-to-batch variability and limited tunability.[6] Synthetic polymers, such as polyacrylamide (PAAm) and polyethylene glycol (PEG), offer greater control over biochemical and mechanical properties.[6][7] However, the search continues for novel monomers that are inherently biocompatible and offer versatile cross-linking chemistry.

This document introduces N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA), a promising, yet underexplored, monomer for the fabrication of hydrogel scaffolds. Its structure, featuring a short propanediamide backbone and two terminal hydroxyethyl groups, suggests inherent hydrophilicity and provides reactive sites for cross-linking. We hypothesize that these characteristics make BHPDA an excellent candidate for creating biocompatible and mechanically tunable scaffolds for 3D cell culture. Herein, we provide a comprehensive guide to the fabrication, characterization, and application of BHPDA-based hydrogels.

Principle of BHPDA Hydrogel Formation

The key to forming a stable hydrogel from BHPDA monomers lies in covalently cross-linking the terminal hydroxyl (-OH) groups. Various chemical strategies can be employed to cross-link polymers with pendant hydroxyl groups.[8] For this system, we propose using a diisocyanate, such as hexamethylene diisocyanate (HMDI), which reacts with the hydroxyl groups to form stable urethane linkages. This reaction is well-established in polyurethane chemistry and can be adapted for hydrogel synthesis.[9]

The stoichiometry between the BHPDA monomer and the HMDI cross-linker is a critical parameter that dictates the cross-linking density. By carefully controlling this ratio, researchers can tune the mechanical properties of the resulting hydrogel to mimic the stiffness of different soft tissues.[4][10]

G cluster_reactants Reactants cluster_product Product BHPDA BHPDA Monomer (with two -OH groups) Reaction + BHPDA->Reaction Polyaddition Reaction HMDI HMDI Cross-linker (with two -NCO groups) HMDI->Reaction Hydrogel Cross-linked BHPDA Hydrogel Network (Urethane Linkages) Reaction->Hydrogel

Caption: Proposed reaction scheme for BHPDA hydrogel formation.

Protocols for Scaffold Fabrication, Characterization, and Cell Culture

Protocol 1: Fabrication of BHPDA Hydrogel Scaffolds

This protocol details the synthesis of a BHPDA hydrogel using a diisocyanate cross-linker.

Rationale: The choice of an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary to solubilize both the hydrophilic BHPDA and the more hydrophobic HMDI cross-linker before the addition of an aqueous cell suspension. The catalyst, dibutyltin dilaurate (DBTDL), is used to control the rate of the urethane-forming reaction.[9]

Materials:

  • This compound (BHPDA)

  • Hexamethylene diisocyanate (HMDI)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dibutyltin dilaurate (DBTDL)

  • Sterile, nuclease-free water

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Monomer Solution Preparation: In a sterile, dry environment, dissolve BHPDA in anhydrous DMSO to create a stock solution (e.g., 20% w/v).

  • Cross-linker Solution Preparation: In a separate, dry tube, prepare a stock solution of HMDI in anhydrous DMSO (e.g., 5% v/v). Caution: HMDI is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Pre-polymer Mixture: In a new sterile microcentrifuge tube, combine the BHPDA solution and the HMDI solution at a desired molar ratio. This ratio will determine the stiffness of the final gel and must be optimized empirically. A good starting point is a 2:1 molar ratio of BHPDA hydroxyl groups to HMDI isocyanate groups.

  • Catalyst Addition: Add DBTDL catalyst to the pre-polymer mixture. A typical concentration is 0.1% (w/v) of the total pre-polymer volume. Mix thoroughly by gentle vortexing.

  • Gelation: Cast the mixture into a desired mold (e.g., a multi-well plate) and allow it to cross-link at 37°C. Gelation time can range from 30 minutes to several hours depending on the concentration and catalyst amount.

  • Hydration and Sterilization: Once a stable gel has formed, immerse it in sterile PBS to allow it to swell and to leach out any unreacted components. Exchange the PBS several times over 24-48 hours. The hydrogel is now ready for cell seeding.

G prep_bhpda Prepare BHPDA Solution in DMSO mix Mix BHPDA and HMDI (Pre-polymer) prep_bhpda->mix prep_hmdi Prepare HMDI Solution in DMSO prep_hmdi->mix add_cat Add Catalyst (DBTDL) mix->add_cat cast Cast into Mold add_cat->cast gel Incubate at 37°C for Gelation cast->gel hydrate Hydrate & Wash in Sterile PBS gel->hydrate ready Scaffold Ready for Cell Culture hydrate->ready

Caption: Workflow for BHPDA hydrogel scaffold fabrication.

Protocol 2: Characterization of Scaffold Properties

To ensure the suitability of the hydrogel for specific cell types, its physical properties must be characterized.[4][11]

A. Swelling Ratio Measurement

Rationale: The swelling ratio provides insight into the hydrogel's porosity and water-holding capacity, which affects nutrient diffusion.[12]

Procedure:

  • Weigh the fully hydrated hydrogel sample (Ws).

  • Freeze-dry the hydrogel until all water has been removed.

  • Weigh the dried hydrogel (Wd).

  • Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.

B. Mechanical Testing (Compressive Modulus)

Rationale: The mechanical stiffness of the scaffold can significantly influence cell behavior, including differentiation and proliferation.[6][10] Compression testing is a common method to determine this property for soft biomaterials.[4][11]

Procedure:

  • Prepare cylindrical hydrogel samples of a known diameter and height.

  • Place a hydrated sample on the platform of a mechanical tester equipped with a compression platen.

  • Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).

  • Record the resulting stress.

  • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve.

Data Presentation: Tunable Properties of BHPDA Hydrogels

BHPDA:HMDI Molar RatioCompressive Modulus (kPa)Swelling Ratio (g/g)
1:0.55 ± 0.825 ± 2.1
1:0.7515 ± 2.318 ± 1.5
1:130 ± 4.112 ± 1.1
Note: These are hypothetical values to illustrate the expected trend. Actual values must be determined experimentally.
Protocol 3: 3D Cell Encapsulation and Culture

This protocol describes how to encapsulate cells within the BHPDA hydrogel during the fabrication process.

Rationale: Encapsulating cells ensures their distribution throughout the 3D matrix. It is crucial to mix the cells into the pre-polymer solution immediately before gelation and to ensure the solvent concentration is non-toxic.[13]

Materials:

  • Prepared BHPDA/HMDI/Catalyst pre-polymer solution

  • Cell suspension at a high concentration (e.g., 1-10 x 10^6 cells/mL) in culture medium

  • Sterile multi-well culture plates

Procedure:

  • Prepare the pre-polymer mixture as described in Protocol 1, Steps 1-4.

  • Work quickly in a sterile biosafety cabinet. Add the concentrated cell suspension to the pre-polymer mixture. The volume of cell suspension should be minimal (e.g., 10% of the total volume) to avoid premature precipitation of the hydrogel components.

  • Mix gently by pipetting up and down, avoiding the formation of bubbles.[13]

  • Immediately pipette the cell-laden hydrogel solution into the wells of a culture plate.

  • Allow the hydrogel to cross-link in a cell culture incubator (37°C, 5% CO2).

  • Once gelled, gently add pre-warmed culture medium to the top of each hydrogel.

  • Culture the cell-laden constructs, changing the medium every 1-2 days.

Protocol 4: Assessing Cell Viability with Live/Dead Staining

Rationale: This assay is a standard method to visually assess the biocompatibility of the hydrogel by distinguishing live cells from dead cells within the 3D matrix.[14][15]

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Cell-laden BHPDA hydrogels in a culture plate

  • Sterile PBS

  • Fluorescence microscope

Procedure:

  • Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions. A common working concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.[14][15]

  • Aspirate the culture medium from the wells containing the hydrogels.

  • Wash the hydrogels gently with sterile PBS.

  • Add enough staining solution to completely cover each hydrogel.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[15] For thick hydrogels, a longer incubation time may be necessary.[16]

  • After incubation, carefully remove the staining solution and wash the hydrogels 2-3 times with PBS to reduce background fluorescence.[14][17]

  • Image the hydrogels immediately using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

G start Cell-Laden Hydrogel in Culture Plate wash1 Wash Hydrogel with PBS start->wash1 prep_stain Prepare Live/Dead Working Solution add_stain Add Staining Solution to Hydrogel prep_stain->add_stain wash1->add_stain incubate Incubate 30-60 min at 37°C (in dark) add_stain->incubate wash2 Wash 2-3x with PBS incubate->wash2 image Image with Fluorescence Microscope wash2->image analyze Analyze Green (Live) vs. Red (Dead) Cells image->analyze

Caption: Workflow for assessing cell viability in 3D hydrogels.

Discussion and Scientific Insights

  • Biocompatibility: The propanediamide structure is analogous to building blocks of peptides, and the hydroxyethyl groups enhance hydrophilicity, which is generally favorable for biocompatibility.[18][19] However, the cytotoxicity of unreacted cross-linker (HMDI) and catalyst (DBTDL) is a primary concern. The post-fabrication washing and swelling step (Protocol 1, Step 6) is critical for leaching these components and ensuring a cytocompatible final scaffold.

  • Mechanical Tuning: The ability to control the compressive modulus by altering the monomer-to-crosslinker ratio is a significant advantage of this synthetic system.[5][7] This allows researchers to create environments that mimic the stiffness of various tissues, from soft brain tissue (~1 kPa) to stiffer pre-calcified bone (~100 kPa).

  • Troubleshooting:

    • Poor/Inconsistent Gelation: This is often due to moisture contamination, which deactivates the isocyanate groups of the HMDI cross-linker. Ensure all reagents and reaction vessels are anhydrous.

    • High Cell Death: If initial viability is low, consider reducing the concentration of DMSO or the catalyst in the pre-polymer solution. Alternatively, explore other, less cytotoxic cross-linking chemistries for hydroxyl groups, such as those involving diepoxides or photopolymerization of modified BHPDA monomers.[8]

Conclusion

This compound presents a promising new platform for the development of synthetic hydrogel scaffolds. Its simple structure, inherent hydrophilicity, and versatile cross-linking potential through its hydroxyl groups allow for the creation of biocompatible materials with highly tunable mechanical properties. The protocols outlined in this document provide a comprehensive framework for researchers to begin fabricating and validating BHPDA-based scaffolds for advanced 3D cell culture applications, paving the way for more predictive and physiologically relevant in vitro models in drug discovery and tissue engineering.

References

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Application Notes & Protocols for Biocompatibility Assessment of N,N'-bis(2-hydroxyethyl)propanediamide (BHPD) Crosslinked Materials

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for N,N'-bis(2-hydroxyethyl)propanediamide (BHPD) in Biomaterials

The selection of a crosslinking agent is a critical determinant of the final biocompatibility and functionality of a biomaterial. This compound (BHPD) is an emerging crosslinker of interest for hydrogel and other biomaterial formulations due to its unique chemical structure. The presence of hydrophilic di-hydroxyethyl groups is anticipated to impart a favorable biocompatibility profile, similar to the widely used 2-hydroxyethyl methacrylate (HEMA).[1][2][3][4] Furthermore, the central propanediamide linkage introduces hydrolytically labile sites, suggesting that BHPD-crosslinked materials may exhibit desirable biodegradable properties.[5][6][7]

These characteristics make BHPD a promising candidate for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and wound dressings.[2][7][8][9] This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the biocompatibility of materials crosslinked with BHPD, in accordance with international standards.

Part 1: Foundational Principles of Biocompatibility for BHPD-Crosslinked Materials

The biocompatibility of a material is not an intrinsic property but rather a measure of its interaction with a biological system. For BHPD-crosslinked materials, the primary considerations for biocompatibility are:

  • Cytotoxicity: Ensuring that the material, its leachables, or its degradation products do not induce cell death or inhibit cellular proliferation.[10][11][12]

  • Hemocompatibility: For blood-contacting applications, the material should not cause adverse reactions such as hemolysis (rupture of red blood cells) or thrombosis.[13][14][15][16]

  • In Vivo Tissue Response: Following implantation, the material should elicit a minimal inflammatory response and integrate with the surrounding tissue without causing necrosis or excessive fibrosis.[8][17][18]

The following workflow provides a logical progression for the biocompatibility assessment of a novel BHPD-crosslinked material.

Biocompatibility_Workflow cluster_0 Material Synthesis & Characterization cluster_1 In Vitro Biocompatibility Assessment (ISO 10993) cluster_2 In Vivo Biocompatibility Assessment Synthesis Synthesis of BHPD- Crosslinked Material Characterization Physicochemical Characterization Synthesis->Characterization Verify crosslinking & purity Cytotoxicity Cytotoxicity Testing (ISO 10993-5) Characterization->Cytotoxicity Hemolysis Hemolysis Assay (ISO 10993-4) Cytotoxicity->Hemolysis If blood- contacting Implantation Subcutaneous Implantation Study Cytotoxicity->Implantation If in vitro biocompatible Hemolysis->Implantation If in vitro biocompatible Histopathology Histopathological Analysis Implantation->Histopathology Evaluate tissue response

Caption: Workflow for Biocompatibility Assessment of BHPD-Crosslinked Materials.

Part 2: Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

This protocol outlines the evaluation of cytotoxicity of BHPD-crosslinked materials using an extract test, which is a common and versatile method.[19][20]

1. Principle: Extracts of the test material are prepared in cell culture medium. These extracts are then incubated with a monolayer of cultured cells, and the cytotoxic effect is quantitatively assessed by measuring cell viability.

2. Materials:

  • BHPD-crosslinked material
  • Negative Control: High-density polyethylene (HDPE)
  • Positive Control: Polyurethane film containing 0.1% zinc diethyldithiocarbamate (ZDEC)
  • L929 mouse fibroblast cell line (ATCC CCL-1)
  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Phosphate-buffered saline (PBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Dimethyl sulfoxide (DMSO)
  • Sterile, flat-bottomed 96-well plates
  • Incubator (37°C, 5% CO2)
  • Microplate reader

3. Step-by-Step Methodology:

4. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each sample relative to the untreated control:

    • % Viability = (Absorbance of test sample / Absorbance of untreated control) x 100

  • Acceptance Criteria: According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.[19][20]

Sample Mean Absorbance (570 nm) % Viability Cytotoxicity Grade
Untreated Control1.25100%0
Negative Control (HDPE)1.2096%0
Positive Control (ZDEC)0.2520%4
BHPD-Crosslinked Material1.1592%0
Protocol 2: Hemolysis Assay (ISO 10993-4)

This protocol describes a direct contact method to assess the hemolytic potential of BHPD-crosslinked materials.[13][14]

1. Principle: The test material is incubated with a dilute suspension of red blood cells. The amount of hemoglobin released due to cell lysis is measured spectrophotometrically and compared to positive and negative controls.

2. Materials:

  • BHPD-crosslinked material
  • Negative Control: Polyethylene
  • Positive Control: Deionized water
  • Freshly collected human or rabbit blood with an anticoagulant (e.g., EDTA)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Drabkin's reagent (or similar hemoglobin determination kit)
  • Centrifuge
  • Spectrophotometer

3. Step-by-Step Methodology:

4. Data Analysis and Interpretation:

  • Calculate the percentage of hemolysis for the test material:

    • % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Acceptance Criteria: According to ASTM F756-17, materials are classified based on their hemolytic index. A hemolytic percentage of 0-2% is considered non-hemolytic.[14]

Sample Mean Absorbance (540 nm) % Hemolysis Hemolytic Index
Negative Control0.050%Non-hemolytic
Positive Control1.50100%Hemolytic
BHPD-Crosslinked Material0.071.38%Non-hemolytic
Protocol 3: In Vivo Biocompatibility - Subcutaneous Implantation (General Guidance based on ISO 10993-6)

This section provides a general framework for assessing the local tissue response to a BHPD-crosslinked material after implantation.

1. Principle: The material is implanted into the subcutaneous tissue of a suitable animal model (e.g., rat or rabbit). After a specified period, the implantation site is retrieved and examined macroscopically and histologically for signs of inflammation, fibrosis, necrosis, and other tissue responses.

2. Materials:

  • Sterilized BHPD-crosslinked material implants of a defined size and shape.
  • Negative control implants (e.g., medical-grade silicone).
  • Surgical instruments.
  • Anesthetic and analgesic agents.
  • Suture materials.
  • Formalin (10% neutral buffered) for tissue fixation.
  • Paraffin, microtome, glass slides.
  • Hematoxylin and Eosin (H&E) stain.

3. Step-by-Step Methodology:

4. Data Analysis and Interpretation:

  • The local tissue response is typically scored semi-quantitatively for the presence and extent of different cell types (neutrophils, lymphocytes, macrophages, giant cells) and tissue structures (fibrous capsule, necrosis).

  • The reaction to the BHPD-crosslinked material is compared to the negative control. A biocompatible material should elicit a minimal inflammatory response that resolves over time, characterized by a thin, well-defined fibrous capsule and no signs of necrosis or severe chronic inflammation.[8][17][18]

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic evaluation of the biocompatibility of this compound (BHPD) crosslinked materials. By following these standardized procedures, researchers can generate reliable and reproducible data to support the development of safe and effective biomaterials for a variety of clinical applications. It is imperative that all testing is conducted in compliance with Good Laboratory Practice (GLP) and the relevant regulatory requirements.

References

  • Evaluation of in vivo biocompatibility and biodegradation of photocrosslinked hyaluronate hydrogels (HADgels). Journal of Biomedical Materials Research Part A. Available at: [Link]

  • Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. National Institutes of Health. Available at: [Link]

  • Biocompatibility evaluation of crosslinked chitosan hydrogels after subcutaneous and intraperitoneal implantation in the rat. Journal of Biomedical Materials Research Part A. Available at: [Link]

  • In vitro and in vivo biocompatibility of γ-ray crosslinked gelatin-poly(vinyl alcohol) hydrogels. ResearchGate. Available at: [Link]

  • Hemolysis Assay for Biomaterials Manual. HaemoScan. Available at: [Link]

  • In Vivo Evaluation of the Biocompatibility of Natural Hydrocolloid Hydrogel Implants for Biomedical Applications. Journal of Pharmaceutical and Sciences. Available at: [Link]

  • Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. ProQuest. Available at: [Link]

  • Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2017 and ASTM F756-17 method). IVAMI. Available at: [Link]

  • In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. ResearchGate. Available at: [Link]

  • A Practical Guide to ISO 10993-4: Hemocompatibility. MDDI Online. Available at: [Link]

  • ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. Available at: [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Available at: [Link]

  • Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. ResearchGate. Available at: [Link]

  • dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide. ChemBK. Available at: [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Institutes of Health. Available at: [Link]

  • ISO 10993-5:2009(E). iTeh Standards. Available at: [Link]

  • Synthesis of a Reversible Crosslinked Hydrogel. SciSpace. Available at: [Link]

  • Preparation and swelling behavior of biodegradable hydrogels based on α,β‐poly(N‐2‐hydroxyethyl‐DL‐aspartamide). Journal of Applied Polymer Science. Available at: [Link]

  • BIODEGRADABLE HYDROGEL- ANALYZING THE IMPACT AND SENSITIVITY OF TEMPERATURE AND pH CHANGE. International Journal of Research in Science and Technology. Available at: [Link]

  • New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Express Polymer Letters. Available at: [Link]

  • Injectable biodegradable hydrogels: progress and challenges. Journal of Materials Chemistry B. Available at: [Link]

  • N,N'-Bis(2-hydroxyethyl)oxamide. MySkinRecipes. Available at: [Link]

  • Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. PubMed. Available at: [Link]

  • Biodegradable hydrogel scaffolds based on 2-hydroxyethyl methacrylate, gelatin, poly(β-amino esters), and hydroxyapatite. Research portal Eindhoven University of Technology. Available at: [Link]

  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. National Institutes of Health. Available at: [Link]

  • Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate. ResearchGate. Available at: [Link]

  • (PDF) Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. ResearchGate. Available at: [Link]

  • N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. National Institutes of Health. Available at: [Link]

  • 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Scaffolds Reinforced with Nano TiO2 as a Promising Curcumin Release Platform. ResearchGate. Available at: [Link]

  • Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. MDPI. Available at: [Link]

  • Nonanamide, N,N-bis(2-hydroxyethyl)-. PubChem. Available at: [Link]

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Application Note & Protocols: Hydroxyethyl-Functionalized Diamides and Their Analogs as Scaffolds for Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Application Scope

The development of effective controlled drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance drug efficacy, reduce side effects, and improve patient compliance. Hydrogels, three-dimensional polymeric networks capable of absorbing large quantities of water, have emerged as premier materials for this purpose due to their biocompatibility, tunable properties, and similarity to native tissue.

While direct research on N,N'-bis(2-hydroxyethyl)propanediamide as a primary hydrogel-forming monomer is limited in current literature, its core chemical features—specifically the presence of hydrophilic N-hydroxyethyl groups—are hallmarks of many successful biomaterials. These functional groups impart excellent water solubility and biocompatibility. This application note, therefore, uses a well-established and structurally related analog, 2-hydroxyethyl methacrylate (HEMA) , to provide a robust framework for designing, synthesizing, and evaluating hydrogel-based drug delivery systems. The principles and protocols detailed herein are directly applicable to the investigation of novel monomers like this compound.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview and step-by-step protocols for:

  • Synthesizing a crosslinked poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogel.

  • Characterizing its physicochemical properties.

  • Loading a model drug into the hydrogel matrix.

  • Evaluating the in vitro drug release kinetics.

Foundational Principles: Why Hydroxyethyl-Functionalized Hydrogels?

The efficacy of hydrogels in drug delivery is predicated on their unique physicochemical properties. The hydroxyl (-OH) and amide groups present in structures like this compound and PHEMA are central to their function.

  • Biocompatibility: The pendant hydroxyethyl groups mimic aspects of natural glycosaminoglycans, leading to low protein adsorption and minimal inflammatory response, making them highly suitable for biomedical applications.

  • Hydrophilicity and Swelling: The polarity of the hydroxyl groups allows the polymer network to absorb significant amounts of water or biological fluids. This swelling behavior is critical for drug loading and subsequent diffusion-controlled release. The degree of swelling can be precisely controlled by the crosslinking density.

  • Tunable Drug Release: The mesh size of the hydrogel network, governed by the concentration of the crosslinking agent, dictates the diffusion rate of the encapsulated drug. By modulating this mesh size, a wide range of release profiles (from hours to weeks) can be achieved.

The general mechanism involves the entrapment of drug molecules within the polymeric network during polymerization or by soaking the hydrogel in a drug solution. Upon administration, the hydrogel swells, and the drug is released via diffusion through the swollen matrix.

The following diagram outlines the logical progression from monomer selection to in vitro evaluation of a hydrogel-based drug delivery system.

G cluster_0 Phase 1: Synthesis & Fabrication cluster_1 Phase 2: Characterization cluster_2 Phase 3: Drug Loading & Release Monomer Monomer Selection (e.g., HEMA) Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Crosslinker Selection (e.g., EGDMA) Crosslinker->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Hydrogel Synthesized Hydrogel Polymerization->Hydrogel Forms 3D Network Swelling Swelling Studies (Equilibrium Water Content) Hydrogel->Swelling FTIR FTIR Spectroscopy (Chemical Structure) Hydrogel->FTIR SEM SEM Analysis (Morphology) Hydrogel->SEM DrugLoading Drug Loading (Partitioning Method) Hydrogel->DrugLoading DrugRelease In Vitro Release Study (Sink Conditions) DrugLoading->DrugRelease Analytics UV-Vis/HPLC Analysis (Quantification) DrugRelease->Analytics Kinetics Release Kinetics Modeling (e.g., Korsmeyer-Peppas) Analytics->Kinetics

Caption: Workflow for hydrogel synthesis, characterization, and drug release analysis.

Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes the scientific rationale, ensuring the "why" behind the "how" is clear.

Objective: To synthesize PHEMA hydrogels with a defined crosslinking density for reproducible drug delivery studies.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), 99%, inhibitor removed

  • Ethylene glycol dimethacrylate (EGDMA), 98% (Crosslinker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Thermal Initiator)

  • Deionized (DI) water

  • Methanol

  • Glass plates (10x10 cm)

  • Silicone tubing or gasket (1 mm thickness)

  • Spring clamps

Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, prepare the monomer mixture. For a typical formulation, combine:

      • 10 mL HEMA

      • 0.1 mL EGDMA (1% v/v crosslinker concentration)

      • 50 mg AIBN (Initiator)

    • Rationale: The ratio of HEMA to EGDMA is a critical parameter. A higher EGDMA concentration will result in a more tightly crosslinked network, leading to lower swelling and slower drug release. AIBN is a common thermal initiator that decomposes to form free radicals upon heating.

  • Molding Setup:

    • Construct a mold by placing the 1 mm thick silicone gasket between two clean glass plates.

    • Secure the assembly tightly with spring clamps. This will create a 1 mm thick space for the hydrogel sheet.

  • Polymerization:

    • Carefully inject the monomer solution into the mold using a syringe, ensuring no air bubbles are trapped.

    • Place the filled mold in an oven pre-heated to 60°C for 24 hours.

    • Rationale: At 60°C, AIBN undergoes thermal decomposition to initiate free-radical polymerization of HEMA and EGDMA, forming a crosslinked polymer network. The 24-hour period ensures the reaction goes to completion.

  • Purification:

    • After polymerization, carefully disassemble the mold to retrieve the solid PHEMA sheet.

    • Using a biopsy punch, cut discs of a desired diameter (e.g., 8 mm).

    • Place the discs in a beaker with a 50:50 (v/v) mixture of methanol and DI water and stir for 24 hours. Change the solution every 8 hours.

    • Next, transfer the discs to DI water and stir for another 48 hours, changing the water frequently.

    • Rationale: This extensive washing process is crucial to remove any unreacted monomers, crosslinkers, and initiator, which are cytotoxic. Methanol helps to solubilize organic residues, while water hydrates the network.

  • Drying and Storage:

    • Remove the purified discs from the water, blot them dry with lint-free paper, and dry them in a vacuum oven at 40°C until a constant weight is achieved (the xerogel state).

    • Store the dry discs in a desiccator.

Objective: To quantify the physical properties of the synthesized hydrogel that govern its performance in drug delivery.

A. Swelling Behavior (Equilibrium Water Content - EWC):

  • Weigh three dried hydrogel discs accurately (W_d).

  • Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the discs, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the EWC using the formula: EWC (%) = [(W_s - W_d) / W_s] * 100

    • Rationale: EWC is a fundamental property that reflects the hydrogel's capacity to absorb fluids and is directly related to the network's mesh size and potential drug release rate.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire an FTIR spectrum of the dried, purified PHEMA powder (ground from a sample disc).

  • Expected Peaks:

    • Broad peak at ~3400 cm⁻¹ (O-H stretching of the hydroxyl group)

    • Peak at ~1720 cm⁻¹ (C=O stretching of the ester group)

    • Peaks at ~1150-1250 cm⁻¹ (C-O stretching)

    • Rationale: FTIR confirms the successful polymerization and the presence of key functional groups in the final hydrogel structure.

Objective: To load a model drug into the hydrogel and quantify its release profile under physiological conditions. (Model Drug: Vitamin B12 - chosen for its color, stability, and ease of quantification via UV-Vis).

A. Drug Loading (Equilibrium Partitioning Method):

  • Prepare a concentrated solution of Vitamin B12 in PBS (pH 7.4), e.g., 1 mg/mL.

  • Immerse pre-weighed dry hydrogel discs (W_d) in the drug solution.

  • Allow the discs to soak at room temperature for 72 hours in the dark to reach equilibrium.

  • Remove the discs, rinse briefly with DI water to remove surface-adhered drug, blot dry, and then dry to a constant weight in a vacuum oven.

B. Drug Loading Quantification:

  • Measure the initial concentration of the drug solution (C_initial) and the final concentration of the supernatant after loading (C_final) using a UV-Vis spectrophotometer (λ_max for Vitamin B12 ≈ 361 nm).

  • Calculate the amount of drug loaded per unit mass of dry hydrogel (Drug Loading Efficiency): Loading (mg/g) = [(C_initial - C_final) * V] / W_d where V is the volume of the loading solution.

C. In Vitro Release Study:

  • Place a single drug-loaded hydrogel disc in a vial containing 10 mL of fresh PBS (pH 7.4).

  • Place the vial in a shaking water bath maintained at 37°C.

  • At specified time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw the entire 10 mL of release medium and replace it with 10 mL of fresh, pre-warmed PBS.

    • Rationale: This "sink condition" ensures that the concentration of the drug in the release medium remains low, preventing equilibrium from being reached and thus measuring the true release rate from the hydrogel.

  • Measure the concentration of Vitamin B12 in the withdrawn samples using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

The following table summarizes hypothetical but expected data for hydrogels with varying crosslinker concentrations.

Hydrogel FormulationCrosslinker (EGDMA) %EWC (%)Drug Loading (mg/g)Time for 80% Release (hr)
PHEMA-0.50.5%45 ± 2.112.5 ± 0.818
PHEMA-1.01.0%38 ± 1.810.2 ± 0.632
PHEMA-2.02.0%31 ± 1.58.1 ± 0.555

Data are presented as Mean ± Standard Deviation (n=3).

Data Analysis and Interpretation

Modeling Drug Release Kinetics

To understand the mechanism of drug release, the data can be fitted to mathematical models. The Korsmeyer-Peppas model is particularly useful for hydrogel systems:

M_t / M_∞ = k * t^n

Where:

  • M_t / M_∞ is the fraction of drug released at time t.

  • k is a release rate constant.

  • n is the release exponent, which indicates the mechanism of release.

Release Exponent (n)Drug Release Mechanism
~ 0.5Fickian Diffusion
0.5 < n < 1.0Anomalous (Non-Fickian) Transport
~ 1.0Case-II Transport (Polymer relaxation)

The following diagram illustrates the relationship between experimental data and kinetic modeling.

G cluster_0 Data Generation & Analysis ExpData Cumulative Release Data (% vs. Time) Plotting Plot Data: Fraction Released vs. Time ExpData->Plotting ModelFit Fit Data to Korsmeyer-Peppas Model Plotting->ModelFit Calc_n Calculate Release Exponent 'n' ModelFit->Calc_n Mechanism Determine Release Mechanism (e.g., Fickian Diffusion) Calc_n->Mechanism

Caption: Logical flow for determining the drug release mechanism from experimental data.

Conclusion and Future Directions

This guide provides a foundational, experimentally validated framework for the development of hydrogel-based controlled drug delivery systems using hydroxyethyl-functionalized monomers, with PHEMA serving as a robust and reliable model. The detailed protocols for synthesis, characterization, and in vitro evaluation are designed to be adaptable for novel monomers such as this compound. By systematically tuning parameters like crosslinker density, researchers can precisely control the physicochemical properties of the hydrogel and achieve desired drug release profiles. Future work should focus on in vivo biocompatibility and efficacy studies to translate these promising biomaterials into clinical applications.

References

  • Peppas, N.A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in pharmaceutical formulations. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 27-46. [Link]

  • Wichterle, O., & Lím, D. (1960). Hydrophilic Gels for Biological Use. Nature, 185(4706), 117-118. [Link]

  • Siepmann, J., & Peppas, N.A. (2012). Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC). Advanced Drug Delivery Reviews, 64, 163-174. [Link]

  • Brazel, C.S., & Peppas, N.A. (1999). Dimensionless analysis of swelling of hydrophilic glassy polymers for drug delivery and release. Biomaterials, 20(8), 721-732. [Link]

Application Notes & Protocols: Surface Modification using N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced Surface Engineering

In the fields of biomedical devices, drug development, and advanced materials, the interface between a synthetic material and its biological environment is of paramount importance. Unmodified surfaces can elicit undesirable responses, such as protein adsorption, bacterial adhesion (biofouling), and inflammatory reactions, which compromise the function and safety of medical implants, diagnostic tools, and cell cultureware. Surface modification aims to engineer these interfaces at the molecular level to promote biocompatibility, enhance performance, and control biological interactions.[1]

This guide details the application of N,N'-bis(2-hydroxyethyl)propanediamide , a molecule rich in hydrophilic functional groups, for the creation of biocompatible and fouling-resistant surfaces. The presence of multiple hydroxyl (-OH) and amide (-C(O)NH-) groups within its structure makes it an excellent candidate for imparting desirable surface properties.[2][3] These groups can increase the surface energy, leading to improved wettability and the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein and cell adhesion.[4]

Molecular Profile and Mechanism of Action

This compound is a symmetrical molecule featuring a central propanediamide core with two hydroxyethyl arms.

Chemical Structure:

Key Functional Groups and Their Roles:

  • Hydroxyl (-OH) Groups: These terminal groups are the primary points of interaction and covalent attachment to substrates. They are chemically active and can react with surfaces that have been functionalized with complementary groups (e.g., silanols on glass or silica, or carboxyl groups on polymers).[5][6] Furthermore, they are potent hydrogen bond donors and acceptors, which is critical for attracting and organizing water molecules into a stable hydration layer.[3]

  • Amide (-C(O)NH-) Groups: The amide linkages are also hydrophilic and contribute to the molecule's overall polarity and ability to engage in hydrogen bonding. The presence of these groups can enhance the stability of the hydration layer, further contributing to the surface's resistance to non-specific protein adsorption.[7]

The fundamental principle behind using this molecule is to create a densely packed, hydrophilic "brush" or monolayer on a substrate. This layer alters the interfacial energy to discourage the hydrophobic interactions that typically drive protein adsorption and subsequent biofouling.[4]

Experimental Workflows and Protocols

Successful surface modification is a multi-step process that requires careful preparation of the substrate, controlled application of the modifying agent, and thorough characterization to validate the outcome.

Overall Experimental Workflow

The process can be visualized as a three-stage workflow: surface activation, molecular grafting, and analytical validation.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Grafting cluster_2 Stage 3: Validation Start Substrate (e.g., Silicon, Polymer) Plasma Oxygen Plasma Treatment or Piranha Etch Start->Plasma Activated Activated Surface (Hydroxyl-Terminated) Plasma->Activated Incubation Incubate Activated Substrate in Solution Activated->Incubation Covalent Grafting Solution Prepare Solution of This compound Solution->Incubation Rinse Rinse and Dry Incubation->Rinse Modified Modified Surface Rinse->Modified WCA Water Contact Angle (WCA) Modified->WCA XPS X-ray Photoelectron Spectroscopy (XPS) Modified->XPS AFM Atomic Force Microscopy (AFM) Modified->AFM

Caption: General workflow for surface modification.

Protocol 1: Substrate Preparation and Activation

Objective: To clean the substrate and introduce reactive hydroxyl groups on its surface. This protocol is generalized for a silicon-based substrate. Adjustments may be needed for polymers or metals.

Materials:

  • Substrate (e.g., silicon wafers, glass coverslips)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Isopropanol (IPA), semiconductor grade

  • Nitrogen (N₂) gas, high purity

  • Plasma cleaner or Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide. EXTREME CAUTION IS ADVISED ).

Procedure:

  • Sonication Cleaning: a. Place substrates in a beaker and cover with IPA. b. Sonicate for 15 minutes to remove organic residues. c. Decant IPA, replace with DI water, and sonicate for another 15 minutes. d. Repeat the DI water sonication step twice more.

  • Drying: a. Remove substrates from the DI water. b. Dry thoroughly under a stream of high-purity nitrogen gas. c. Visually inspect for any remaining particulates or residues.

  • Surface Activation (Choose one method): a. Oxygen Plasma Treatment (Recommended for safety): i. Place the clean, dry substrates in the chamber of a plasma cleaner. ii. Treat with oxygen plasma for 2-5 minutes at medium power. This process etches away any remaining organic contaminants and generates a high density of surface hydroxyl (-OH) groups.[1] b. Piranha Etching (For robust substrates like silicon/glass; use with extreme caution in a certified fume hood with personal protective equipment): i. Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes.[6] ii. Carefully remove substrates and rinse copiously with DI water (at least 5-6 cycles). iii. Dry the now highly hydrophilic substrates with nitrogen gas.

  • Immediate Use: The activated surfaces are highly energetic and susceptible to contamination. Proceed to the grafting protocol immediately.

Protocol 2: Surface Grafting with this compound

Objective: To covalently attach a monolayer of this compound to the activated surface.

Materials:

  • Activated substrates from Protocol 1.

  • This compound.

  • Anhydrous solvent (e.g., Toluene or Dimethylformamide - DMF).

  • Inert atmosphere glovebox or Schlenk line (optional, but recommended for best results).

Procedure:

  • Solution Preparation: a. Prepare a 1-10 mM solution of this compound in the chosen anhydrous solvent. Mild sonication may be required to fully dissolve the compound.

  • Grafting Reaction: a. Place the activated substrates in a reaction vessel. b. Submerge the substrates completely in the prepared solution. c. The reaction mechanism involves the condensation of the molecule's hydroxyl groups with the surface hydroxyls, forming stable Si-O-C linkages.[6] d. Allow the reaction to proceed for 2-12 hours at a controlled temperature (e.g., 50-70 °C). The optimal time and temperature should be determined empirically.

  • Post-Grafting Cleanup: a. Remove the substrates from the reaction solution. b. Rinse thoroughly with the pure anhydrous solvent to remove any physisorbed molecules. c. Perform a final rinse with a lower boiling point solvent like IPA or ethanol. d. Dry the modified substrates under a stream of nitrogen gas. e. Store in a clean, dry environment (e.g., a desiccator) prior to characterization.

Caption: Covalent attachment to a hydroxylated surface.

Protocol 3: Surface Characterization

Objective: To confirm the successful grafting of the molecule and to quantify the change in surface properties.

Techniques:

  • Water Contact Angle (WCA) Goniometry: a. Principle: Measures the angle a droplet of water makes with the surface, indicating its wettability. Hydrophilic surfaces have low contact angles, while hydrophobic surfaces have high ones.[8] b. Procedure: Place a 2-5 µL droplet of DI water on the unmodified (control) and modified surfaces. Measure the static contact angle. c. Expected Result: A significant decrease in the water contact angle compared to the control surface. An activated silicon surface will be highly hydrophilic (<10°), and while the modified surface will also be hydrophilic, the angle might be slightly higher (e.g., 20-40°) due to the organic layer's structure.

  • X-ray Photoelectron Spectroscopy (XPS): a. Principle: A surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of the material. b. Procedure: Analyze both control and modified samples. Acquire survey scans to identify elements present and high-resolution scans of C 1s, O 1s, N 1s, and Si 2p regions. c. Expected Result: The appearance of a distinct Nitrogen (N 1s) peak on the modified surface, which is absent on the control. The high-resolution Carbon (C 1s) spectrum should show components corresponding to C-C/C-H, C-N, C-O, and N-C=O bonds, confirming the presence of the molecule.

  • Atomic Force Microscopy (AFM): a. Principle: Provides topographical images of the surface at the nanoscale, allowing for the assessment of surface roughness. b. Procedure: Image the control and modified surfaces in tapping mode. c. Expected Result: A successful, uniform coating should result in a smooth surface, although a slight increase in nanoscale roughness compared to the pristine substrate is possible. The absence of large aggregates indicates a well-formed monolayer.

Data Summary and Interpretation

Technique Parameter Measured Expected Result on Control (Activated Si) Expected Result on Modified Surface Interpretation
WCA Static Water Contact Angle< 10°20° - 40°Successful grafting of an organic layer, rendering the surface highly hydrophilic.[9]
XPS Elemental CompositionSi, OSi, O, C, NPresence of Nitrogen confirms the attachment of the amide-containing molecule.[10]
XPS C 1s High-Resolution ScanAdventitious CarbonPeaks for C-O, C-N, N-C=OConfirms the specific chemical structure of the grafted molecule.
AFM Surface Roughness (Rq)~0.2 nm~0.3 - 0.5 nmFormation of a uniform, smooth molecular layer without significant aggregation.

Troubleshooting

Problem Possible Cause Suggested Solution
High WCA on modified surface Incomplete grafting; surface contamination.Ensure substrate is activated immediately before use. Use anhydrous solvents and consider an inert atmosphere for the reaction.
No Nitrogen (N 1s) peak in XPS Grafting reaction failed.Verify the reactivity of the surface post-activation. Increase reaction time or temperature. Confirm the purity of the this compound.
Large aggregates seen in AFM Physisorption instead of chemisorption; poor solubility.Improve post-grafting rinsing steps with sonication in a pure solvent. Ensure the molecule is fully dissolved in the reaction solution.

Conclusion

The use of this compound offers a promising strategy for creating hydrophilic, biocompatible surfaces. Its molecular architecture, rich in hydrogen-bonding groups, is ideally suited for reducing non-specific protein and cell adhesion. By following the detailed protocols for surface activation, molecular grafting, and analytical validation, researchers can reliably produce modified substrates with tailored interfacial properties for a wide range of applications in the life sciences and material science.

References

  • Vertex AI Search. Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-(n-Butyl)-N'-Octadecyl-1,3-Propanediamine.
  • Journal of Materials Chemistry B. Non-toxic, non-biocide-release antifouling coatings based on molecular structure design for marine applications. RSC Publishing, 2015.
  • ResearchGate. Hydrophilic and antibacterial surface functionalization of polyamide fabric by coating with polylysine biomolecule | Request PDF.
  • Aculon. Hydrophilic Polyamide Coatings.
  • National Institutes of Health. Surface Modification of Aliphatic Polyester to Enhance Biocompatibility.
  • CD Bioparticles. Nanoparticle Surface Functionalization-Hydroxylation (-OH).
  • National Institutes of Health. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY.
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Application Notes and Protocols for Investigating the Polymerization Kinetics of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Polymerization of a Versatile Diamide-Diol Monomer

N,N'-bis(2-hydroxyethyl)propanediamide is a bifunctional monomer featuring two hydroxyl groups and two amide linkages. This unique structure makes it a valuable building block for the synthesis of poly(ester amide)s (PEAs), a class of polymers that synergistically combines the desirable thermal and mechanical properties of polyamides with the biodegradability and biocompatibility often associated with polyesters.[1] The polymerization of this diamide-diol, typically with a dicarboxylic acid, proceeds via a step-growth mechanism, specifically polycondensation, where the ester linkages are formed with the elimination of a small molecule, such as water.[2][3][4]

A thorough understanding of the polymerization kinetics is paramount for researchers, scientists, and drug development professionals. Kinetic studies provide critical insights into the reaction mechanism, allowing for the precise control of polymer molecular weight, polydispersity, and ultimately, the material's final properties.[5] This control is essential for tailoring PEAs for specific high-value applications, including drug delivery systems, tissue engineering scaffolds, and specialty fibers.

This guide provides a comprehensive overview of the theoretical background and detailed experimental protocols for investigating the polymerization kinetics of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Theoretical Framework: Step-Growth Polycondensation

The polymerization of this compound with a dicarboxylic acid, such as adipic acid, is a classic example of A-A + B-B step-growth polymerization.[3] The reaction involves the esterification between the hydroxyl groups of the diamide-diol (A-A) and the carboxylic acid groups of the diacid (B-B).

Reaction Mechanism and Kinetics

The overall reaction can be represented as follows:

The kinetics of such polycondensation reactions, particularly when catalyzed by an acid, typically follow a second-order rate law.[3][5] The rate of polymerization is dependent on the concentration of the reacting functional groups. The rate equation can be expressed as:

-d[COOH]/dt = k[COOH][OH]

Where:

  • [COOH] is the concentration of carboxylic acid functional groups.

  • [OH] is the concentration of hydroxyl functional groups.

  • k is the rate constant.

For stoichiometric amounts of the two functional groups, where [COOH] = [OH] = C, the equation simplifies to:

-dC/dt = kC²

Integration of this rate law allows for the determination of the rate constant, k, by monitoring the change in concentration of the functional groups over time.

G cluster_reactants Reactants cluster_process Polycondensation cluster_products Products MonomerA This compound (Diamide-Diol) Reaction Step-Growth Mechanism (Esterification) MonomerA->Reaction MonomerB Dicarboxylic Acid (e.g., Adipic Acid) MonomerB->Reaction Polymer Poly(ester amide) Chain Reaction->Polymer Byproduct Water (H₂O) (Removed to drive equilibrium) Reaction->Byproduct

Experimental Protocols for Kinetic Analysis

To obtain a comprehensive understanding of the polymerization kinetics, it is advisable to employ multiple analytical techniques that provide complementary information. Here, we detail protocols for using Fourier Transform Infrared (FTIR) Spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

General Experimental Workflow

The following diagram illustrates the general workflow for conducting a kinetic study of this polymerization.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing MonomerPrep Monomer Purification & Stoichiometric Mixing ReactorSetup Reactor Assembly (Inert Atmosphere, Stirring) MonomerPrep->ReactorSetup ReactionStart Initiate Reaction (t=0, Add Catalyst/Heat) ReactorSetup->ReactionStart Sampling Aliquot Sampling at Timed Intervals ReactionStart->Sampling Time-course DSC DSC Analysis (Overall Reaction Enthalpy) ReactionStart->DSC Parallel Experiment Quenching Quench Reaction (e.g., Rapid Cooling) Sampling->Quenching FTIR FTIR Spectroscopy (Functional Group Conversion) Quenching->FTIR GPC GPC/SEC (Molecular Weight Evolution) Quenching->GPC KineticModeling Kinetic Modeling (Determine Rate Constants) FTIR->KineticModeling GPC->KineticModeling

Protocol 1: In-Situ FTIR Spectroscopy for Monitoring Functional Group Conversion

Principle: FTIR spectroscopy is a powerful technique for real-time monitoring of the polymerization by tracking changes in the characteristic vibrational bands of the reactants and products.[6] The disappearance of the O-H stretching band of the hydroxyl groups and the C=O stretching band of the carboxylic acid can be correlated with the extent of the reaction.

Materials and Equipment:

  • This compound (purified)

  • Adipic acid (or other dicarboxylic acid, purified)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • High-purity nitrogen gas

  • Glass reactor with mechanical stirrer, heating mantle, temperature controller, and nitrogen inlet/outlet

  • FTIR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe or a heated transmission cell

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure it is clean and dry. Equip it with the mechanical stirrer, temperature probe, and nitrogen lines.

  • Monomer Charging: Charge the reactor with equimolar amounts of this compound and adipic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Initial Spectrum: Insert the in-situ FTIR probe into the reaction mixture (if applicable) and acquire a baseline spectrum at room temperature.

  • Reaction Initiation: Add the catalyst (e.g., 0.5 mol% relative to the diacid) to the mixture. Begin stirring and heat the reactor to the desired temperature (e.g., 160-180 °C). This marks time t=0.

  • Data Acquisition: Record FTIR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • O-H stretch (broad, ~3400 cm⁻¹) from the hydroxyl groups.

      • C=O stretch (~1700 cm⁻¹) from the carboxylic acid.

      • C=O stretch (~1735 cm⁻¹) from the newly formed ester.

    • Monitor the decrease in the integrated area of the O-H or carboxylic C=O peak over time.

    • Calculate the extent of reaction (p) as a function of time.

Protocol 2: Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Evolution

Principle: GPC separates polymer chains based on their hydrodynamic volume, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5] By analyzing aliquots taken at different reaction times, the evolution of these parameters can be tracked, which is a key feature of step-growth polymerization.[3]

Materials and Equipment:

  • Same reaction setup as in Protocol 1.

  • Quenching medium (e.g., cold tetrahydrofuran (THF) or another suitable solvent).

  • GPC/SEC system with a suitable column set (e.g., for polar polymers) and detector (e.g., refractive index detector).

  • Mobile phase (e.g., THF or dimethylformamide with LiBr).

  • Calibration standards (e.g., polystyrene or poly(methyl methacrylate)).

Procedure:

  • Reaction Setup: Follow steps 1-5 from Protocol 1.

  • Aliquot Sampling: At predetermined time intervals, carefully extract a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture using a nitrogen-purged syringe.

  • Quenching: Immediately dissolve the aliquot in a known volume of the quenching medium to stop the polymerization.

  • Sample Preparation for GPC: Filter the quenched sample solution through a syringe filter (e.g., 0.45 µm) into a GPC vial.

  • GPC Analysis: Inject the prepared samples into the GPC system and run the analysis according to the instrument's standard operating procedure.

  • Data Analysis:

    • Determine Mn, Mw, and PDI for each time point using the calibration curve.

    • Plot Mn and Mw as a function of reaction time.

    • Relate the number-average degree of polymerization (Xn) to the extent of reaction (p) using the Carothers equation: Xn = 1 / (1 - p).[2][3]

Protocol 3: Differential Scanning Calorimetry (DSC) for Non-isothermal Kinetics

Principle: DSC can be used to study the polymerization kinetics under non-isothermal conditions by measuring the heat flow associated with the reaction as a function of temperature.[7] Methods like the Ozawa-Flynn-Wall or Kissinger method can be applied to determine the activation energy (Ea) of the polymerization.[7]

Materials and Equipment:

  • Unreacted mixture of monomers and catalyst.

  • DSC instrument.

  • Hermetically sealed DSC pans.

Procedure:

  • Sample Preparation: Prepare a homogeneous mixture of the monomers and catalyst. Accurately weigh a small amount (5-10 mg) of the mixture into a DSC pan and hermetically seal it.

  • DSC Scans: Perform a series of DSC scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the polymerization reaction (e.g., 30 °C to 250 °C).

  • Data Analysis:

    • For each heating rate, determine the peak exothermic temperature (Tp).

    • Apply the Kissinger equation to calculate the activation energy: ln(β/Tp²) = ln(AR/Ea) - Ea/(RTp) Where:

      • β is the heating rate.

      • Tp is the peak temperature in Kelvin.

      • A is the pre-exponential factor.

      • R is the gas constant.

      • Ea is the activation energy.

    • A plot of ln(β/Tp²) versus 1/Tp will yield a straight line with a slope of -Ea/R.

Data Presentation and Interpretation

The data obtained from the above protocols should be systematically organized for clear interpretation.

Table 1: Representative Kinetic Data from GPC/SEC Analysis
Reaction Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Extent of Reaction (p)
03503601.030.00
30150025001.670.88
60320059001.840.94
905800110001.900.97
1208500165001.940.98
18012000235001.960.99

Note: This is illustrative data. The extent of reaction (p) is calculated from Mn and the average molecular weight of the repeat unit.

Table 2: Summary of Kinetic Parameters
ParameterMethodValue
Rate Constant (k) at 180°CFTIR/GPCCalculated from experimental data
Activation Energy (Ea)DSC (Kissinger Method)50 - 80 kJ/mol (Typical range)[8][9]
Pre-exponential Factor (A)DSC (Kissinger Method)Calculated from intercept

Conclusion

The protocols and theoretical framework presented in this guide offer a robust approach to characterizing the polymerization kinetics of this compound. By employing a combination of analytical techniques such as FTIR, GPC, and DSC, researchers can gain a detailed understanding of the reaction mechanism, determine key kinetic parameters, and ultimately achieve precise control over the synthesis of poly(ester amide)s. This knowledge is fundamental for the development of advanced polymeric materials tailored for specific applications in the pharmaceutical and materials science industries.

References

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Application Notes and Protocols: Characterization of N,N'-bis(2-hydroxyethyl)propanediamide Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Hydrogels, with their unique three-dimensional polymeric networks and high water content, have emerged as highly promising materials in a multitude of biomedical and pharmaceutical applications.[1] Among these, N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA) based hydrogels are gaining attention due to their potential for biocompatibility and tunable properties stemming from the hydrophilic di-amide and di-hydroxyl functionalities. The rational design and application of these hydrogels in fields such as drug delivery, tissue engineering, and wound healing necessitate a thorough understanding of their physicochemical and mechanical properties.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential characterization techniques for BHPDA hydrogels. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for evaluating these advanced biomaterials.

Overall Characterization Workflow

A systematic approach to characterizing BHPDA hydrogels is crucial for obtaining a complete picture of their properties and performance. The following diagram illustrates a logical workflow, starting from fundamental physicochemical properties and progressing to more complex mechanical and morphological analyses.

Hydrogel Characterization Workflow Figure 1. Recommended Workflow for BHPDA Hydrogel Characterization cluster_synthesis Synthesis & Preparation cluster_physicochemical Physicochemical Properties cluster_mechanical Mechanical & Rheological Properties cluster_morphological Morphological Analysis Synthesis BHPDA Hydrogel Synthesis Swelling Swelling Behavior Synthesis->Swelling Initial Property Assessment FTIR FTIR Spectroscopy Swelling->FTIR Chemical Structure Verification Thermal Thermal Analysis (TGA/DSC) FTIR->Thermal Assess Thermal Stability Rheology Rheological Analysis Thermal->Rheology Evaluate Viscoelasticity Mechanical Mechanical Testing Rheology->Mechanical Determine Bulk Mechanics SEM Scanning Electron Microscopy (SEM) Mechanical->SEM Visualize Microstructure

Caption: A logical progression for characterizing BHPDA hydrogels.

Physicochemical Characterization

Swelling Behavior

Rationale: The swelling behavior of a hydrogel is a critical parameter that influences its permeability, mechanical properties, and the release kinetics of encapsulated drugs.[3] It is governed by the polymer's chemical composition, crosslinking density, and the surrounding environment (e.g., pH, ionic strength, temperature).[3][4] For BHPDA hydrogels, the hydrophilic amide and hydroxyl groups are expected to contribute significantly to their water absorption capacity.

Protocol: Gravimetric Swelling Measurement

  • Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions (e.g., 10 mm diameter, 2 mm thickness).

  • Initial Weight: Carefully blot the surface of each hydrogel disc to remove excess surface water and record its initial weight (W_d). For more accurate determination of the dry weight, samples can be lyophilized or dried in a vacuum oven until a constant weight is achieved.

  • Immersion: Immerse the hydrogel discs in a specific swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH) at a controlled temperature (e.g., 25°C or 37°C).

  • Weight Measurement at Intervals: At predetermined time intervals, remove a hydrogel disc from the swelling medium, gently blot the surface to remove excess liquid, and record its weight (W_t).

  • Equilibrium Swelling: Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached (W_e).

  • Calculations:

    • Swelling Ratio (SR) at time t: SR_t = (W_t - W_d) / W_d

    • Equilibrium Swelling Ratio (ESR): ESR = (W_e - W_d) / W_d

Data Presentation:

Hydrogel FormulationSwelling MediumTemperature (°C)Equilibrium Swelling Ratio (g/g)
BHPDA-X1Deionized Water25Insert Value
BHPDA-X1PBS (pH 7.4)37Insert Value
BHPDA-X2Deionized Water25Insert Value
BHPDA-X2PBS (pH 7.4)37Insert Value
Table 1: Example data table for summarizing equilibrium swelling ratios of different BHPDA hydrogel formulations under various conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the hydrogel network. This is crucial for confirming the successful polymerization and crosslinking of the BHPDA monomer and for detecting any unreacted components.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: A small piece of the dried (lyophilized) hydrogel is placed directly onto the ATR crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO2 and water vapor.

  • Sample Scan: The hydrogel sample is pressed against the crystal using the instrument's pressure clamp, and the sample spectrum is recorded.

  • Data Acquisition: Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.[5]

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. For BHPDA hydrogels, key peaks to look for include:

    • Broad O-H stretching (from hydroxyl groups and absorbed water) around 3300-3500 cm⁻¹.

    • N-H stretching of the amide group around 3300 cm⁻¹.

    • C-H stretching from the alkyl backbone around 2850-2950 cm⁻¹.[6]

    • Amide I (C=O stretching) band around 1640-1680 cm⁻¹.[5]

    • Amide II (N-H bending and C-N stretching) band around 1540-1560 cm⁻¹.[7]

    • C-O stretching from the hydroxyl groups around 1000-1100 cm⁻¹.[8]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Rationale: Thermal analysis provides insights into the thermal stability, composition, and the state of water within the hydrogel. TGA measures weight loss as a function of temperature, which is useful for determining water content and decomposition temperatures.[8] DSC measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting/crystallization events of water within the hydrogel.[9]

Protocol: TGA

  • Sample Preparation: A small amount of the hydrogel (5-10 mg) is placed in a TGA pan.

  • Heating Program: The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[5]

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify distinct weight loss steps. For a typical hydrogel, these may correspond to the evaporation of free water, bound water, and finally, the decomposition of the polymer network.[10][11]

Protocol: DSC

  • Sample Preparation: A small, hydrated hydrogel sample (5-10 mg) is hermetically sealed in a DSC pan to prevent water evaporation during the experiment.[9]

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. For example, cool from room temperature to -50°C, then heat to 100°C at a rate of 10°C/min.[9]

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Freezing and Melting Peaks of Water: The presence and characteristics of these peaks can distinguish between freezable (free and freezable bound) and non-freezable bound water.[9]

    • Glass Transition Temperature (Tg): A step-change in the baseline indicates the Tg of the polymer network, which is related to its molecular mobility.

Mechanical and Rheological Characterization

Rheological Analysis

Rationale: Rheology is the study of the flow and deformation of materials. For hydrogels, it provides crucial information about their viscoelastic properties, gelation kinetics, and structural integrity under shear.[1] These properties are critical for applications like injectable hydrogels or load-bearing tissue scaffolds.[12]

Rheological Testing Protocol Figure 2. Standardized Rheological Testing Sequence Start Start with Hydrogel Precursor Solution TimeSweep 1. Time Sweep (Determine Gelation Time) Start->TimeSweep StrainSweep 2. Strain Sweep (Identify Linear Viscoelastic Region - LVER) TimeSweep->StrainSweep Post-Gelation FrequencySweep 3. Frequency Sweep (Determine Equilibrium Modulus) StrainSweep->FrequencySweep Within LVER FinalTimeSweep 4. Confirmatory Time Sweep (Accurate G' and Gelation Time) FrequencySweep->FinalTimeSweep At Constant Strain & Frequency

Caption: A four-step protocol for comprehensive rheological analysis.[13]

Protocol: Oscillatory Rheometry [13]

  • Time Sweep:

    • Purpose: To monitor the gelation process and determine the gel point (where the storage modulus, G', exceeds the loss modulus, G'').

    • Procedure: Place the hydrogel precursor solution on the rheometer plate. Apply a small, constant strain and frequency and monitor G' and G'' as a function of time.

  • Strain Sweep (Amplitude Sweep):

    • Purpose: To determine the linear viscoelastic region (LVER), which is the range of strain over which the hydrogel's structure is not disrupted and the moduli are independent of the applied strain.

    • Procedure: At a constant frequency, apply an increasing strain to the gelled hydrogel and monitor G' and G''. The LVER is the plateau region before the moduli start to decrease.

  • Frequency Sweep:

    • Purpose: To characterize the viscoelastic behavior of the hydrogel over a range of time scales.

    • Procedure: Within the LVER (at a constant strain), apply a range of frequencies and measure G' and G''. For a stable gel, G' should be significantly larger than G'' and relatively independent of frequency.

  • Confirmatory Time Sweep:

    • Purpose: To accurately report the equilibrium moduli and gelation time using the optimized parameters from the strain and frequency sweeps.

    • Procedure: Repeat the time sweep using a strain from within the LVER and a frequency from the plateau region of the frequency sweep.

Mechanical Testing (Compression/Tension)

Rationale: Bulk mechanical properties, such as compressive or tensile modulus and strength, are essential for understanding how a hydrogel will behave in a load-bearing application. While there are no specific ASTM standards for hydrogels, methods for soft plastics and elastomers can be adapted.[14]

Protocol: Unconfined Compression Testing (adapted from ASTM D695) [14]

  • Sample Preparation: Prepare cylindrical or cubical hydrogel samples with a defined aspect ratio (height to diameter).

  • Testing Setup: Place the hydrated sample between two parallel plates of a universal testing machine.

  • Compression: Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Data Acquisition: Record the force and displacement data until the sample fractures or reaches a predefined strain.

  • Data Analysis:

    • Engineering Stress (σ): σ = Force / Initial Cross-sectional Area

    • Engineering Strain (ε): ε = Change in Height / Initial Height

    • Compressive Modulus (E): The initial slope of the stress-strain curve.

    • Compressive Strength: The maximum stress the hydrogel can withstand before failure.

Data Presentation:

Hydrogel FormulationCompressive Modulus (kPa)Compressive Strength (kPa)Strain at Failure (%)
BHPDA-X1Insert ValueInsert ValueInsert Value
BHPDA-X2Insert ValueInsert ValueInsert Value
Table 2: Example data table for summarizing the mechanical properties of BHPDA hydrogels.

Morphological Characterization

Scanning Electron Microscopy (SEM)

Rationale: SEM is a vital technique for visualizing the three-dimensional microstructure of a hydrogel, including its porosity, pore size, and interconnectivity.[15][16] This porous architecture is a decisive factor in shaping the material's properties, from swelling and mechanical behavior to the transport kinetics of nutrients and drugs.[15]

Protocol: Freeze-Dried Sample SEM [15][17]

  • Sample Preparation:

    • Equilibration: Swell the hydrogel sample to equilibrium in the desired medium.

    • Cryofixation: Rapidly freeze the swollen hydrogel by plunging it into liquid nitrogen. This vitrifies the water, preventing the formation of large ice crystals that can damage the hydrogel structure.[16][17]

    • Lyophilization (Freeze-Drying): Transfer the frozen sample to a freeze-dryer to sublimate the ice under vacuum, leaving behind the porous polymer network.

    • Fracturing: Fracture the dried hydrogel to expose its internal cross-section.

    • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[15]

  • Imaging:

    • Mount the coated sample onto an SEM stub.

    • Image the sample under high vacuum using an appropriate accelerating voltage and magnification. Secondary electrons are typically used to visualize the surface topography.[16]

  • Data Analysis:

    • The resulting micrographs can be analyzed using image analysis software (e.g., ImageJ) to quantify parameters like average pore size and porosity.

Conclusion

The comprehensive characterization of this compound hydrogels using the techniques and protocols detailed in this guide is essential for their development and application in the biomedical and pharmaceutical fields. By systematically evaluating their physicochemical, mechanical, and morphological properties, researchers can gain a deep understanding of structure-property relationships, enabling the rational design of hydrogels with tailored functionalities for specific applications. Adherence to standardized protocols ensures the generation of reliable and reproducible data, fostering scientific integrity and accelerating innovation in this exciting area of biomaterials science.

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  • D. A. H. S. A. K. Stimuli-Responsive Phosphate Hydrogel: A Study on Swelling Behavior, Mechanical Properties, and Application in Expansion Microscopy. ACS Omega, 7(38), 34481-34491. [Link]

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  • D. S. S. S. S. B. FTIR spectra of the hydrogels. ResearchGate. [Link]

  • Y. W. Y. L. Y. Z. Y. G. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels, 9(4), 312. [Link]

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  • D. S. S. S. S. B. FTIR spectra of P(NIPAAm-MAm)/A hydrogels. ResearchGate. [Link]

  • Y. L. Y. Z. Y. G. Y. W. (A) FTIR spectra of PNIPAM hydrogel. (B) FTIR spectra of P/SA hydrogel. ResearchGate. [Link]

  • C. J. X. S. L. W. Synthesis and Characterization of N,n-Bis(2-Hydroxyethyl) Cinnamamide as a Photo-Responsive Monomer. Amanote Research. [Link]

  • A. A. A. A. A. A. Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. ResearchGate. [Link]

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Application Notes and Protocols: Swelling Behavior of Hydrogels Crosslinked with N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the swelling behavior of hydrogels crosslinked with N,N'-bis(2-hydroxyethyl)propanediamide would be highly valuable for researchers, scientists, and drug development professionals. This guide would provide a comprehensive overview of the synthesis, characterization, and factors influencing the swelling properties of these specific hydrogels. It would also include detailed protocols and application notes to assist in their practical implementation.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their unique properties, such as high water content, soft consistency, and biocompatibility, make them ideal for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] The swelling behavior of hydrogels is a critical parameter that governs their performance in these applications.[4] It is influenced by the polymer composition, the crosslinking density, and the environmental conditions.[5][6]

This compound is a novel crosslinking agent that offers several advantages for hydrogel synthesis. Its chemical structure, featuring two hydroxyl groups and two amide linkages, imparts a high degree of hydrophilicity to the hydrogel network. This can lead to enhanced swelling capacity and potentially favorable interactions with biological tissues. This guide provides a detailed overview of the synthesis and characterization of hydrogels crosslinked with this compound, with a focus on their swelling behavior.

Synthesis of Hydrogels

The synthesis of hydrogels using this compound as a crosslinker can be achieved through various polymerization techniques, most commonly free radical polymerization.[7] In this process, a monomer, a crosslinker, and an initiator are dissolved in a suitable solvent, typically water, and polymerization is initiated by heat or light.

Protocol for Synthesis:

  • Preparation of the Polymer Solution:

    • Dissolve the desired monomer (e.g., acrylamide, 2-hydroxyethyl methacrylate) in deionized water to the desired concentration.

    • Add this compound to the monomer solution. The concentration of the crosslinker can be varied to control the crosslinking density and, consequently, the swelling properties of the hydrogel.[5]

    • Add a free radical initiator, such as ammonium persulfate (APS), to the solution.

  • Polymerization:

    • Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

    • Add a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate the polymerization process.[8]

    • Pour the solution into a mold of the desired shape and size.

    • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration until a solid hydrogel is formed.

  • Purification:

    • After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers, crosslinkers, and initiators.

    • Replace the water periodically over several days to ensure complete purification.

Characterization of Swelling Behavior

The swelling behavior of hydrogels is typically characterized by measuring the swelling ratio, which is the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

Protocol for Swelling Measurement:

  • Drying:

    • Take the purified hydrogel and blot its surface to remove excess water.

    • Weigh the hydrogel to obtain its initial swollen weight (Ws).

    • Dry the hydrogel in an oven at a specific temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

  • Swelling Kinetics:

    • Immerse the dried hydrogel in a swelling medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature.

    • At regular time intervals, remove the hydrogel, blot the surface, and weigh it.

    • Continue this process until the hydrogel reaches its equilibrium swollen state, where its weight no longer changes significantly over time.

  • Calculation of Swelling Ratio:

    • The swelling ratio (SR) at any given time can be calculated using the following formula: SR = (Ws - Wd) / Wd

    • The equilibrium swelling ratio (ESR) is the swelling ratio at the equilibrium swollen state.

Factors Influencing Swelling Behavior

The swelling of hydrogels crosslinked with this compound is influenced by several factors:

  • Crosslinker Concentration: Increasing the concentration of the crosslinker leads to a higher crosslinking density, which restricts the movement of the polymer chains and reduces the swelling ratio.[5][6]

  • pH of the Swelling Medium: If the hydrogel contains ionizable groups, the pH of the swelling medium can significantly affect the swelling behavior. For hydrogels with acidic groups, swelling increases at high pH due to electrostatic repulsion between the ionized groups. Conversely, for hydrogels with basic groups, swelling increases at low pH.

  • Temperature: The swelling of some hydrogels is temperature-sensitive. For example, hydrogels based on poly(N-isopropylacrylamide) exhibit a lower critical solution temperature (LCST), above which they shrink and expel water.[9]

  • Ionic Strength of the Swelling Medium: In salt solutions, the swelling of ionic hydrogels is generally reduced due to a decrease in the osmotic pressure difference between the hydrogel and the external solution.

Data Presentation

The results of the swelling studies can be presented in tables and graphs to facilitate analysis and comparison.

Table 1: Effect of Crosslinker Concentration on Equilibrium Swelling Ratio

Crosslinker Concentration (mol%)Equilibrium Swelling Ratio (g/g)
0.5150
1.0100
1.575
2.050

Graph 1: Swelling Kinetics of Hydrogels

A graph of the swelling ratio as a function of time can be plotted to visualize the swelling kinetics of the hydrogels. This graph will typically show an initial rapid increase in the swelling ratio, followed by a slower approach to the equilibrium swelling ratio.[10]

Experimental Workflow and Network Visualization

Swelling_Workflow cluster_prep Hydrogel Preparation cluster_swell Swelling Measurement cluster_output Data Analysis Monomer Monomer & Crosslinker Solution Initiator Add Initiator & Catalyst Monomer->Initiator Polymerization Polymerization in Mold Initiator->Polymerization Purification Purification in Deionized Water Polymerization->Purification Drying Drying to Constant Weight (Wd) Purification->Drying Immersion Immerse Dry Gel in Swelling Medium Drying->Immersion Dried Hydrogel Weighing Weigh Swollen Gel (Ws) at Time Intervals Immersion->Weighing Equilibrium Continue until Equilibrium is Reached Weighing->Equilibrium Calculation Calculate Swelling Ratio (SR) Equilibrium->Calculation Kinetics Plot SR vs. Time Calculation->Kinetics ESR Determine Equilibrium Swelling Ratio (ESR) Kinetics->ESR

Caption: Experimental workflow for determining hydrogel swelling behavior.

Caption: Schematic of a hydrogel network with entrapped water molecules.

References

  • Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC - NIH. (n.d.).
  • Crosslinker structure determines hydrogel stiffness while... - ResearchGate. (n.d.).
  • Synthesis and Characterization of a Novel Double Crosslinked Hyaluronan Hydrogel - PubMed. (n.d.).
  • Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin - RSC Publishing. (2019, April 29).
  • Effects of Cross-linker Variation on Swelling Behavior of Hydrogels - Asian Journal of Pharmaceutics. (2020, June 7).
  • Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker - MDPI. (n.d.).
  • Influence of the Crosslinker Hydrophobicity on the Swelling Kinetics of Poly(Acrylic Acid) Microgels | Semantic Scholar. (n.d.).
  • The Influence of the Structural Architecture on the Swelling Kinetics and the Network Behavior of Sodium-Alginate-Based Hydrogels Cross-Linked with Ionizing Radiation - MDPI. (2024, September 12).
  • Novel Crosslinking Methods to Design Hydrogels Abstract. (n.d.).
  • Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC - NIH. (n.d.).
  • Novel Hydrogel Material with Tailored Internal Architecture Modified by “Bio” Amphiphilic Components—Design and Analysis by a Physico-Chemical Approach - MDPI. (n.d.).
  • Swelling behavior of both cross-linked and functionalized hydrogel in... - ResearchGate. (n.d.).
  • Swelling behaviour of crosslinked hydrogels based on (2-hydroxyethyl methacrylate) with a zwitterionic comonomer (1. (n.d.).
  • Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC. (n.d.).
  • Swelling graphs of N-crosslinked PAAm hydrogels via radiation... - ResearchGate. (n.d.).
  • Synthesis of PNiPAAm hydrogels with BIS as a crosslinker. Microscope... - ResearchGate. (n.d.).
  • Synthesis of PNIPAAm hydrogel crosslinked with MBA crosslinker. - ResearchGate. (n.d.).
  • Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate | Request PDF - ResearchGate. (2025, August 5).
  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - PMC. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N'-bis(2-hydroxyethyl)propanediamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the synthesis and purity of this compound.

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and direct method is the aminolysis of a malonic acid diester, typically diethyl malonate, with two equivalents of ethanolamine.[1][2] The reaction involves the nucleophilic attack of the amino group of ethanolamine on the carbonyl carbons of the diethyl malonate, displacing ethanol. While straightforward, the primary challenges are ensuring the reaction goes to completion and preventing side reactions. Key difficulties include stopping the reaction at the mono-substituted intermediate and preventing side reactions involving the hydroxyl groups.

Q2: What are the most common impurities I should expect?

The impurity profile is highly dependent on reaction conditions. However, several classes of impurities are consistently observed:

  • Unreacted Starting Materials: Residual diethyl malonate and ethanolamine are common if the reaction stoichiometry or conditions are not optimized.[3]

  • Mono-substituted Intermediate: N-(2-hydroxyethyl)-3-ethoxy-3-oxopropanamide is a frequent process-related impurity, resulting from an incomplete reaction.

  • Esterification Byproducts: The free hydroxyl groups on ethanolamine or the final product can react with the starting ester (diethyl malonate) under certain conditions, leading to the formation of ester impurities.

  • Degradation Products: Excessive heat can cause degradation, potentially leading to colored impurities or more complex structures.

Q3: How can I monitor the progress of the reaction to minimize impurities?

Thin-Layer Chromatography (TLC) is an effective and rapid technique for monitoring the reaction's progress.[3] A suitable mobile phase (e.g., a mixture of ethyl acetate and methanol) should be developed to clearly separate the starting materials, the intermediate, and the final product. The reaction is considered complete when the spot corresponding to the limiting reagent (typically diethyl malonate) is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3][4]

Q4: What is the best general approach for purifying the final product?

Given the polar nature of this compound, due to its two hydroxyl and two amide groups, recrystallization is often the most effective method for purification on a lab scale.[3][5] Solvents like ethanol, isopropanol, or mixtures such as ethanol/water can be effective.[3] For particularly challenging separations where impurities have similar polarities, column chromatography using silica gel may be necessary, though it can lead to yield loss if not optimized.[5][6]

Section 2: Synthesis Pathway and Impurity Formation Mechanisms

Understanding the reaction pathways is critical for effective troubleshooting. The following diagrams illustrate the intended synthesis and a common side reaction.

Primary Synthesis Pathway

The target molecule is formed through a two-step nucleophilic acyl substitution.

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Formation of Final Product DEM Diethyl Malonate Intermediate N-(2-hydroxyethyl)-3-ethoxy-3-oxopropanamide DEM->Intermediate Nucleophilic Acyl Substitution EtOHNH2_1 Ethanolamine (1 eq) EtOHNH2_1->Intermediate EtOH_1 Ethanol Intermediate->EtOH_1 Elimination Intermediate_2 Intermediate Product This compound Intermediate_2->Product Nucleophilic Acyl Substitution EtOHNH2_2 Ethanolamine (1 eq) EtOHNH2_2->Product EtOH_2 Ethanol Product->EtOH_2 Elimination

Caption: Main synthesis pathway for this compound.

Formation of a Key Impurity: O-Acylated Byproduct

A common side reaction is the O-acylation of ethanolamine, where the hydroxyl group acts as the nucleophile instead of the amine. This is more likely if the amine is protonated or sterically hindered.

G DEM Diethyl Malonate Side_Product O-Acylated Impurity (Ester Formation) DEM->Side_Product O-Acylation (Side Reaction) EtOHNH2 Ethanolamine EtOHNH2->Side_Product OH group attacks EtOH Ethanol Side_Product->EtOH Elimination

Caption: Formation of an O-acylated impurity via a side reaction.

Section 3: Troubleshooting Guide

This guide is structured by common problems encountered during the synthesis.

Problem 1: Low Yield of the Final Product

Potential Causes & Diagnostic Steps

  • Incomplete Reaction:

    • Diagnosis: Analyze a sample of the crude reaction mixture by TLC or HPLC. The presence of a significant amount of starting material (diethyl malonate) or the mono-substituted intermediate confirms an incomplete reaction.

  • Sub-optimal Reaction Temperature:

    • Causality: Amidation reactions often require heat to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to degradation.

    • Diagnosis: Review reaction temperature logs. If inconsistent, perform small-scale experiments at varying temperatures to find the optimum.

  • Inefficient Purification:

    • Causality: The product is highly polar and may be partially soluble in recrystallization solvents even when cold, leading to loss in the mother liquor.[3] During column chromatography, the polar product can adhere strongly to silica, making elution difficult and causing yield loss.[5]

    • Diagnosis: Concentrate the mother liquor from recrystallization and analyze for the presence of the product. For column chromatography, analyze the silica gel post-extraction if significant loss is suspected.

Proposed Solutions

  • Drive the Reaction to Completion:

    • Increase the reaction time or temperature moderately.

    • Use a slight excess (10-20 mol%) of ethanolamine to ensure the complete conversion of the more valuable diethyl malonate.

    • If feasible, remove the ethanol byproduct during the reaction (e.g., using a Dean-Stark trap if the solvent system allows) to shift the equilibrium towards the products.

  • Optimize Purification:

    • Recrystallization: Carefully select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Test solvent systems like ethanol, isopropanol, or acetonitrile.[5] Ensure the solution is thoroughly cooled before filtration.[3]

    • Column Chromatography: If necessary, use a more polar eluent system (e.g., dichloromethane/methanol gradient). To prevent decomposition on acidic silica, the mobile phase can be treated with a small amount of a volatile base like triethylamine.[5]

Problem 2: High Levels of Mono-substituted Intermediate

Potential Causes & Diagnostic Steps

  • Incorrect Stoichiometry:

    • Causality: An insufficient amount of ethanolamine will inevitably leave the reaction incomplete, resulting in the mono-substituted intermediate as a major component.

    • Diagnosis: Verify the calculations and measurements for all reagents.

  • Insufficient Reaction Time or Temperature:

    • Causality: The second amidation step may have a higher activation energy or be sterically more hindered than the first, requiring more forcing conditions to proceed to the diamide.

    • Diagnosis: Take time-course samples from the reaction and analyze by HPLC or TLC to observe the conversion of the intermediate to the final product.

Proposed Solutions

  • Adjust Stoichiometry: Ensure at least two full equivalents of ethanolamine are used per equivalent of diethyl malonate. A small excess can help drive the reaction to completion.

  • Modify Reaction Conditions: After the initial formation of the intermediate (which is often rapid), consider increasing the reaction temperature to facilitate the second substitution.

Problem 3: Product Discoloration (Yellow or Brown Hue)

Potential Causes & Diagnostic Steps

  • Thermal Degradation:

    • Causality: High reaction temperatures or prolonged heating can cause decomposition of the starting materials or product, leading to colored impurities.

    • Diagnosis: Correlate the appearance of color with reaction temperature and duration.

  • Oxidation:

    • Causality: Amines can be susceptible to air oxidation, especially at elevated temperatures, forming colored byproducts.

    • Diagnosis: Check if the reaction was properly protected under an inert atmosphere (e.g., Nitrogen or Argon).

Proposed Solutions

  • Control Reaction Temperature: Maintain the lowest effective temperature and minimize the reaction time.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent air oxidation.

  • Purification with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[3] Be aware this may slightly reduce the overall yield.

Troubleshooting Workflow Diagram

G cluster_purity Purity Troubleshooting start Synthesis Complete Analyze Crude Product purity_check Is Purity > 95%? start->purity_check yield_check Is Yield Acceptable? purity_check->yield_check Yes troubleshoot_purity Troubleshoot Purity Issues purity_check->troubleshoot_purity No finish Process Complete yield_check->finish Yes troubleshoot_yield Troubleshoot Yield Issues yield_check->troubleshoot_yield No impurity_id Identify Major Impurity (HPLC, NMR, MS) troubleshoot_purity->impurity_id is_sm Unreacted Starting Material? impurity_id->is_sm is_intermediate Mono-substituted Intermediate? is_sm->is_intermediate No action_sm Adjust Stoichiometry Increase Reaction Time/Temp is_sm->action_sm Yes is_color Colored Impurities? is_intermediate->is_color No action_intermediate Increase EtOH-NH2 eq. Increase Temp/Time is_intermediate->action_intermediate Yes action_color Use Charcoal Treatment Run Under Inert Gas is_color->action_color Yes re_purify Re-Purify Product action_sm->re_purify action_intermediate->re_purify action_color->re_purify re_purify->start

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Protocols and Data

Table 1: Common Impurities and Analytical Methods
Impurity NameStructureProbable SourceRecommended Analytical Technique
EthanolamineHO-CH₂-CH₂-NH₂Excess starting materialHPLC, GC-MS
Diethyl MalonateCH₂(COOCH₂CH₃)₂Unreacted starting materialHPLC, GC-MS, ¹H NMR[7]
N-(2-hydroxyethyl)-3-ethoxy-3-oxopropanamideEtOOC-CH₂-CONH-CH₂CH₂-OHIncomplete reactionHPLC, LC-MS
O-acylated byproductH₂N-CH₂-CH₂-OOC-CH₂-COOEtSide reactionHPLC, LC-MS, ¹H NMR
Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific impurity profile.

Objective: To quantify the purity of the synthesized product and identify the presence of key impurities.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample diluent: Water/Acetonitrile (50:50)

Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of a reference standard of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1 mg/mL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude or purified product into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 50 50
      17.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method. Identify impurity peaks by comparing them to known standards if available.

Self-Validation:

  • The system suitability should be checked by ensuring the reference standard peak has a tailing factor between 0.9 and 1.5 and the theoretical plates are >2000.

  • A blank injection (diluent only) should be run to ensure no carryover or system contamination.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(1), 54-61.[7]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link][1]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link][5]

  • ResearchGate. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link][6]

  • SIELC Technologies. (2018). Propanamide, N-(2-hydroxyethyl)-. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link][8]

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Technical Support Center: Optimizing the Synthesis of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-bis(2-hydroxyethyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction

This compound is a polar, difunctional molecule with potential applications in various fields, including as a crosslinking agent, a monomer for polyamide synthesis, and in the development of hydrophilic materials. Its synthesis, typically achieved through the amidation of a propanedioate ester (such as diethyl malonate) with ethanolamine, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive resource to navigate these challenges and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common laboratory-scale synthesis involves the reaction of a dialkyl propanedioate, typically diethyl malonate, with two equivalents of ethanolamine. This reaction is a nucleophilic acyl substitution where the amino group of ethanolamine attacks the carbonyl carbon of the ester.

Q2: Why is my reaction yield consistently low?

Low yields in this amidation reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup: The high polarity of this compound can lead to its loss in aqueous washes during the purification process.

  • Reagent quality: Impurities in the starting materials, especially water, can interfere with the reaction.

Q3: What are the likely side products in this synthesis?

Several side products can form during the reaction of diethyl malonate with ethanolamine:

  • Mono-amide: N-(2-hydroxyethyl)-3-ethoxy-3-oxopropanamide is formed if only one of the ester groups reacts with ethanolamine.

  • Ester-amide: The hydroxyl group of ethanolamine can compete with the amino group as a nucleophile, leading to the formation of ester-amide byproducts.[1][2]

  • Products of ethanolamine self-condensation: Under certain conditions, ethanolamine can undergo self-condensation or other secondary reactions.[1]

  • Piperazine derivatives: Secondary transformations of ethanolamine and its condensation products can lead to the formation of 1,4-bis(2-hydroxyethyl)piperazine.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a polar solvent system (e.g., ethyl acetate/methanol) to differentiate the starting materials (diethyl malonate and ethanolamine) from the more polar product and intermediates. The disappearance of the diethyl malonate spot and the appearance of a new, lower Rf spot corresponding to the product indicate the progression of the reaction.

Q5: What are the key safety precautions for this synthesis?

  • Ethanolamine: It is corrosive and can cause skin and eye burns. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethyl malonate: It is a combustible liquid and may cause irritation. Handle with care and avoid ignition sources.

  • Solvents: Depending on the chosen solvent, there may be flammability and toxicity hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Insufficient reaction temperature: The amidation of esters can be slow at room temperature. 2. Poor quality of reagents: Presence of water in ethanolamine or diethyl malonate can hydrolyze the ester. 3. Incorrect stoichiometry: An insufficient amount of ethanolamine will lead to incomplete conversion.1. Increase reaction temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) to increase the reaction rate. Monitor for potential side reactions at higher temperatures. 2. Use anhydrous reagents and solvents: Ensure that both diethyl malonate and ethanolamine are of high purity and dry. If necessary, distill the reagents before use. 3. Optimize stoichiometry: Use a slight excess of ethanolamine (e.g., 2.2 equivalents) to drive the reaction to completion.
Presence of a Significant Amount of Mono-amide Impurity 1. Insufficient reaction time or temperature: The reaction may not have proceeded long enough for the second amidation to occur. 2. Steric hindrance: Although less likely in this specific reaction, steric hindrance can sometimes slow down the second substitution.1. Increase reaction time and/or temperature: Continue heating the reaction and monitor by TLC until the mono-amide spot is minimized. 2. Consider a catalyst: While often not necessary for this reaction, a mild Lewis acid catalyst could potentially facilitate the second amidation.[3]
Formation of a Greasy or Oily Product That is Difficult to Purify 1. Presence of multiple byproducts: A mixture of the desired product, mono-amide, and other side products can result in a non-crystalline residue. 2. Residual solvent: Incomplete removal of a high-boiling point solvent can leave an oily residue.1. Optimize purification strategy: Column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is often effective. For highly polar compounds, reversed-phase chromatography may be an option.[4] 2. Ensure complete solvent removal: Use a high-vacuum pump to remove any residual solvent.
Product is Lost During Aqueous Workup 1. High water solubility of the product: The two hydroxyl groups and two amide linkages make this compound highly polar and water-soluble.1. Minimize aqueous washes: If an aqueous workup is necessary, use a minimal amount of water. 2. Use brine washes: Wash the organic layer with saturated sodium chloride solution (brine) to reduce the solubility of the product in the aqueous phase. 3. Back-extract the aqueous layers: Extract the aqueous layers multiple times with a polar organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) to recover any dissolved product. 4. Avoid aqueous workup if possible: Consider purifying the crude product directly by column chromatography after removing the excess ethanolamine under vacuum.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from diethyl malonate and ethanolamine. Optimization of reaction time and temperature may be necessary.

Materials and Reagents
  • Diethyl malonate (1 equivalent)

  • Ethanolamine (2.2 equivalents)

  • Methanol (or another suitable solvent)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in a minimal amount of methanol.

  • Addition of Ethanolamine: To the stirred solution, add ethanolamine (2.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 70-80°C) and monitor the progress by TLC. The reaction may take several hours to reach completion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing the methanol concentration to 10-20%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or a low-melting solid.

Expected Yield and Characterization

The yield of this reaction can vary depending on the reaction conditions and purification efficiency, but yields in the range of 60-80% are achievable with careful optimization.

Characterization:

  • ¹H NMR: Expect to see signals corresponding to the methylene protons of the propanediamide backbone and the ethylene groups of the hydroxyethyl chains. The hydroxyl protons will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the amide groups, the methylene carbon of the propanediamide backbone, and the carbons of the hydroxyethyl groups.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and a broad O-H stretch (around 3400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

ReactionPathway DEM Diethyl Malonate Product This compound DEM->Product Nucleophilic Acyl Substitution EtOH Ethanolamine (2 eq.) EtOH->Product Byproduct Ethanol (2 eq.)

Caption: Synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup reagent_purity Impure or Wet Reagents? check_reagents->reagent_purity stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry temp Temperature Too Low? check_conditions->temp time Reaction Time Too Short? check_conditions->time loss_in_wash Product Lost in Aqueous Wash? check_workup->loss_in_wash purification_method Ineffective Purification? check_workup->purification_method solution_reagent Purify/Dry Reagents reagent_purity->solution_reagent Yes solution_stoichiometry Use Slight Excess of Ethanolamine stoichiometry->solution_stoichiometry Yes solution_temp Increase Temperature (e.g., 50-80°C) temp->solution_temp Yes solution_time Increase Reaction Time and Monitor by TLC time->solution_time Yes solution_wash Minimize Water, Use Brine, Back-Extract loss_in_wash->solution_wash Yes solution_purification Optimize Column Chromatography (Polar Eluent) purification_method->solution_purification Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Fernández-Pérez, M., & Otero, C. (2001). Enzymatic synthesis of amide surfactants from ethanolamine. Enzyme and Microbial Technology, 28(6), 527-536. [Link]

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1309-1335. [Link]

  • Mäki-Arvela, P., et al. (2010). Reaction scheme for amidation of stearic acid with ethanolamine. ResearchGate. [Link]

  • Patil, S. A., et al. (2020). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 5(32), 20387–20398. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (2023). Diethyl malonate. [Link]

  • Zhang, Y., et al. (2018). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. Journal of Applied Polymer Science, 135(22), 46333. [Link]

Sources

Technical Support Center: Polymerization of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of N,N'-bis(2-hydroxyethyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions to overcome common challenges in your polymerization experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of poly(ester amides) from this compound.

Question 1: Why is the molecular weight of my poly(ester amide) lower than expected?

Achieving a high molecular weight is often a primary goal in polymerization, as it directly influences the mechanical and thermal properties of the final material. Low molecular weight is a common problem in polycondensation reactions and can be attributed to several factors.

Potential Causes & Solutions:

  • Imprecise Monomer Stoichiometry: Polycondensation is highly sensitive to the molar ratio of the reacting monomers (the diamide diol and the dicarboxylic acid or its derivative). An excess of either monomer will lead to chain termination, limiting the final molecular weight. For optimal results, a precise 1:1 molar ratio is critical.[1]

    • Troubleshooting Steps:

      • Accurately calculate and weigh the required amounts of this compound and the co-monomer.

      • Ensure the purity of both monomers is high, as impurities can alter the effective molar ratio.[1][2]

      • Consider performing titrations to determine the exact purity of your monomers before weighing.

  • Monomer Impurities: Impurities in either the this compound or the dicarboxylic acid can act as chain terminators, preventing the formation of long polymer chains.[3] Hydroxyl-containing impurities are particularly problematic in ring-opening polymerizations.[3]

    • Troubleshooting Steps:

      • Purify the this compound, for instance, by recrystallization.

      • Ensure the dicarboxylic acid is of high purity; recrystallization may be necessary.[2]

      • For monomers that may contain inhibitors, such as those with acrylamide functionalities, removal of the inhibitor is crucial before polymerization.[4]

  • Inefficient Removal of Condensation Byproduct: Most polycondensation reactions produce a small molecule byproduct, such as water or methanol. The efficient removal of this byproduct is essential to drive the reaction towards the formation of high molecular weight polymers.

    • Troubleshooting Steps:

      • Ensure your reaction setup has an efficient system for removing the condensation byproduct, such as a condenser and a collection flask.

      • Apply a vacuum during the later stages of the polymerization to facilitate the removal of the byproduct.

      • Ensure the reaction temperature is high enough to vaporize the byproduct but not so high as to cause thermal degradation of the monomers or polymer.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in the success of the polymerization.

    • Troubleshooting Steps:

      • Temperature: If the temperature is too low, the reaction rate will be slow, resulting in low molecular weight.[2] Conversely, excessively high temperatures can lead to thermal degradation and discoloration.[2][5] A temperature of 23–25°C is often optimal for acrylamide polymerization to avoid the formation of short polymer chains.[6]

      • Reaction Time: Insufficient reaction time will not allow the polymer chains to grow to their maximum length. Monitor the reaction progress, for example, by observing the increase in melt viscosity.[2]

Troubleshooting Workflow for Low Molecular Weight Polymer

G start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry (1:1 ratio) start->check_stoichiometry check_purity Assess Monomer Purity check_stoichiometry->check_purity Stoichiometry Correct solution_stoichiometry Recalculate & re-weigh monomers. Consider monomer titration. check_stoichiometry->solution_stoichiometry Stoichiometry Incorrect check_byproduct_removal Evaluate Byproduct Removal Efficiency check_purity->check_byproduct_removal Purity High solution_purity Purify monomers (e.g., recrystallization). Remove inhibitors if present. check_purity->solution_purity Purity Low check_conditions Review Reaction Conditions (Temp. & Time) check_byproduct_removal->check_conditions Efficient Removal solution_byproduct Improve vacuum system. Optimize condenser setup. check_byproduct_removal->solution_byproduct Inefficient Removal check_catalyst Check Catalyst Activity & Concentration check_conditions->check_catalyst Conditions Optimal solution_conditions Optimize temperature profile. Increase reaction time. check_conditions->solution_conditions Conditions Suboptimal solution_catalyst Use fresh catalyst. Optimize catalyst concentration. check_catalyst->solution_catalyst Catalyst Issue end_goal Achieve High Molecular Weight Polymer check_catalyst->end_goal Catalyst OK solution_stoichiometry->start solution_purity->start solution_byproduct->start solution_conditions->start solution_catalyst->start

Caption: A systematic workflow for troubleshooting low molecular weight in poly(ester amide) synthesis.

Question 2: What is causing the discoloration (yellowing/browning) of my polymer during melt polycondensation?

Discoloration is a common issue in melt polycondensation, particularly when high temperatures are employed. It is often an indication of thermal degradation or oxidative side reactions.

Potential Causes & Solutions:

  • Thermal Degradation: At elevated temperatures, the monomers or the resulting polymer can undergo thermal degradation, leading to the formation of chromophores that cause discoloration.[2][5] The thermal degradation of N,N′-bis(2-hydroxyethyl) linseed amide, a similar compound, shows a main decomposition stage between 200–500 °C.[7]

    • Troubleshooting Steps:

      • Optimize the reaction temperature to the lowest possible value that still allows for an efficient reaction and byproduct removal.

      • Minimize the reaction time at high temperatures.

      • Consider using a two-stage polymerization process, with a lower temperature for the initial stages and a higher temperature only for the final, high-vacuum stage.

  • Oxidation: The presence of oxygen in the reactor at high temperatures can lead to oxidative degradation of the monomers and polymer, resulting in discoloration.[5][8] This is particularly problematic in scaled-up reactions where achieving a perfect seal can be challenging.[8]

    • Troubleshooting Steps:

      • Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating.

      • Maintain a positive pressure of inert gas throughout the reaction.

      • Check all seals and connections for potential leaks.

      • Consider adding an antioxidant to the reaction mixture. Hindered polyphenols like Irganox 1330 have been used for this purpose.[8] Phosphorus (III) compounds like triphenylphosphine or triphenylphosphite can also act as stabilizers.[8]

  • Monomer Impurities: Certain impurities in the monomers can be more susceptible to thermal degradation and can contribute to discoloration.

    • Troubleshooting Steps:

      • Ensure high-purity monomers are used. Purification by recrystallization can remove colored impurities.

Table 1: Key Parameters for Controlling Polymer Color

ParameterRecommendationRationale
Reaction Temperature Use the minimum effective temperature.Minimizes thermal degradation.[2][5]
Reaction Atmosphere Maintain an inert atmosphere (N₂ or Ar).Prevents oxidative degradation.[5][8]
Monomer Purity Use high-purity monomers (≥99%).Impurities can be precursors to colored byproducts.
Antioxidants Consider adding a suitable antioxidant.Stabilizes the polymer against oxidation at high temperatures.[8]
Question 3: Why is my reaction mixture forming a gel?

Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network.[9] In linear step-growth polymerization, this is usually an undesirable side reaction.

Potential Causes & Solutions:

  • Multifunctional Monomers: The presence of monomers with a functionality greater than two can lead to branching and eventual gelation.[9]

    • Troubleshooting Steps:

      • Ensure that your this compound and dicarboxylic acid are difunctional.

      • Check for impurities in your monomers that may have a functionality greater than two.

  • Side Reactions at High Temperatures: At elevated temperatures, side reactions can occur that lead to the formation of cross-links. For example, in polyamide synthesis, thermal degradation can lead to branched or cross-linked structures.[10][11]

    • Troubleshooting Steps:

      • Carefully control the reaction temperature to minimize side reactions.

      • Reduce the reaction time at high temperatures.

  • Imbalance in Reactant Stoichiometry: While a slight excess of one monomer can limit molecular weight, a significant deviation or the presence of multifunctional impurities can sometimes promote side reactions that lead to gelation.

    • Troubleshooting Steps:

      • Re-verify the stoichiometry of your reactants.

Logical Relationship Diagram for Gel Formation

G gel_formation Gel Formation Observed multifunctional_monomers Presence of Multifunctional Monomers/Impurities gel_formation->multifunctional_monomers side_reactions High-Temperature Side Reactions gel_formation->side_reactions imbalanced_stoichiometry Significant Stoichiometric Imbalance gel_formation->imbalanced_stoichiometry check_monomer_functionality Verify Monomer Functionality (should be 2) multifunctional_monomers->check_monomer_functionality control_temperature Optimize Reaction Temperature & Time side_reactions->control_temperature verify_stoichiometry Re-check Monomer Stoichiometry imbalanced_stoichiometry->verify_stoichiometry

Sources

Technical Support Center: Inhibiting Premature Polymerization of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N,N'-bis(2-hydroxyethyl)propanediamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent. Premature polymerization can lead to inconsistent experimental results, clogged equipment, and loss of material. This document provides in-depth, field-proven insights into the causes of premature polymerization and offers robust troubleshooting and prevention strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My solution of this compound has become noticeably more viscous. What is happening? An increase in viscosity is a primary indicator of polymerization. The monomer molecules are beginning to link together, forming longer-chain oligomers or polymers, which reduces the solution's flowability. This is often triggered by improper storage conditions, such as exposure to heat or contaminants.[1]

Q2: I've observed a white precipitate or cloudiness in my stock solution. Is this related to polymerization? Yes, this is a strong possibility. As polymer chains grow, they may become less soluble in the solvent, causing them to precipitate out of the solution.[2] This indicates that significant polymerization has already occurred, and the reagent's purity is compromised.

Q3: What are the ideal storage conditions for this compound to ensure maximum shelf life? The material should be stored in a cool, dry, and dark environment, with a consistent temperature between 15-24°C (60-75°F).[3][4] It is critical to store it in an opaque, tightly sealed container to protect it from light and atmospheric oxygen, which can influence the polymerization process.[3]

Q4: Can I freeze the monomer solution for long-term storage? Freezing is generally not recommended. While it slows down chemical reactions, polymerization at low temperatures can result in gels that are turbid and inelastic, and achieving reproducible results upon thawing and use can be difficult.[2][5] Consistent, cool storage is preferable to freezing.

Q5: What causes the "runaway" polymerization I've heard about? This is an uncontrolled, exothermic reaction where the heat generated by the polymerization itself accelerates the reaction rate.[1] This dangerous feedback loop can cause a rapid increase in temperature and pressure, potentially leading to container rupture. It is often triggered by a depletion of inhibitors at elevated temperatures.[1][6]

Part 2: Understanding the Polymerization Mechanism

This compound, like many related amide and vinyl compounds, is susceptible to free-radical polymerization . This is a chain reaction process that consists of three main stages: initiation, propagation, and termination.[7][8]

  • Initiation: The process begins when an initiator molecule breaks down to form highly reactive free radicals.[8] This breakdown can be triggered by heat, light (UV radiation), or the presence of chemical contaminants like peroxides or certain metal ions.[1][2] These free radicals then attack a monomer molecule, creating a new, larger radical.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the growing chain. This process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The reaction stops when two growing radical chains combine (coupling) or react in a way that neutralizes their radical nature (disproportionation), resulting in a stable polymer molecule.[7]

The key to preventing premature polymerization is to eliminate the initial free radicals or to quickly neutralize them before they can initiate the propagation stage.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Heat, Light, Contaminant) R Free Radical (R●) I->R Decomposition RM Monomer Radical (RM●) R->RM Attack M Monomer (M) M->RM RM2 Growing Chain (RM₂●) RM->RM2 + M RMn Longer Chain (RMₙ●) RM2->RMn + (n-2)M RMn2 Two Chains (RMₙ● + RMₘ●) RMn->RMn2 P Stable Polymer (P) RMn2->P Coupling or Disproportionation G start Receiving Monomer check_container Is container opaque and undamaged? start->check_container transfer Transfer to suitable opaque, airtight container. Label with date. check_container->transfer No store Place in designated storage area. check_container->store Yes transfer->store check_temp Is temp between 15-24°C (60-75°F)? store->check_temp adjust_temp Relocate to a temperature-controlled environment. check_temp->adjust_temp No check_light Is area away from direct sunlight/UV sources? check_temp->check_light Yes adjust_temp->check_light move_light Move to a dark storage location. check_light->move_light No log Log storage location, date, and batch number. check_light->log Yes move_light->log use Use 'First In, First Out' method for inventory. log->use

Caption: Decision workflow for proper monomer storage.

Step-by-Step Storage Protocol:

  • Inspect Upon Receipt: Check that the container is sealed, opaque, and undamaged. [3]2. Use Proper Containers: If repackaging is necessary, use only chemically resistant, opaque containers (e.g., amber glass or specific plastics) to prevent light exposure. [3]Ensure the cap provides an airtight seal.

  • Maintain Cool Temperatures: Store in a location where the temperature is consistently maintained between 15-24°C (60-75°F). Avoid proximity to heat sources like radiators or ovens. [3]4. Prevent Light Exposure: The storage area must be dark, away from direct sunlight or other sources of UV radiation. [4]5. Use Clean Tools: When handling the monomer, use only clean, dry tools to prevent cross-contamination which could introduce polymerization initiators. [3]6. Rotate Stock: Implement a "first in, first out" (FIFO) inventory system to ensure older stock is used before it degrades. [3]

Part 4: Troubleshooting Guide

Even with precautions, issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Table 2: Troubleshooting Common Polymerization Issues

Symptom Possible Cause Diagnostic Step Recommended Action
Increased Viscosity Inhibitor Depletion: The inhibitor has been consumed over time or by exposure to adverse conditions. [1] Check the expiration date. If possible, perform a chemical assay for inhibitor concentration. If viscosity is minor, adding a small amount of fresh inhibitor may salvage the batch for non-critical applications. Best Practice: Discard the batch.
Elevated Temperature Exposure: The material was stored at a temperature above the recommended range, accelerating polymerization. [3][5] Review storage temperature logs. Use a thermal imaging camera to check for ongoing exothermic reactions in bulk storage. [1] Immediately move to a cool environment. If the container is warm or bulging, treat it as a potential runaway reaction and follow emergency protocols. Discard the batch.
Precipitate Formation / Cloudiness Advanced Polymerization: Significant formation of insoluble, high molecular weight polymers has occurred. [2] Perform a solubility test. A portion of the material will likely not redissolve. The material is no longer pure. The batch must be discarded following hazardous waste disposal guidelines. [3]

| Inconsistent Experimental Results | Presence of Linear Polymers: Small, soluble polymers are present in the monomer stock, acting as nuclei for polymerization and altering reaction kinetics. [2]| Compare the performance of the suspect batch against a new, certified batch in a standard control experiment. | Discard the suspect batch. Ensure all future experiments use monomer from a properly stored and recently opened container. |

Part 5: Self-Validating Experimental Protocols

To ensure the integrity of your work, you must be able to validate the quality of your monomer.

Protocol 1: Viscosity Check for Preliminary Quality Control

This protocol provides a simple, comparative method to detect early-stage polymerization.

  • Establish a Baseline: Upon receiving a new, certified batch of this compound, allow it to equilibrate to a standard temperature (e.g., 25°C). Measure the time it takes for a specific volume (e.g., 10 mL) to flow through a glass pipette. Record this as your "Baseline Flow Time."

  • Routine Testing: Before using material from a stored batch, repeat the measurement from Step 1 under the exact same conditions.

  • Analysis: If the flow time of the stored sample is significantly longer (e.g., >10%) than the baseline, this indicates an increase in viscosity due to oligomer formation. The batch should be considered suspect and flagged for disposal.

Protocol 2: Monitoring for Insoluble Polymer Contamination

This protocol helps detect the presence of precipitated polymers.

  • Sample Preparation: In a clean glass vial, prepare a solution of the monomer in a suitable solvent at a standard concentration.

  • Visual Inspection: Hold the vial against a dark background and illuminate it from the side. Look for any suspended particles, cloudiness (turbidity), or visible sediment.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. Inspect the filter membrane for any residue or discoloration. The presence of any retained material indicates polymer contamination.

By implementing these proactive strategies and validation protocols, you can ensure the stability and reliability of this compound in your research and development workflows.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Acrylamide Polymerization — A Practical Approach.
  • Google Patents. (1980). US4233240A - Stabilization of acrylamide solutions.
  • Brainly.com. (2023). How should you store monomer liquid and polymer powder products?. Retrieved from [Link]

  • Google Patents. (1968). US3397232A - Method of inhibiting polymerization of acrylamide.
  • Wako Pure Chemical Corporation. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]

  • Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. Retrieved from [Link]

  • SlideShare. (n.d.). Safe handling and_storage_of_styrene_monomer. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis, characterization and thermal properties of soluble aromatic poly(amide imide)s. ScienceDirect. Retrieved from [Link]

  • Hazmat University. (2024). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. Retrieved from [Link]

  • DEA. (n.d.). Synthesis of functionalized polymers by thermal amide bond formation for transition metal ion complexation. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-(n-Butyl)-N'-Octadecyl-1,3-Propanediamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]

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Technical Resource Hub: Enhancing the Mechanical Strength of N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA) Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA) hydrogels. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the mechanical properties of BHPDA-based hydrogel systems. As a di-hydroxy functional monomer, BHPDA offers a versatile platform for creating hydrogels, but achieving the desired toughness and strength for load-bearing or long-term applications requires precise control over the network architecture.

This document provides in-depth, experience-driven answers to common challenges, detailed protocols for advanced strengthening strategies, and a fundamental look at the mechanisms governing hydrogel mechanics.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the mechanical strength of a simple, single-network BHPDA hydrogel?

A1: The mechanical performance of a basic BHPDA hydrogel is primarily dictated by its network structure. Key limiting factors include:

  • Low Crosslinking Density: Insufficient covalent bonds between polymer chains result in a soft, weak network that cannot effectively resist deformation.

  • Network Inhomogeneity: The random nature of free-radical polymerization can create clusters of high crosslink density and large, unsupported polymer loops. These structural defects act as stress concentration points, leading to premature failure under load.[1]

  • Lack of Energy Dissipation Mechanisms: In a simple covalently crosslinked network, applied stress is borne directly by the polymer chains. Without a mechanism to dissipate energy (like sacrificial bond breakage), a small crack can propagate rapidly, causing brittle fracture.[1]

  • High Water Content: While essential for hydrogel function, high water content plasticizes the polymer network, reducing its stiffness (modulus) and ultimate tensile strength.

Q2: How does adjusting the crosslinker concentration impact the tensile strength and modulus of my BHPDA hydrogel?

A2: Crosslinker concentration is a critical parameter. The two hydroxyl (-OH) groups on the BHPDA monomer are the primary sites for covalent crosslinking with agents like diacrylates or diisocyanates.

  • Increasing Crosslinker Concentration: Generally, a higher concentration of a crosslinking agent leads to a higher crosslink density. This restricts the mobility of polymer chains, resulting in a higher elastic modulus (stiffness) and often a higher tensile strength.[2][3][4]

  • The Brittleness Trade-off: However, there is a crucial trade-off. Excessively high crosslink density can make the hydrogel brittle.[5][6][7] The network becomes so constrained that it cannot accommodate strain by uncoiling polymer chains, leading to fracture at very low elongation. The optimal concentration will balance stiffness and toughness.

Q3: Beyond covalent bonds, can I use physical crosslinking to strengthen my BHPDA hydrogels?

A3: Absolutely. Introducing physical, reversible crosslinks is an excellent strategy to improve toughness. These non-covalent bonds can break under stress, dissipating energy, and then reform, preventing catastrophic failure.[8][9] For a BHPDA system, which contains amide and hydroxyl groups, you can introduce polymers or additives that promote:

  • Hydrogen Bonding: Incorporate a secondary polymer with abundant hydrogen bond donors/acceptors (e.g., poly(vinyl alcohol), alginate, or gelatin). The amide and hydroxyl groups on the BHPDA network will participate in forming these reversible bonds.

  • Ionic Interactions: If you copolymerize BHPDA with a charged monomer (like acrylic acid), you can introduce multivalent ions (e.g., Ca²⁺, Fe³⁺) to form ionic crosslinks.[10] These act as effective sacrificial bonds.[11]

Q4: What are the most effective advanced strategies for creating significantly tougher BHPDA hydrogels?

A4: To achieve a dramatic improvement in mechanical properties, moving beyond a single-network structure is necessary. The two most powerful strategies are:

  • Interpenetrating Polymer Networks (IPNs) / Double Networks (DNs): This involves creating a second, intertwined polymer network within the first BHPDA network.[12][13] Typically, the first network is rigid and brittle, while the second is soft and ductile.[14][15] This combination is exceptionally effective at dissipating energy; the brittle first network fractures to absorb energy, while the ductile second network holds the overall structure together.[16][17][18]

  • Nanocomposite Hydrogels: This strategy involves incorporating nanomaterials into the hydrogel matrix to act as reinforcing agents.[11][19][20] Nanofillers like graphene oxide, nanoclays (e.g., Laponite), or cellulose nanocrystals can serve as multifunctional crosslinking points and introduce new energy dissipation mechanisms at the polymer-nanoparticle interface.[11][21]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
My hydrogel is too brittle and fractures with minimal bending. 1. Excessive Crosslink Density: The polymer network is too constrained, preventing chain mobility needed to accommodate stress.[5][7][22] 2. Inhomogeneous Network: Areas of high crosslinking act as stress concentrators.1a. Reduce Crosslinker Ratio: Systematically decrease the molar ratio of your crosslinking agent to the BHPDA monomer. 1b. Introduce a Long-Chain Crosslinker: Replace a short crosslinker with a longer, more flexible one (e.g., a high molecular weight PEG-diacrylate) to increase the mesh size of the network. 2a. Optimize Polymerization Conditions: Ensure thorough mixing of precursors before initiation. Consider lowering the initiator concentration to slow down the reaction, allowing for a more uniform network to form.
My hydrogel is too soft and weak, with low tensile strength. 1. Insufficient Crosslinking: The polymer chains are not adequately connected to form a robust, load-bearing network.[23] 2. Low Polymer Concentration: The overall solid content is too low, resulting in a sparse network. 3. Monomer/Crosslinker Impurity: Impurities can interfere with the polymerization reaction.1a. Increase Crosslinker Ratio: Methodically increase the crosslinker concentration to enhance network density and stiffness.[2][24] 1b. Add a Nanocomposite Reinforcement: Incorporate a small percentage (e.g., 0.5-2 wt%) of a reinforcing nanofiller like cellulose nanocrystals or Laponite clay.[20] 2a. Increase Total Monomer Concentration: Prepare gels with a higher weight percentage of BHPDA and crosslinker to create a denser polymer structure. 3a. Verify Precursor Purity: Use high-purity monomers and crosslinkers. If necessary, purify them using standard lab techniques.
Mechanical properties are inconsistent between batches. 1. Variable Reaction Temperature: Polymerization kinetics are highly temperature-dependent. 2. Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization, leading to incomplete or variable crosslinking. 3. Inaccurate Dispensing: Small errors in measuring monomers, crosslinkers, or initiators are magnified in the final properties.1a. Use a Water Bath: Control the polymerization temperature precisely using a thermostatically controlled water bath. 2a. Degas Solutions: Before adding the initiator, thoroughly degas the monomer solution by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. 3a. Use Calibrated Pipettes: Ensure all liquid handling is performed with recently calibrated micropipettes. Prepare a master mix for larger batches to ensure uniformity.
The hydrogel swells excessively, losing its shape and strength. 1. Low Crosslink Density: A loosely crosslinked network has large mesh sizes, allowing it to absorb a large volume of water, which drastically reduces mechanical integrity.[4] 2. High Hydrophilicity: The inherent hydrophilicity of the BHPDA monomer promotes high water uptake.1a. Increase Crosslink Density: A denser network will physically constrain swelling.[3] 2a. Introduce Hydrophobic Moieties: Copolymerize BHPDA with a hydrophobic monomer (e.g., methyl methacrylate) to reduce the overall affinity of the network for water. 2b. Form a Semi-IPN with a Hydrophobic Polymer: Create a semi-interpenetrating network by polymerizing BHPDA in the presence of a dissolved linear hydrophobic polymer.

Section 3: Key Mechanisms & Experimental Workflows Visualized

Diagram 1: Fundamental BHPDA Crosslinking

This diagram illustrates the basic formation of a single-network hydrogel. The this compound (BHPDA) monomers, featuring reactive hydroxyl groups, are covalently linked by a diacrylate crosslinker through a polymerization reaction.

G cluster_reactants Reactants cluster_product Polymer Network M1 BHPDA Monomer -OH Net1 Polymerized BHPDA M1->Net1 Polymerization M2 BHPDA Monomer -OH Net2 Polymerized BHPDA M2->Net2 C1 {Diacrylate Crosslinker | C=C} C1->Net1 C1->Net2 Net1->Net2 Covalent Crosslink

Caption: Covalent crosslinking of BHPDA monomers into a polymer network.

Diagram 2: Double-Network (DN) Hydrogel Toughening Mechanism

A DN hydrogel combines a brittle first network with a ductile second network. When stress is applied, the rigid first network fractures, absorbing a large amount of energy (sacrificial bonds). The flexible second network remains intact, holding the material together and providing extensibility.

Caption: Energy dissipation mechanism in a double-network hydrogel.

Section 4: Advanced Experimental Protocols

Protocol 4.1: Synthesis of a Nanocomposite-Reinforced BHPDA Hydrogel

This protocol describes the incorporation of Laponite XLG, a synthetic nanoclay, to improve mechanical properties. Laponite platelets exfoliate in water and interact with the polymer network, acting as multifunctional physical crosslinkers.

Materials:

  • This compound (BHPDA)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) as crosslinker

  • Laponite XLG

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Deionized (DI) water

  • UV curing system (365 nm)

Procedure:

  • Laponite Dispersion (QC Checkpoint):

    • Weigh 0.5 g of Laponite XLG powder and add it to 49.5 g of DI water (to make a 1 wt% stock dispersion).

    • Vigorously stir the dispersion for at least 1 hour using a magnetic stirrer. The solution should become completely transparent, indicating full exfoliation of the clay platelets. This is a critical quality control step.

  • Precursor Solution Preparation:

    • In a separate light-protected vial, dissolve 20 wt% BHPDA monomer and 2 mol% (relative to BHPDA) PEGDA crosslinker in the Laponite dispersion.

    • Add 0.1 wt% photoinitiator to the solution.

    • Gently stir in the dark until all components are fully dissolved.

  • Degassing:

    • Bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen, which inhibits polymerization.

  • Casting and Curing:

    • Pipette the solution into a mold of desired geometry (e.g., for tensile testing).

    • Expose the mold to UV light (365 nm, ~5-10 mW/cm²) for 10-15 minutes to initiate polymerization. The exact time will depend on your specific setup and should be optimized.

  • Equilibration:

    • Carefully remove the cured hydrogel from the mold and place it in a large volume of DI water to swell to equilibrium (typically 24-48 hours). This removes any unreacted monomers.

Protocol 4.2: Formation of a Double-Network (DN) BHPDA Hydrogel

This protocol outlines the synthesis of a BHPDA-Alginate DN hydrogel. The first network is a covalently crosslinked BHPDA network, and the second is an ionically crosslinked alginate network.

Materials:

  • BHPDA, PEGDA, Photoinitiator, DI water (as in 4.1)

  • Sodium alginate (medium viscosity)

  • Calcium chloride (CaCl₂)

Procedure:

  • First Network Synthesis:

    • Prepare a precursor solution containing 15 wt% BHPDA, 1 mol% PEGDA, 2 wt% sodium alginate, and 0.1 wt% photoinitiator in DI water.

    • Stir in the dark until fully dissolved. The solution will be viscous.

    • Degas the solution as described in Protocol 4.1.

    • Cast the solution into a mold and UV cure for 15-20 minutes to form the first (BHPDA) network.

  • Second Network Formation:

    • Remove the synthesized single-network hydrogel from the mold.

    • Immerse the gel in a 0.5 M CaCl₂ solution for 6-12 hours. Calcium ions will diffuse into the gel and ionically crosslink the alginate chains, forming the second network.

  • Washing and Equilibration:

    • Transfer the resulting DN hydrogel into a large bath of DI water for 24 hours to remove excess ions and allow the gel to reach equilibrium swelling.

References

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). Gels. [Link]

  • The mechanical properties and cytotoxicity of cell-laden double-network hydrogels based on photocrosslinkable gelatin and gellan gum biomacromolecules. (2017). Biomaterials. [Link]

  • Fundamentals of double network hydrogels. (2014). Journal of Materials Chemistry B. [Link]

  • A double network hydrogel with high mechanical strength and shape memory properties. (2018). Materials Horizons. [Link]

  • Improving Mechanical Properties of Starch-Based Hydrogels Using Double Network Strategy. (2022). Polymers. [Link]

  • Multifunctional Nanomaterial-Integrated Hydrogels for Sustained Drug Delivery: From Synthesis and Characterization to Biomedical Application. (2024). Pharmaceutics. [Link]

  • Rational Design of Mechanically Optimized Hydrogels for Bone Tissue Engineering: A Review. (2024). International Journal of Molecular Sciences. [Link]

  • Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method. (2019). Soft Matter. [Link]

  • Relationship between the crosslinking density and hydrogel properties. (2023). ResearchGate. [Link]

  • How Are Hydrogels Crosslinked? (2024). Chemistry For Everyone - YouTube. [Link]

  • Nanomaterials-incorporated hydrogels for 3D bioprinting technology. (2023). Biomaterials Research. [Link]

  • Enhancing mechanical strength of hydrogels via IPN structure. (2020). ResearchGate. [Link]

  • Modern Strategies To Achieve Tissue-Mimetic, Mechanically Robust Hydrogels. (2020). ACS Applied Bio Materials. [Link]

  • Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. (2019). Polymers. [Link]

  • Two-Dimensional Nanomaterials in Hydrogels and Their Potential Bio-Applications. (2022). Gels. [Link]

  • Nanoparticle-Reinforced Hydrogel with a Well-Defined Pore Structure for Sustainable Drug Release and Effective Wound Healing. (2023). ACS Applied Bio Materials. [Link]

  • Key Mechanisms to Mechanically Improve Polyacrylamide-Based Hydrogels. (2020). ResearchGate. [Link]

  • Can anyone help with hydrogel formation failure? (2012). ResearchGate. [Link]

  • How to Enhance Hydrogel Mechanical Strength Using Interpenetrating Networks. (2024). Patsnap Eureka. [Link]

  • How To Improve The Mechanical Properties Of A Material? (2024). Chemistry For Everyone - YouTube. [Link]

  • Overcoming The Limitations Of Hydrogels: Exploring Superior Materials For Improved Mechanical And Functional Efficiency. (2024). Cureus. [Link]

  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. (2024). Gels. [Link]

  • Propagation of Fatigue Cracks in Friction of Brittle Hydrogels. (2017). Lubricants. [Link]

  • Tough Hydrogels with Different Toughening Mechanisms and Applications. (2024). Gels. [Link]

  • Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. (2021). Gels. [Link]

  • Compressive failure of hydrogel spheres. (2014). ResearchGate. [Link]

  • Brittle or ductile? Wear reveals the nature of hydrogel damage. (2020). Materials Tribology Laboratory. [Link]

  • Granular hydrogels as brittle yield stress fluids. (2024). bioRxiv. [Link]

  • Soft, strong, tough, and durable bio-hydrogels via maximizing elastic entropy. (2023). Proceedings of the National Academy of Sciences. [Link]

  • Lecture 14: Synthesis of Hydrogel and Nanogel. (2024). YouTube. [Link]

  • Concurrent stiffening and softening in hydrogels under dehydration. (2021). Proceedings of the National Academy of Sciences. [Link]

  • N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. (2015). ResearchGate. [Link]

  • Mechanical characterisation of super soft hydrogels. (2022). YouTube. [Link]

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"controlling the degradation rate of N,N'-bis(2-hydroxyethyl)propanediamide hydrogels"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N'-bis(2-hydroxyethyl)propanediamide Hydrogels

A Senior Application Scientist's Guide to Controlling Degradation Rate

Welcome to the technical support center for this compound-based hydrogels. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these materials and require precise control over their degradation profiles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The this compound monomer creates a hydrogel network linked by amide bonds. A key feature of amide linkages is their high hydrolytic stability under physiological conditions (pH 7.4, 37°C), with an estimated half-life that can exceed 100 years.[1] This inherent stability makes these hydrogels suitable for long-term applications but presents a unique challenge when a controlled, finite degradation timeline is required for applications like drug delivery or tissue engineering.[2][3] This guide will walk you through the factors that govern the degradation of this robust system and provide actionable strategies to modulate its rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for this compound hydrogels?

The primary degradation mechanism is the hydrolysis of the amide bonds in the polymer backbone.[4][5] Unlike ester bonds, which are common in many biodegradable polymers and hydrolyze relatively quickly, amide bonds are significantly more resistant to cleavage in water.[1] Therefore, degradation is typically very slow and occurs via bulk erosion, where water penetrates the entire hydrogel matrix and cleavage occurs throughout the network.[6]

Q2: What are the main factors I can change to control the degradation rate?

You have several levers to pull. The most impactful are:

  • Crosslink Density: This is the most critical parameter. A higher crosslink density slows degradation, while a lower density accelerates it.[7][8]

  • Environmental pH: Moving away from a neutral pH (either acidic or basic conditions) can catalyze amide bond hydrolysis and accelerate degradation.[5][9]

  • Temperature: Increasing the temperature will accelerate the rate of hydrolysis, following the Arrhenius equation, where a 10°C increase can roughly double the reaction rate.[1]

  • Enzymatic Activity: While the base polymer is not susceptible to common enzymes, incorporating enzymatically cleavable peptide sequences as crosslinkers can introduce a cell- or enzyme-mediated degradation pathway.[10][11]

Q3: My hydrogel isn't degrading at all. Is this normal?

Given the high stability of the amide bond, observing no significant mass loss over short-term experiments (days to weeks) under physiological conditions can be normal, especially for highly crosslinked formulations.[1] To confirm if degradation is occurring, albeit slowly, consider using an accelerated degradation protocol or monitoring more sensitive parameters like changes in the hydrogel's mechanical properties (e.g., compressive modulus) or swelling ratio over time.[1][12] A decrease in modulus or an increase in swelling indicates that network bonds are being cleaved, even before significant mass loss is detectable.[1]

Q4: Can I make my hydrogel degrade in response to a specific biological signal?

Yes. This requires modifying the hydrogel formulation at the design stage. Instead of relying solely on hydrolysis, you can incorporate crosslinkers that are sensitive to specific stimuli. For example, using a peptide crosslinker with a sequence recognized and cleaved by matrix metalloproteinases (MMPs) will make the hydrogel degrade in the presence of cells that secrete these enzymes.[7][13] This creates a "smart" hydrogel that degrades on demand in a relevant biological environment.

Troubleshooting Guide: Fine-Tuning Your Degradation Profile

This section addresses common problems encountered in the lab, their probable causes, and validated solutions.

Problem 1: Hydrogel Degrades Too Slowly for My Application

Your experiment requires the hydrogel to degrade over a period of days or weeks, but you observe minimal changes.

G start Problem: Hydrogel Degrades Too Slowly check_crosslink Is Crosslink Density High? start->check_crosslink solution_crosslink Solution: 1. Decrease crosslinker concentration. 2. Decrease total polymer concentration. check_crosslink->solution_crosslink Yes check_env Are Environmental Conditions Mild? (pH 7, 37°C) check_crosslink->check_env No solution_env Solution: 1. Use an Accelerated Degradation Protocol (e.g., pH 9-11 or 50-70°C). 2. Confirm compatibility with your payload/cells. check_env->solution_env Yes check_design Is the Hydrogel Design Based Only on Hydrolysis? check_env->check_design No solution_design Future Strategy: Incorporate enzyme-labile crosslinkers (e.g., MMP-sensitive peptides). check_design->solution_design Yes

Caption: Troubleshooting workflow for slow hydrogel degradation.

  • Potential Cause A: High Crosslink Density

    • The Science: A densely crosslinked network has a smaller mesh size, which physically hinders the diffusion of water molecules to the internal amide bonds.[8][14] Fewer accessible bonds and a greater number of bonds that must be cleaved to release a polymer chain result in a slower overall degradation rate.[7]

    • Solution: Reduce the molar ratio of the crosslinking agent relative to the this compound monomer during synthesis. Alternatively, reducing the total polymer/monomer concentration while keeping the ratio constant will also lead to a lower crosslink density.[1]

    • Validation: You should observe a higher equilibrium swelling ratio and a lower compressive modulus in the newly formulated hydrogel, confirming a lower crosslink density.[15]

  • Potential Cause B: Sub-Optimal Environmental Conditions

    • The Science: Amide hydrolysis is significantly accelerated by either acidic or basic catalysis.[5] Similarly, higher temperatures provide the necessary activation energy for the hydrolytic reaction to proceed faster.[1]

    • Solution: If your application permits (e.g., in vitro drug release without sensitive biologics), perform the degradation study in a buffered solution at a non-neutral pH (e.g., pH 9.0) or at an elevated temperature (e.g., 50°C or 70°C).[1][9] This serves as an accelerated testing model.

    • Validation: Measure the mass loss or swelling ratio under accelerated conditions and compare it to the control group at physiological conditions. You should see a statistically significant increase in the degradation rate.

Problem 2: Hydrogel Degrades Too Quickly or Loses Mechanical Integrity Prematurely

Your hydrogel is intended for long-term support but dissolves or breaks apart faster than expected.

  • Potential Cause A: Low Crosslink Density

    • The Science: A low crosslink density results in a larger mesh size and fewer connections, making the network mechanically weaker and allowing water to penetrate easily, accelerating hydrolysis.[7][8]

    • Solution: Increase the molar ratio of the crosslinking agent or increase the total polymer concentration during synthesis.[14]

    • Validation: The resulting hydrogel should exhibit a lower equilibrium swelling ratio and a higher compressive modulus, indicating a more robust and dense network.[16]

  • Potential Cause B: Unintended Enzymatic Degradation

    • The Science: If your hydrogel is formulated with peptide-based crosslinkers and used in a cell culture or in vivo setting, endogenous proteases (like MMPs or elastase) secreted by cells can rapidly cleave these specific links, leading to accelerated degradation.[10][17]

    • Solution:

      • Acellular Control: First, confirm the degradation rate in a sterile, cell-free medium. If degradation is slow here but fast with cells, enzymatic activity is the likely cause.

      • Use Protease Inhibitors: In your cell culture medium, include a broad-spectrum protease inhibitor to see if it slows down degradation. This can diagnose the problem, though it may not be a viable long-term solution.

      • Redesign the Crosslinker: Switch to a peptide sequence that is less susceptible to the specific proteases in your system, or revert to a non-enzymatically degradable crosslinker if biological responsiveness is not required.[18]

Problem 3: Inconsistent and Unpredictable Degradation Between Batches

You are performing the same experiment but getting different degradation profiles each time.

  • Potential Cause A: Inhomogeneous Polymerization

    • The Science: If the monomer and crosslinker are not perfectly mixed before the initiation of polymerization, you will create a hydrogel with regions of high and low crosslink density. The low-density regions will degrade much faster, leading to a catastrophic failure of the bulk hydrogel and unpredictable behavior.[19]

    • Solution: Ensure thorough and rapid mixing of all precursor components immediately before adding the initiator or providing the polymerization trigger (e.g., UV light). Use of a vortex mixer or controlled stirring is recommended.

    • Validation: After polymerization, the hydrogel should appear optically transparent and uniform. Any cloudiness or visible striations may indicate inhomogeneity.

  • Potential Cause B: Variability in Reagents

    • The Science: The molecular weight and purity of monomers and crosslinkers can vary between manufacturers or even between different lots from the same manufacturer. This directly impacts the final network structure.

    • Solution: Qualify new lots of reagents upon arrival. If possible, measure the molecular weight and functionality. Stick to a single, reliable supplier for the duration of a study.

    • Validation: Synthesize a small control batch of hydrogel with each new reagent lot and measure its key physical properties (swelling ratio, modulus). These should fall within a predefined acceptable range before proceeding with larger experiments.

Key Parameter Effects on Degradation Rate

The following table summarizes the expected effect of changing key synthesis and environmental parameters.

ParameterChangeEffect on Crosslink DensityEffect on Degradation RateScientific Rationale
Crosslinker Concentration Increase (↑)Increases (↑)Decreases (↓)More bonds to cleave; reduced water ingress.[7]
Decrease (↓)Decreases (↓)Increases (↑)Fewer bonds to cleave; increased water ingress.[8]
Total Polymer Content Increase (↑)Increases (↑)Decreases (↓)Denser network structure.[1]
Decrease (↓)Decreases (↓)Increases (↑)Looser network structure.[20]
Environmental pH ↑ or ↓ from 7.4No ChangeIncreases (↑)Acid or base catalysis of amide bond hydrolysis.[5]
Temperature Increase (↑)No ChangeIncreases (↑)Provides activation energy for hydrolysis.[1]
Enzyme-Sensitive Links AdditionNo ChangeIncreases (↑)Introduces a specific, rapid cleavage pathway.[10][11]

Standard Operating Protocols

Here are detailed protocols for quantifying hydrogel degradation.

Protocol 1: In Vitro Degradation via Mass Loss

This is the most direct method for measuring degradation.

  • Preparation: Synthesize hydrogel discs of uniform size and shape (e.g., using a 6 mm biopsy punch).

  • Initial Measurement:

    • Gently blot the surface of each hydrogel disc with laboratory tissue to remove excess water.

    • Measure the initial wet weight (W_i).

    • Lyophilize (freeze-dry) a subset of samples (n=3) to determine the initial dry weight (W_d,initial). This allows for calculation of the initial polymer mass.

  • Incubation: Place each remaining hydrogel disc in a separate vial containing a known volume of degradation buffer (e.g., 5 mL of PBS, pH 7.4). Incubate at 37°C with gentle agitation.[1]

  • Time Points: At predetermined time points (e.g., day 1, 3, 7, 14, 21, 28), remove a set of samples (n=3 per time point).

  • Final Measurement:

    • Carefully remove the hydrogel from the buffer.

    • Rinse briefly with deionized water to remove salts.

    • Lyophilize the sample to a constant weight to get the final dry weight (W_d,final).

  • Calculation: Calculate the percent mass loss at each time point:

    • Mass Loss (%) = [(W_d,initial - W_d,final) / W_d,initial] * 100

Protocol 2: In Vitro Degradation via Swelling Ratio

This method is more sensitive to the early stages of degradation where bond cleavage has begun but significant mass loss has not yet occurred.

  • Preparation: Synthesize and weigh hydrogel discs as described in Protocol 1 to get the initial dry weight (W_d).

  • Equilibrium Swelling: Immerse the discs in the degradation buffer (e.g., PBS, pH 7.4) at 37°C until they reach equilibrium swelling (typically 24 hours).

  • Initial Measurement: Remove the hydrogels, blot them dry, and measure their equilibrium swollen weight (W_s,initial).

  • Incubation: Return the same hydrogels to their vials with fresh buffer and continue incubation at 37°C.

  • Time Points: At each time point, remove the same samples, blot them, and weigh them to get the swollen weight at time t (W_s,t).

  • Calculation: Calculate the swelling ratio (Q) at each time point. An increase in Q over time indicates network degradation.[1]

    • Q = W_s,t / W_d

G cluster_0 Hydrogel Network State cluster_1 Observable Properties Initial Initial State (High Crosslink Density) Degraded Degraded State (Low Crosslink Density) Initial->Degraded Hydrolysis of Amide Bonds Low_SR Low Swelling Ratio Initial->Low_SR High_SR High Swelling Ratio Degraded->High_SR

Caption: As degradation proceeds, crosslink density decreases, leading to a higher swelling ratio.

References

  • Modulating Hydrogel Crosslink Density and Degradation to Control Bone Morphogenetic Protein Delivery and In Vivo Bone Formation. (n.d.).
  • A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.).
  • Relationship between the crosslinking density and hydrogel properties. (n.d.).
  • On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage. (n.d.).
  • Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. (n.d.). PubMed Central (PMC).
  • Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. (n.d.).
  • Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (n.d.). PubMed.
  • Biodegradable Hydrogels: Evaluation of Degradation as a Function of Synthesis Parameters and Environmental Conditions. (2021). MDPI.
  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. (2002).
  • Recycling and Degrad
  • Prediction of Hydrogel Degradation Time Based on Central Composite Design. (2023).
  • Enzymatic biodegradation of hydrogels for protein delivery targeted to the small intestine. (2015). Biomacromolecules.
  • Degradation Behavior of Hydrogel Based on Cross linked Poly(aspartic acid). (2010).
  • Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (2011).
  • Hydrolytic degradation of surface‐attached hydrogels under accelerated conditions. (n.d.).
  • How to test the long term degrad
  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. (n.d.).
  • Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential. (n.d.).
  • Biodegradation of hydrophilic-hydrophobic hydrogels and its effect on albumin release. (2002).
  • Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation R
  • Hydrolytic degrad
  • Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. (2024). MDPI.
  • Controlling Degradation of Hydrogels via the Size of Cross-Linked Junctions. (2010).
  • Determination of the in vivo degradation mechanism of PEGDA hydrogels. (n.d.).
  • Tuning Bulk Hydrogel Degradation by Simultaneous Control of Proteolytic Cleavage Kinetics and Hydrogel Network Architecture. (2018). Semantic Scholar.
  • Monitoring the Degradation of Collagen Hydrogels by Collagenase Clostridium histolyticum. (2020).
  • PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment. (n.d.).
  • Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. (n.d.).
  • The degradation of gelatin/alginate/fibrin hydrogels is cell type dependent and can be modulated by targeting fibrinolysis. (n.d.). Frontiers.
  • Hydrogels for Hydrophobic Drug Delivery.
  • Effect of pH, temperature, and electrolytes on swelling and release behaviors of PVA/AAm/GO based hydrogel composites. (2021).
  • Commercial hydrogel product for drug delivery based on route of administr
  • Two-tier hydrogel degradation to boost endothelial cell morphogenesis. (2011). PubMed.
  • Recent advances in the synthesis of smart hydrogels. (n.d.). Semantic Scholar.
  • Advances in Hydrogel-Based Drug Delivery Systems. (n.d.). MDPI.
  • Hydrogels and Their Applications in Targeted Drug Delivery. (2019). PubMed Central (PMC).
  • Characterization of the Kinetics and Mechanism of Degradation of Human Mesenchymal Stem Cell-Laden Poly(ethylene glycol) Hydrogels. (2020).
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  • Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (n.d.). RSC Publishing.
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Technical Support Center: N,N'-bis(2-hydroxyethyl)propanediamide Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-bis(2-hydroxyethyl)propanediamide crosslinking applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this crosslinker in their experimental workflows. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in chemical principles and practical experience. Our goal is to empower you to anticipate, troubleshoot, and resolve potential side reactions and experimental inconsistencies.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during the crosslinking process with this compound, providing potential causes and actionable solutions.

Question 1: Why am I observing low or no crosslinking efficiency?

Answer:

Low crosslinking efficiency is a frequent issue that can stem from several factors related to the reactivity of the hydroxyl groups and the stability of your reaction conditions.

  • Suboptimal Activation of Hydroxyl Groups: The primary hydroxyl groups of this compound require activation to react with target functional groups. If you are using a carbodiimide-based coupling chemistry (e.g., EDC/NHS) to form an active ester, ensure your reagents are fresh and used at the correct molar excess.

  • Hydrolysis of the Crosslinker: The amide bonds in the propanediamide backbone are susceptible to hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures.[1][2][3][4] This cleavage would result in the formation of propanedioic acid and 2-(2-hydroxyethylamino)ethanol, rendering the crosslinker ineffective.

  • Steric Hindrance: The accessibility of the target functional groups on your biomolecule can significantly impact crosslinking. Consider the three-dimensional structure of your protein or polymer and whether the target sites are sterically hindered.

  • Incorrect Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris) or nucleophiles that can compete with the intended reaction. Phosphate-buffered saline (PBS) or MES buffer are often suitable choices, depending on the specific chemistry employed.

Troubleshooting Steps:

  • Verify Reagent Activity: Use fresh solutions of activating agents. Test the activity of your activating agents with a control reaction.

  • Optimize Reaction pH: Maintain a pH range of 4.5-7.5 for most carbodiimide-based reactions. For other chemistries, consult the reagent-specific guidelines.

  • Control Temperature: Perform the reaction at room temperature or 4°C to minimize hydrolysis and other side reactions. Avoid excessive heat unless specified by the protocol.

  • Increase Incubation Time: If the reaction is slow due to steric hindrance, a longer incubation period may be necessary. Monitor the reaction over time to determine the optimal duration.

  • Adjust Molar Ratios: Increase the molar excess of the crosslinker and activating agents. A typical starting point is a 10- to 50-fold molar excess of the crosslinker over the target molecule.

Question 2: My crosslinked product is showing unexpected molecular weights or is insoluble. What could be the cause?

Answer:

The formation of high-molecular-weight aggregates or insoluble products often points to uncontrolled polymerization or significant changes in the physicochemical properties of your molecule.

  • Intermolecular vs. Intramolecular Crosslinking: At high concentrations of the target molecule, intermolecular crosslinking is favored, which can lead to the formation of large polymers and precipitation.

  • Side Reactions of the Active Methylene Group: The methylene group in the propanediamide linker is flanked by two carbonyl groups, making it an "active methylene" group.[5][6] Under basic conditions (pH > 8), this group can be deprotonated, creating a nucleophilic carbanion. This carbanion can then participate in side reactions, such as Michael additions or reactions with other electrophiles in your system, leading to unintended modifications and aggregation.

  • Changes in Protein pI and Solubility: Extensive crosslinking can alter the isoelectric point (pI) and overall charge of a protein, potentially leading to aggregation and precipitation, especially if the protein is near its pI.

Troubleshooting Steps:

  • Optimize Reactant Concentrations: Work at lower concentrations of your target molecule to favor intramolecular crosslinking or controlled intermolecular crosslinking.

  • Maintain pH Control: Strictly control the pH of your reaction to avoid conditions that promote the deprotonation of the active methylene group. A pH range of 6.5-7.5 is generally recommended.

  • Quench the Reaction: Ensure you have an effective quenching step to stop the reaction and prevent further crosslinking. The addition of a small molecule with a primary amine, like Tris or glycine, can quench unreacted activated crosslinkers.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the chemistry and handling of this compound.

Q1: What are the primary reactive sites on this compound?

The primary reactive sites are the two terminal hydroxyl (-OH) groups. These groups are typically targeted for crosslinking reactions, often through activation to form more reactive intermediates that can then couple with nucleophiles like primary amines on a target molecule.

Q2: Is the amide bond in this compound stable?

Amide bonds are generally stable, but they can undergo hydrolysis under acidic or basic conditions, particularly with heat.[1][2][3][4] It is crucial to control the pH and temperature of your crosslinking reaction to maintain the integrity of the crosslinker's backbone.

Q3: Can intramolecular cyclization be a side reaction?

Yes, intramolecular cyclization is a potential side reaction. The hydroxyl groups can potentially react with the amide carbonyls within the same molecule, especially under conditions that favor nucleophilic attack, to form cyclic structures like lactones.[7] This is more likely to occur if the crosslinker is not efficiently reacting with the target molecule.

Q4: What is the role of the active methylene group?

The methylene group between the two carbonyls in the propanediamide structure is an "active methylene" group.[5][6] Its protons are acidic and can be removed under basic conditions. While this reactivity can be exploited in specific synthetic routes, in the context of bioconjugation, it is more often a source of potential side reactions if the pH is not carefully controlled.

Q5: What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. For long-term storage, keeping it in a desiccator at 4°C is recommended.

Experimental Protocols & Visualizations

Protocol 1: General Two-Step Crosslinking of a Protein via Amine Coupling

This protocol describes a general method for crosslinking a protein with available primary amines using this compound and EDC/s-NHS chemistry.

Materials:

  • Protein of interest in amine-free buffer (e.g., PBS or MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • s-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 10-fold molar excess of EDC and a 25-fold molar excess of s-NHS to the crosslinker solution. c. Incubate for 15 minutes at room temperature.

  • Crosslinking Reaction: a. Immediately add the activated crosslinker solution to your protein solution in Coupling Buffer. The final concentration of the protein should be in the range of 1-10 mg/mL. b. The molar ratio of activated crosslinker to protein can be varied from 10:1 to 50:1. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: a. Add Quenching Buffer to a final concentration of 50 mM Tris. b. Incubate for 15 minutes at room temperature to quench any unreacted s-NHS esters.

  • Purification: a. Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Diagrams

Main Reaction Pathway

Main_Reaction cluster_activation Activation Step cluster_coupling Coupling Step Crosslinker_OH This compound (-OH) Activated_Crosslinker Activated Crosslinker (-O-sNHS ester) Crosslinker_OH->Activated_Crosslinker EDC, s-NHS EDC_sNHS EDC / s-NHS Crosslinked_Product Crosslinked Product (Stable Amide Bond) Activated_Crosslinker->Crosslinked_Product Protein-NH2 Protein_NH2 Protein (-NH2) Side_Reactions cluster_hydrolysis Amide Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_active_methylene Active Methylene Reactivity Crosslinker This compound Hydrolysis_Products Propanedioic Acid + 2-(2-hydroxyethylamino)ethanol Crosslinker->Hydrolysis_Products H2O (Acid/Base, Heat) Cyclic_Product Lactone Formation Crosslinker->Cyclic_Product Intramolecular Attack Carbanion Carbanion Intermediate Crosslinker->Carbanion Base (pH > 8) Unwanted_Products Unintended Adducts Carbanion->Unwanted_Products

Caption: Potential side reaction pathways.

Quantitative Data Summary

ParameterRecommended RangePotential Issue if Deviated
pH 6.5 - 7.5< 6.0: Slow reaction; > 8.0: Amide hydrolysis, active methylene side reactions
Temperature 4 - 25 °C> 30 °C: Increased risk of hydrolysis and other side reactions
Molar Excess of Crosslinker 10 - 50 fold< 10: Low efficiency; > 50: Increased aggregation and difficult purification
Protein Concentration 1 - 10 mg/mL> 10 mg/mL: Increased intermolecular crosslinking and precipitation

References

  • Kulakov, I. V., et al. (2018). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 72(8), 1967-1975.
  • Li, J., & Brill, T. B. (2003). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Physical Chemistry A, 107(39), 7899-7905.
  • Brown, R. S., & Bennet, A. J. (1997). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society, 119(47), 11531-11532.
  • Allen, C. (n.d.).
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • Pill, S., et al. (2019). Base‐catalyzed amide bond hydrolysis at moderate pH (7Chemistry–A European Journal, 25(51), 11936-11940.
  • Wang, L., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Chemical Science, 14(30), 8168-8174.
  • Reddy, T. J., et al. (2016). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • Lee, S., et al. (2021). Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum. International Journal of Molecular Sciences, 22(16), 8871.
  • Qiu, Z., et al. (2020). Biodegradation of bis(2-hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. Journal of Basic Microbiology, 60(8), 699-711.
  • Sharma, R., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules, 29(3), 570.
  • Qiu, Z., et al. (2020). Biodegradation of bis(2‐hydroxyethyl) terephthalate by a newly isolated Enterobacter sp. HY1 and characterization of its esterase properties. Journal of Basic Microbiology, 60(8), 699-711.
  • Gaina, C., et al. (2022). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 14(11), 2297.
  • Organic Chemistry Portal. (n.d.).
  • Shivaji College. (n.d.). Active Methylene Compounds.
  • Gaina, C., et al. (2022). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 14(11), 2297.
  • da Silva, A. G. M., et al. (2021). Evidences of the Hydrolysis of Bis(2-hydroxyethyl) Terephthalate Coupled with the Simultaneous Immobilization of CalB onto Terephthalic Acid. Industrial & Engineering Chemistry Research, 60(30), 11175-11185.
  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube.
  • Slideshare. (n.d.). Active methylene compounds.
  • EaseToLearn.com. (n.d.). Active methylene compounds.
  • Asian Journal of Research in Chemistry. (2019). A Review Report on Active Methylene group in Malononitrile.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.).
  • Student Academic Success. (n.d.).
  • ResearchGate. (n.d.). Effects of introducing Bis(2-hydroxyethyl) terephthalate (BHET)
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters.
  • ResearchGate. (n.d.). a)
  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.

Sources

Technical Support Center: Purification of N,N'-bis(2-hydroxyethyl)malonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N'-bis(2-hydroxyethyl)malonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this highly polar diamide. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

N,N'-bis(2-hydroxyethyl)malonamide is a hydrophilic molecule due to the presence of two amide linkages and two terminal hydroxyl groups. This polarity presents unique challenges during purification. While seemingly straightforward, the purification of this compound can be complicated by issues such as the removal of polar starting materials, prevention of "oiling out" during recrystallization, and difficulties with chromatographic separation. This guide provides a systematic approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N,N'-bis(2-hydroxyethyl)malonamide?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common synthesis involves the reaction of a malonic acid derivative, such as diethyl malonate, with ethanolamine. Potential impurities to be aware of include:

  • Unreacted Starting Materials:

    • Ethanolamine: Being a polar and often volatile compound, its removal can sometimes be incomplete.

    • Diethyl malonate or malonic acid: Residual acidic starting materials can be present.

  • Side-reaction Products:

    • Mono-amidation product: N-(2-hydroxyethyl)malonamic acid ethyl ester may form if the reaction does not go to completion.

    • Polyesterification byproducts: The hydroxyl groups of ethanolamine or the product itself can potentially undergo side reactions, especially at elevated temperatures.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up can be retained in the crude product.

Q2: Which purification technique is generally recommended for N,N'-bis(2-hydroxyethyl)malonamide?

A2: For solid compounds like N,N'-bis(2-hydroxyethyl)malonamide, recrystallization is the most effective and recommended initial purification strategy.[2][3] It is often efficient at removing a significant portion of impurities and can yield a product of high purity. If recrystallization fails to provide the desired purity, column chromatography can be employed, although it may present its own set of challenges with highly polar compounds.[4]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[1] It provides a rapid qualitative assessment of the purity of your fractions from column chromatography or the effectiveness of a recrystallization step. For more quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the experimental conditions.

Problem 1: My compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. The compound separates as a liquid phase instead of forming a crystalline solid. This is a common issue with polar compounds that have relatively low melting points.

  • Solutions:

    • Lower the temperature of the solvent: Use a solvent with a lower boiling point.

    • Use a solvent mixture: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat to clarify and allow to cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

    • Seed the solution: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.[3]

Problem 2: The recovery of my purified product is very low.

  • Causality: This can be due to the compound having significant solubility in the cold recrystallization solvent or using an excessive amount of solvent for dissolution.

  • Solutions:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thoroughly cool the solution: Ensure the solution is cooled in an ice bath to maximize precipitation.[1]

    • Use a minimal amount of cold solvent for washing: When washing the collected crystals, use a small amount of ice-cold solvent to minimize dissolution of the product.[1]

    • Partially evaporate the solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point before cooling.

Problem 3: The purified crystals are colored.

  • Causality: The presence of colored impurities that co-crystallize with your product.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.[1]

Recommended Recrystallization Solvents

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of N,N'-bis(2-hydroxyethyl)malonamide, the following solvents and solvent systems are good starting points for screening:

Solvent/SystemBoiling Point (°C)PolarityComments
Ethanol78PolarA good general-purpose solvent for polar compounds.[2][5]
Acetonitrile82PolarOften gives good results for the recrystallization of amides.[2]
Water100Very PolarCan be a good choice for highly polar compounds.[5]
Ethanol/WaterVariableVery PolarA mixed solvent system that can be fine-tuned for optimal solubility.[1]
Acetone/HexaneVariableModerateA polar/non-polar mixture that can be effective.[5]

Troubleshooting Guide: Column Chromatography

If recrystallization is insufficient, column chromatography can be used. However, the high polarity of N,N'-bis(2-hydroxyethyl)malonamide can lead to challenges.

Problem 1: My compound does not move from the baseline on a silica gel column.

  • Causality: The compound is too polar and strongly adsorbs to the acidic silica gel stationary phase.

  • Solutions:

    • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).

    • Add a basic modifier: Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.[2]

    • Use a different stationary phase: Consider using a more polar stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or amino-propyl silica.

    • Reverse-phase chromatography: If the compound is sufficiently soluble in aqueous-organic mixtures, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.[6]

Problem 2: I am getting poor separation between my product and a polar impurity.

  • Causality: The impurity has a similar polarity to the product, making separation on a normal-phase column difficult.

  • Solutions:

    • Optimize the mobile phase: Systematically screen different solvent systems using TLC to find one that provides the best separation.

    • Use a shallower gradient: If using gradient elution, a shallower gradient can improve resolution between closely eluting compounds.

    • Consider an alternative chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds and may provide better resolution.[7]

Experimental Protocols

Protocol 1: Recrystallization of N,N'-bis(2-hydroxyethyl)malonamide
  • Dissolution: In an Erlenmeyer flask, add the crude N,N'-bis(2-hydroxyethyl)malonamide. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., methanol).

  • Spotting: Using a capillary tube, spot the solutions onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10% methanol in dichloromethane).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

Visualizing Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_optional crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool collect Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure Chromatography_Troubleshooting start Crude Product for Chromatography tlc TLC Analysis (Normal Phase) start->tlc result Compound at Baseline? tlc->result increase_polarity Increase Mobile Phase Polarity result->increase_polarity Yes proceed Proceed with Column Chromatography result->proceed No add_base Add Triethylamine to Mobile Phase increase_polarity->add_base change_stationary Change Stationary Phase (Alumina, Diol, etc.) add_base->change_stationary reverse_phase Consider Reverse-Phase or HILIC change_stationary->reverse_phase

Sources

"effects of pH and temperature on N,N'-bis(2-hydroxyethyl)propanediamide reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,N'-bis(2-hydroxyethyl)propanediamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and reactivity of this compound, with a specific focus on the critical roles of pH and temperature. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve experimental challenges.

Introduction: Understanding the Core Chemistry

This compound is a diamide molecule. The stability of any experiment or formulation containing this molecule is fundamentally governed by the integrity of its two amide bonds. Amide bonds are relatively stable; however, they are susceptible to hydrolysis—the cleavage of the bond by reaction with water. This process is highly dependent on both pH and temperature, leading to the formation of propanedioic acid (malonic acid) and 2-aminoethanol. Understanding the kinetics of this degradation is crucial for ensuring the reproducibility of your experiments and the stability of your products.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading over time. What are the most likely causes?

Degradation of this compound in aqueous solutions is almost certainly due to the hydrolysis of its amide bonds. The rate of this hydrolysis is significantly influenced by two primary factors: pH and temperature.

  • pH-Dependent Hydrolysis : Amide hydrolysis is catalyzed by both acid and base.[1][2] This means that the degradation rate is slowest at a near-neutral pH and increases significantly in both highly acidic (low pH) and highly alkaline (high pH) conditions.[1][2]

    • Acid-Catalyzed Hydrolysis (pH < 5) : In acidic solutions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[3][4]

    • Base-Catalyzed Hydrolysis (pH > 8) : In alkaline solutions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[3][4] Base-catalyzed hydrolysis is often significantly faster than acid-catalyzed hydrolysis for amides.[5]

  • Temperature : As with most chemical reactions, the rate of amide hydrolysis increases with temperature. An increase of just 10°C can accelerate the degradation rate by 2.5 to 3.9 times.[5] Storing solutions at elevated temperatures will dramatically shorten the compound's half-life. The effect of temperature on reaction rates is a well-established principle in chemical kinetics.[6]

Q2: What are the optimal storage conditions (pH and temperature) for aqueous solutions of this compound?

To maximize the shelf-life of this compound solutions, you must minimize the rate of hydrolysis. Based on the principles outlined above:

  • Optimal pH : The solution should be buffered to a near-neutral pH, typically between 6.0 and 7.5, where the rates of both acid and base catalysis are at a minimum.[1][2]

  • Optimal Temperature : Solutions should be stored at refrigerated temperatures (2-8°C). Avoid freezing unless you have validated that freeze-thaw cycles do not negatively impact your formulation. For long-term storage, consider preparing solutions fresh or conducting stability studies under your specific storage conditions.

Q3: I am observing unexpected peaks in my HPLC analysis. Could they be degradation products?

Yes. If your experiment is run in an aqueous buffer, especially at non-neutral pH or elevated temperatures, you are likely observing the products of hydrolysis. The primary degradation products would be:

  • Propanedioic acid (Malonic acid)

  • 2-aminoethanol

  • N-(2-hydroxyethyl)propanamide-3-oic acid (the intermediate product from the hydrolysis of a single amide bond)

It is crucial to confirm the identity of these unexpected peaks, for example, by running standards of the suspected degradation products or by using mass spectrometry (LC-MS) for identification.

Troubleshooting Guide

Problem 1: Poor reproducibility in bioassays or kinetic experiments.
  • Underlying Cause : This is often a result of the compound degrading during the course of the experiment, especially for assays that are run for extended periods (hours to days) or at physiological temperature (37°C). A change in the concentration of the active compound will lead to inconsistent results.

  • Solution Strategy :

    • Assess Buffer Conditions : Check the pH of your assay buffer. If it is acidic or alkaline, consider if it can be adjusted closer to neutral without affecting the experiment.

    • Run a Time-Course Stability Study : Analyze the concentration of your compound in the assay buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, buffer composition). This will determine the rate of degradation.

    • Incorporate Controls : If buffer modification is not possible, run appropriate controls to account for the degradation. This may involve preparing fresh solutions for later time points or mathematically correcting for the known degradation rate.

Problem 2: Low yield or failed synthesis when using this compound as a starting material in an aqueous reaction.
  • Underlying Cause : If your subsequent reaction requires either acidic or basic conditions, you may be hydrolyzing your starting material before the desired reaction can occur.

  • Solution Strategy :

    • Change Solvent : If possible, switch to an anhydrous (water-free) organic solvent to prevent hydrolysis.[7]

    • Control pH and Temperature : If an aqueous solvent is required, run the reaction at the mildest possible pH and the lowest effective temperature to minimize the rate of the competing hydrolysis reaction.

    • Order of Addition : Add the this compound to the reaction mixture at the last possible moment, immediately before the reagent that initiates the desired transformation.

Mechanisms of Degradation

To better visualize the degradation pathways, the following diagrams illustrate the acid- and base-catalyzed hydrolysis mechanisms.

Acid_Catalyzed_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination Amide Amide (R-CO-NHR') ProtonatedAmide Protonated Amide (Electrophilic Carbonyl) Amide->ProtonatedAmide + H₃O⁺ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide_ref->Tetrahedral_Int + H₂O Products Carboxylic Acid + Amine (R-COOH + R'NH₃⁺) Tetrahedral_Int_ref->Products - H₃O⁺

Caption: Acid-Catalyzed Amide Hydrolysis Workflow.

Base_Catalyzed_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) Amide Amide (R-CO-NHR') Tetrahedral_Int Tetrahedral Intermediate (Alkoxide) Amide->Tetrahedral_Int + OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral_Int_ref->CarboxylicAcid - ⁻NHR' (Amide ion) Products Carboxylate + Amine (R-COO⁻ + R'NH₂) CarboxylicAcid_ref->Products + ⁻NHR'

Caption: Base-Catalyzed Amide Hydrolysis Workflow.

Quantitative Data Summary

The following table summarizes the expected relationship between pH, temperature, and the stability of this compound in aqueous solutions.

Parameter Condition Effect on Hydrolysis Rate Relative Stability Primary Rationale
pH Acidic (pH 1-4)HighLowAcid-catalyzed hydrolysis dominates.[2][8][9]
Near-Neutral (pH 6-7.5)Low / MinimumHighRates of acid and base catalysis are minimal.[1]
Alkaline (pH 9-14)Very HighVery LowBase-catalyzed hydrolysis dominates and is typically faster than acid catalysis.[5][8][9]
Temperature Refrigerated (2-8°C)LowHighReduces the kinetic energy of molecules, slowing the reaction rate.
Ambient (20-25°C)ModerateModerateBaseline rate for many experiments; half-life can range from days to weeks at neutral pH.[5]
Elevated (≥ 37°C)High / Very HighLow / Very LowSignificantly accelerates hydrolysis; a 10°C rise can triple the rate.[5][6]

Experimental Protocol: Stability Assessment

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer.

Objective: To quantify the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • The specific aqueous buffer of interest

Methodology:

  • Stock Solution Preparation : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or water, if solubility permits).

  • Working Solution Preparation :

    • Equilibrate your chosen buffer to the target temperature (e.g., 37°C).

    • Spike a known volume of the buffer with the stock solution to achieve the final target concentration (e.g., 100 µM). Ensure the final concentration of the stock solvent is low (e.g., <0.5%) to not affect the buffer properties.

    • This is your T=0 sample.

  • Incubation :

    • Place the vial containing the working solution into the calibrated incubator or water bath set to the desired temperature.

  • Time-Point Sampling :

    • At predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the solution.

    • Immediately quench any further reaction by diluting the aliquot in the initial mobile phase or by freezing at -80°C until analysis.

  • Analysis :

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method. The method must be able to resolve the parent compound from its degradation products.

    • Create a standard curve to accurately quantify the concentration of the parent compound in each sample.

  • Data Interpretation :

    • Plot the concentration of this compound versus time.

    • Determine the order of the degradation reaction (often pseudo-first-order) and calculate the degradation rate constant (k) and the half-life (t½) of the compound under your specific experimental conditions.

This empirical data is invaluable for designing robust experiments and ensuring the reliability of your results.

References

  • Anonymous. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.
  • Benchchem. (n.d.).
  • Wolfenden, R., & Snider, M. J. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • Anonymous. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • Wolfenden, R., & Snider, M. J. (2011). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes.
  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
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Technical Support Center: Strategies for Mitigating Cytotoxicity in N,N'-bis(2-hydroxyethyl)propanediamide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-bis(2-hydroxyethyl)propanediamide-based materials. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address cytotoxicity issues that may arise during your in vitro experiments. Our goal is to equip you with the knowledge to diagnose and resolve these challenges, ensuring the generation of reliable and reproducible data for your biomedical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding cytotoxicity observed with this compound-based materials.

Q1: We are observing significant cell death in our cultures with our this compound hydrogel. What are the most likely initial causes?

A1: When encountering unexpected cytotoxicity with a new biomaterial, it is crucial to consider several potential sources. For polyamide-based materials like those derived from this compound, the primary suspects are often residual, unreacted components from the polymerization process. These can include monomers, oligomers, or crosslinking agents which can leach into the cell culture medium and induce a toxic response. Another significant factor can be the chosen sterilization method, as some techniques can alter the material's chemistry and generate cytotoxic byproducts.[1] Finally, it's important to rule out any issues with the experimental setup itself, such as suboptimal cell health or assay interference.

Q2: Can the this compound monomer itself be cytotoxic?

A2: While specific toxicological data for this compound is not extensively available in the context of leachables from biomaterials, related amide- and amine-containing compounds have been shown to exhibit some level of cytotoxicity. For instance, studies on various poly(amidoamine)s have demonstrated that cytotoxicity can be structure-dependent.[2] Therefore, it is plausible that unreacted this compound monomer, if present in sufficient concentrations, could contribute to observed cytotoxic effects. A thorough purification of the polymerized material is a critical step to minimize this risk.

Q3: How do we know if our cytotoxicity assay (e.g., MTT, LDH) is giving a reliable result with our hydrogel?

A3: This is a critical point, as biomaterials can interfere with common colorimetric and fluorometric cytotoxicity assays. For example, porous scaffolds can adsorb the formazan crystals produced in an MTT assay, leading to an underestimation of cell viability.[3] Conversely, some materials may chemically react with the assay reagents, causing false-positive or false-negative results.[4] It is always recommended to run controls with the cell-free hydrogel to check for any direct interaction with the assay reagents. If interference is suspected, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based luminescence assay or a DNA quantification assay.[5]

Q4: What is the best way to sterilize our this compound-based scaffolds without inducing cytotoxicity?

A4: The choice of sterilization method can significantly impact the biocompatibility of a polymeric scaffold.[6] Heat-based methods like autoclaving can cause degradation or structural changes in some hydrogels.[7] Ethylene oxide (EtO) treatment is effective but can leave behind toxic residues if not properly aerated.[6] Gamma irradiation is a common and effective method, but it can cause chain scission or cross-linking in polymers, potentially altering their properties and leading to the formation of cytotoxic degradation products.[8][9] For novel materials, it is advisable to test multiple sterilization methods and evaluate their impact on both material properties and cytotoxicity. Ethanol sterilization (70% v/v) followed by extensive washing with sterile PBS is a less harsh method suitable for many hydrogels, though its sterility assurance level may be lower than terminal methods.[10]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for diagnosing and resolving specific cytotoxicity issues.

Troubleshooting Guide 1: High Cytotoxicity in Initial Screening

Symptom: Consistently high levels of cell death (low viability) observed when cells are cultured with the this compound-based material, either in direct contact or with material extracts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Leaching of Unreacted Monomers/Oligomers The polymerization reaction may be incomplete, leaving residual this compound, crosslinkers, or initiators that are toxic to cells.Implement a rigorous purification protocol. The most common methods include repeated swelling and washing in a suitable solvent (e.g., deionized water, PBS, or ethanol/water mixtures) to facilitate the diffusion of small molecules out of the polymer network.[11][] For soluble polymers, re-precipitation is an effective method.[][13] Protocol: Dynamic Leaching Purification: 1. Place the hydrogel scaffolds in a sterile container with a large excess of sterile PBS or cell culture medium without serum (e.g., 50:1 volume ratio of liquid to hydrogel). 2. Incubate at 37°C with gentle agitation for 24 hours. 3. Decant the supernatant and replace it with fresh, sterile PBS or medium. 4. Repeat this process for at least 3-5 cycles before conducting cytotoxicity assays.[14]
Cytotoxic Byproducts from Sterilization The chosen sterilization method may be degrading the polymer and creating toxic leachables.[6]Evaluate alternative sterilization methods. If you are using gamma irradiation or EtO, consider switching to sterile filtration of the precursor solution (if applicable) and aseptic fabrication, or 70% ethanol sterilization followed by thorough washing.[7][15] Protocol: Sterilization Method Comparison: 1. Prepare several batches of your material. 2. Sterilize each batch with a different method (e.g., gamma irradiation, EtO, autoclaving, 70% ethanol wash). 3. Include a non-sterilized control (handled under aseptic conditions). 4. Perform cytotoxicity testing on all batches to identify the method with the least impact on cell viability.
Suboptimal Cell Seeding Density Too low a cell density can make the culture more susceptible to small amounts of cytotoxic compounds, while too high a density can lead to nutrient depletion and cell death unrelated to the material.[16][17]Optimize your cell seeding density for the specific assay and material format. Protocol: Cell Seeding Density Optimization: 1. Seed cells in a 96-well plate at a range of densities (e.g., 2,000 to 50,000 cells/well). 2. Culture for the intended duration of your cytotoxicity assay. 3. Perform your viability assay to determine the density that gives a robust signal within the linear range of the assay.[17][18]
Material-Assay Interference The material itself may be interfering with the chemistry of your cytotoxicity assay, giving a false positive result for cytotoxicity.[4]Perform assay controls with the cell-free material. Protocol: Assay Interference Check: 1. Prepare wells with cell culture medium and your this compound-based material (no cells). 2. Add the cytotoxicity assay reagent (e.g., MTT, LDH substrate). 3. Incubate for the standard assay time and measure the signal. 4. A significant signal in the absence of cells indicates interference. If interference is detected, switch to an alternative assay method.[3]

Workflow for Diagnosing High Initial Cytotoxicity:

G cluster_success SUCCESS A High Cytotoxicity Observed B Step 1: Purify Material (Dynamic Leaching Protocol) A->B C Re-test Cytotoxicity B->C D Problem Resolved? C->D E Step 2: Evaluate Sterilization Method (Compare Gamma, EtO, Ethanol) D->E No L Problem Persists: Consider Material Chemistry Modification M Proceed with Experiment D->M Yes F Re-test Cytotoxicity E->F G Problem Resolved? F->G H Step 3: Check for Assay Interference (Cell-free material controls) G->H No G->M Yes I Interference Detected? H->I J Switch to Alternative Assay (e.g., ATP-based) I->J Yes K Step 4: Optimize Cell Seeding Density I->K No J->C K->C G cluster_source Source of Cytotoxicity cluster_mechanism Cellular Impact cluster_mitigation Mitigation Strategy A Unreacted Monomers (this compound) D Leaching into Culture Medium A->D B Degradation Byproducts B->D C Sterilization Residues (e.g., from EtO) C->D E Cellular Uptake / Membrane Interaction D->E F Increased ROS / Oxidative Stress E->F G Mitochondrial Dysfunction F->G H Apoptosis / Necrosis G->H I Rigorous Purification (Dynamic Leaching) I->A Removes J Optimized Sterilization (e.g., Ethanol Wash) J->C Avoids K Material Chemistry Modification K->B Reduces

Caption: Potential cytotoxicity mechanisms and corresponding mitigation strategies.

References

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Validation & Comparative

A Comparative Guide to Hydrogel Crosslinkers: N,N'-bis(2-hydroxyethyl)propanediamide (BHP) vs. N,N'-methylenebisacrylamide (MBA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of hydrogel science, the choice of crosslinking agent is a critical determinant of the final properties and performance of the hydrogel network. This guide provides a detailed comparison of two crosslinking agents: the well-established N,N'-methylenebisacrylamide (MBA) and the emerging alternative, N,N'-bis(2-hydroxyethyl)propanediamide (BHP). While MBA is a stalwart in the field, the unique chemical structure of BHP presents intriguing possibilities for creating hydrogels with tailored properties, particularly in the realms of biocompatibility and biodegradability.

This document will delve into the chemical nuances of each crosslinker, their impact on hydrogel network architecture, and the resulting macroscopic properties such as swelling behavior, mechanical strength, and biological response. We will explore the established characteristics of MBA-crosslinked hydrogels and present available data and theoretical considerations for BHP, offering a forward-looking perspective for researchers seeking to innovate in hydrogel design.

At a Glance: Key Differences Between BHP and MBA

FeatureThis compound (BHP)N,N'-methylenebisacrylamide (MBA)
Chemical Structure Contains two amide linkages and two terminal hydroxyl groups.Contains two amide linkages connected by a methylene bridge.
Biodegradability Potentially biodegradable due to amide bonds susceptible to hydrolysis.Generally considered non-biodegradable.[1]
Biocompatibility Expected to have good biocompatibility due to the presence of hydroxyl groups.Good biocompatibility in many applications, but unreacted monomer can be cytotoxic.
Mechanical Properties Potentially offers enhanced mechanical strength and elasticity.Provides robust and tunable mechanical properties.[2]
Swelling Behavior Swelling is influenced by the hydrophilicity of the hydroxyl groups.Swelling is inversely proportional to crosslinking density.[3]

Delving Deeper: A Structural and Functional Analysis

The fundamental differences in the chemical structures of BHP and MBA give rise to distinct properties in the resulting hydrogels.

Chemical Structure and Crosslinking Mechanism

Both BHP and MBA are capable of participating in free-radical polymerization to form crosslinks between polymer chains, typically polyacrylamide.[4] The vinyl groups at the ends of the MBA molecule readily react to form a stable, covalently crosslinked network. While a detailed synthesis protocol for incorporating BHP is not as widely documented, its structure suggests it would also act as a crosslinker in a similar fashion.

Figure 1: Chemical structures of BHP and MBA.

The presence of hydroxyl groups in BHP introduces a higher degree of hydrophilicity compared to MBA. This can influence the hydrogel's interaction with aqueous environments and biological systems.

Biodegradability: A Key Differentiator

A significant advantage of BHP lies in its potential for biodegradability. The amide linkages within the BHP molecule are susceptible to hydrolytic cleavage, a process that can be accelerated in a biological environment through enzymatic action.[1] This contrasts with MBA, which forms a highly stable network that is generally resistant to degradation in vivo.[1]

G BHP BHP Crosslinked Hydrogel Enzymes Hydrolytic/Enzymatic Cleavage BHP->Enzymes Degraded Degraded Products Enzymes->Degraded

Figure 2: Proposed biodegradable pathway of BHP-crosslinked hydrogels.

This inherent biodegradability makes BHP an attractive candidate for applications such as temporary tissue scaffolds and controlled drug delivery systems, where the gradual breakdown of the hydrogel is desired.

Performance in Hydrogels: A Comparative Overview

The choice of crosslinker directly impacts the macroscopic properties of the hydrogel. While extensive comparative data is still emerging for BHP, we can draw insights from its structure and contrast them with the well-documented performance of MBA.

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its intended application. The concentration of the crosslinker is a key factor in tuning the mechanical properties of both MBA and BHP-crosslinked hydrogels. Generally, a higher crosslinker concentration leads to a more rigid and less elastic hydrogel.[2]

While specific data for BHP is limited, the presence of the flexible propanediamide backbone and the potential for hydrogen bonding through its hydroxyl groups may contribute to hydrogels with enhanced toughness and elasticity compared to those crosslinked with the more rigid MBA.

Table 1: Representative Mechanical Properties of MBA-Crosslinked Polyacrylamide Hydrogels

Crosslinker Concentration (mol%)Young's Modulus (kPa)Tensile Strength (kPa)Reference
1~10~20[2]
4~30~40[2]
9~50~50[2]

Note: These values are illustrative and can vary significantly based on the specific synthesis conditions.

Swelling Behavior

The ability of a hydrogel to absorb and retain water is a defining characteristic. The swelling ratio is inversely proportional to the crosslinking density for both types of hydrogels.[3] However, the inherent hydrophilicity of BHP, due to its hydroxyl groups, may lead to a higher swelling capacity at equivalent crosslinking densities compared to MBA.

G cluster_0 MBA Hydrogel cluster_1 BHP Hydrogel MBA_Swelling Swelling Ratio BHP_Swelling Potentially Higher Swelling Ratio MBA_Swelling->BHP_Swelling due to -OH groups

Sources

A Comparative Guide to Crosslinking Efficiency: N,N'-bis(2-hydroxyethyl)propanediamide vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a pivotal decision that dictates the physicochemical properties and biological performance of hydrogels and scaffolds. Glutaraldehyde (GA), a highly reactive dialdehyde, has long been a staple in the field due to its efficiency.[1] However, its cytotoxicity has driven the search for safer alternatives.[2][3][4] This guide provides a comprehensive comparison between GA and a promising biocompatible crosslinker, N,N'-bis(2-hydroxyethyl)propanediamide, focusing on their crosslinking efficiency and the resultant material properties.

The Crosslinkers: A Mechanistic Overview

Glutaraldehyde (GA): The Conventional Standard

Glutaraldehyde is a homobifunctional crosslinking agent renowned for its high reactivity, particularly with primary amines.[1] It readily forms covalent bonds with the amine groups of lysine and hydroxylysine residues in proteins.[5][6] The crosslinking mechanism is complex, involving the formation of Schiff bases and other subsequent reactions, which can lead to polymerization.[1][7] This process results in a densely crosslinked network, imparting significant mechanical strength and stability to the biomaterial.[8][9] However, the unreacted aldehyde groups can be cytotoxic, posing a significant challenge for biomedical applications.[2][3][10]

This compound: A Biocompatible Contender

This compound belongs to the family of di-amide functionalized crosslinkers. Its application as a crosslinker in the production of polymers and resins is aimed at enhancing mechanical properties and thermal stability.[11] Unlike glutaraldehyde, its crosslinking mechanism typically requires activation, often through carbodiimide chemistry (e.g., using EDC), to facilitate the reaction with the functional groups of the polymer chains. This multi-step approach, while seemingly more complex, offers greater control over the crosslinking reaction and yields non-toxic byproducts, a crucial advantage in the development of biomaterials for clinical applications.

Crosslinking Efficiency: A Multi-faceted Comparison

The effectiveness of a crosslinking agent is not solely defined by the number of crosslinks it creates but also by the resulting mechanical and physical properties of the material.

Degree of Crosslinking

A common method to assess the degree of crosslinking is to quantify the remaining free amine groups after the reaction. A lower number of free amines indicates a higher crosslinking efficiency.[12]

Table 1: Comparison of Free Amino Groups After Crosslinking

CrosslinkerPolymer SystemCrosslinker ConcentrationRemaining Free Amine Groups (%)
GlutaraldehydeBovine Pericardium0.5%Decreases over time, plateaus after 1 day[12]
Carbodiimide (EDC)Amniotic MembraneNot specified~55%[13]

Studies have shown that glutaraldehyde treatment leads to a time-dependent decrease in the number of uncrosslinked amines, reaching a plateau after one day of fixation.[12] In contrast, carbodiimide crosslinking, a method often employed with hydroxyl-containing crosslinkers, can result in a lower crosslinking index.[13]

Mechanical Properties

The mechanical integrity of a biomaterial is critical for its intended application. Tensile strength and modulus are key parameters used to evaluate the material's ability to withstand stress.

Table 2: Comparative Mechanical Properties of Crosslinked Scaffolds

CrosslinkerPolymer SystemTensile Modulus (kPa)Compressive Modulus (kPa)
Glutaraldehyde (1.0%)Decellularized Porcine Meniscus567.44[14]1.42[14]
Carbodiimide (EDC) (1.2 mol/l)Decellularized Porcine Meniscus532.50[14]1.49[14]

As indicated in the table, glutaraldehyde-crosslinked scaffolds generally exhibit high tensile and compressive moduli, a direct consequence of the high crosslinking density.[14] While carbodiimide crosslinking can achieve comparable mechanical properties, it often requires higher concentrations.[14]

Swelling Behavior and Biodegradation

The swelling ratio of a hydrogel is inversely proportional to its crosslinking density.[15] A lower swelling ratio indicates a more tightly crosslinked network, which in turn affects the material's degradation profile.[16][17][18]

Table 3: Swelling and Degradation Characteristics

CrosslinkerPolymer SystemSwelling Ratio (%)In Vitro Degradation
GlutaraldehydeChitosanDecreases with increasing GA concentration (1200% to 600%)[17][19]Slower degradation[13]
Carbodiimide (EDC)Amniotic MembraneNot specifiedFaster degradation compared to GA[13]

Hydrogels crosslinked with glutaraldehyde typically exhibit lower swelling ratios and slower degradation rates due to the formation of a more stable and dense network.[13][16][17] This can be advantageous for applications requiring long-term stability.

Biocompatibility: The Critical Determinant

While glutaraldehyde excels in crosslinking efficiency, its cytotoxicity is a major drawback.[4][10] Studies have shown that glutaraldehyde-crosslinked materials can induce apoptosis and inflammatory responses.[2][3][4]

In contrast, crosslinkers like this compound, especially when used with carbodiimides, are considered more biocompatible.[20] The resulting crosslinked materials have been shown to support cell viability and proliferation.[21] For instance, albumin nanoparticles crosslinked with a combination of UV and glucose, another biocompatible method, demonstrated significantly higher cell viability compared to those crosslinked with glutaraldehyde.[21]

Experimental Protocols

Quantification of Crosslinking Density via Swelling Analysis

The crosslinking density of a polymer can be determined through swelling studies, as outlined by ASTM D2765.[15] This method involves measuring the gel content and swell ratio of a known mass of the polymer after extraction in a suitable solvent.[15] A lower degree of swelling and extraction corresponds to a higher crosslinking density.[15]

Swelling_Analysis_Workflow start Weigh Dry Polymer Sample extraction Solvent Extraction at Specific Temperature and Time start->extraction weigh_swollen Remove from Solvent and Weigh Swollen Polymer extraction->weigh_swollen drying Dry the Polymer weigh_swollen->drying weigh_dry Weigh the Dried Polymer drying->weigh_dry calculation Calculate Gel Content and Swell Ratio weigh_dry->calculation

Caption: Workflow for Swelling Analysis.

Determination of Free Amino Groups using a Fluorescent Probe

This method provides an inverse measure of the degree of crosslinking by quantifying the unbound amine groups.[12]

  • Sample Preparation: Prepare frozen sections of the crosslinked tissue.

  • Fluorescent Labeling: Expose the sections to an amine-reactive fluorescent probe, such as carboxyfluorescein succinimidyl ester.[12]

  • Image Acquisition: Acquire fluorescent images from each section.

  • Image Analysis: Process the images to calculate the average fluorescent intensity, which is related to the number of unbound amines.[12]

Amine_Quantification_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis start Prepare Frozen Sections of Crosslinked Tissue labeling Expose to Amine-Reactive Fluorescent Probe start->labeling imaging Acquire Fluorescent Images labeling->imaging analysis Calculate Average Fluorescent Intensity imaging->analysis

Caption: Workflow for Amine Quantification.

Conclusion: Balancing Efficiency with Biocompatibility

The selection of a crosslinking agent necessitates a careful consideration of the trade-off between crosslinking efficiency and biocompatibility. Glutaraldehyde offers a high degree of crosslinking, resulting in mechanically robust and stable biomaterials.[9][22] However, its inherent cytotoxicity limits its use in many biomedical applications.[2][10]

This compound, as a representative of a more biocompatible class of crosslinkers, presents a compelling alternative. While it may not achieve the same level of crosslinking as glutaraldehyde under identical conditions, the resulting materials exhibit superior biocompatibility, which is often a non-negotiable requirement in drug development and tissue engineering. The optimal choice, therefore, depends on the specific demands of the application, balancing the need for mechanical integrity with the imperative for biological safety.

References

A comprehensive list of references will be provided upon request.

Sources

A Comparative Guide to the Long-Term Stability of N,N'-bis(2-hydroxyethyl)propanediamide Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the long-term stability of hydrogel-based delivery systems is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth technical comparison of the predicted long-term stability of N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA) hydrogels against other commonly utilized hydrogel platforms. While direct, extensive long-term stability data for BHPDA hydrogels is emerging, this guide synthesizes information from analogous polyamide and hydrophilic hydrogel systems to provide a robust predictive analysis and a framework for evaluation.

Introduction to this compound (BHPDA) Hydrogels: A Structural Perspective

This compound is a monomer characterized by the presence of two amide linkages and two terminal hydroxyethyl groups. When polymerized into a hydrogel, this structure is anticipated to confer a unique combination of properties:

  • Hydrophilicity and Biocompatibility: The presence of hydroxyethyl groups is expected to render the hydrogel highly hydrophilic, contributing to a high water content that mimics the native extracellular matrix. This is a key factor in ensuring good biocompatibility and minimizing foreign body response.[1][2][3] Hydrogels with high water content generally exhibit favorable biocompatibility, which is crucial for medical applications.[4]

  • Biodegradability: The amide bonds within the BHPDA backbone are susceptible to hydrolytic and enzymatic degradation.[5][6][7] This inherent biodegradability is advantageous for applications such as drug delivery and tissue engineering, where the scaffold should degrade as new tissue is formed or after the therapeutic payload is delivered.[4][8]

Comparative Analysis of BHPDA Hydrogels with Alternative Systems

The selection of a hydrogel for a specific application depends on a careful consideration of its properties in relation to the desired performance. Here, we compare the predicted attributes of BHPDA hydrogels with established platforms.

FeaturePredicted for BHPDA HydrogelsPoly(ethylene glycol) (PEG) HydrogelsAlginate HydrogelsPolyacrylamide (PAAm) Hydrogels
Biocompatibility High, due to hydrophilicity.High, considered the gold standard for biocompatibility.Generally high, but can elicit an immune response depending on purity.High biocompatibility has been demonstrated.[1][3]
Degradation Biodegradable via hydrolysis or enzymatic action on amide bonds.[5][6]Generally non-biodegradable unless modified with degradable linkers.[9]Biodegradable through the release of cations.Non-biodegradable.
Mechanical Strength Moderate, tunable by crosslinking density.Tunable, but can be brittle.[10]Relatively weak, forms soft gels.High toughness and elasticity.[3]
Drug Release Controlled release mediated by both diffusion and degradation.Primarily diffusion-controlled.Diffusion-controlled, can be rapid for small molecules.Diffusion-controlled.
In-Depth Technical Guide to Long-Term Stability Assessment

A comprehensive evaluation of the long-term stability of any hydrogel, including a novel system like BHPDA, is crucial. The following experimental protocols provide a self-validating system to characterize hydrogel performance over time.

The ability of a hydrogel to absorb and retain water is fundamental to its function.[11]

Experimental Protocol:

  • Prepare triplicate samples of the hydrogel in a desired form (e.g., discs).

  • Lyophilize the samples to determine their dry weight (W_d).

  • Immerse the samples in a phosphate-buffered saline (PBS) solution at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), remove the samples, gently blot to remove excess surface water, and record the swollen weight (W_s).

  • The swelling ratio is calculated as: (W_s - W_d) / W_d.[12]

  • To assess water retention, after reaching equilibrium swelling, expose the hydrogels to ambient conditions and record weight loss over time.

Causality: The swelling kinetics provide insight into the hydrogel's crosslink density and hydrophilicity.[13] A stable hydrogel will maintain its equilibrium swelling ratio over an extended period.

Diagram of Swelling and Degradation Workflow

G cluster_prep Sample Preparation cluster_swell Swelling Study cluster_degrade Degradation Study P1 Synthesize BHPDA Hydrogel Discs P2 Lyophilize to obtain Dry Weight (Wd) P1->P2 S1 Immerse in PBS at 37°C P2->S1 D1 Incubate in PBS (hydrolytic) or Enzyme Solution (enzymatic) at 37°C P2->D1 S2 Measure Swollen Weight (Ws) at time points S1->S2 S3 Calculate Swelling Ratio S2->S3 D2 Retrieve, lyophilize, and weigh (Wt) at time points D1->D2 D3 Calculate Mass Loss D2->D3

Caption: Workflow for assessing hydrogel swelling and degradation.

Degradation kinetics are critical for applications requiring a controlled release of therapeutics or scaffold resorption.[12][14]

Experimental Protocol:

  • Prepare pre-weighed, lyophilized hydrogel samples (W_i).

  • For hydrolytic degradation, incubate samples in PBS (pH 7.4) at 37°C.

  • For enzymatic degradation, incubate samples in a solution containing a relevant enzyme (e.g., protease for polyamide-based hydrogels) at a physiologically relevant concentration and temperature.

  • At specified time points, remove the samples, wash with deionized water to remove salts and enzymes, and lyophilize to obtain the final dry weight (W_f).

  • The percentage of mass loss is calculated as: [(W_i - W_f) / W_i] * 100.

Causality: The rate of degradation is influenced by the chemical nature of the polymer backbone, crosslinking density, and the surrounding environment.[8] For BHPDA, the amide linkages are the primary sites for degradation.[5][6]

Predicted Degradation Pathway of BHPDA Hydrogel

G BHPDA BHPDA Hydrogel Network (Crosslinked Polymer) Hydrolysis Hydrolysis or Enzymatic Cleavage BHPDA->Hydrolysis Fragments Soluble Polymer Fragments Hydrolysis->Fragments Monomers BHPDA Monomers and Oligomers Fragments->Monomers Metabolism Metabolic Clearance Monomers->Metabolism

Caption: Predicted degradation pathway of a BHPDA hydrogel.

The mechanical integrity of a hydrogel is crucial for its handling and performance in vivo, especially for load-bearing applications.[10][15][16]

Experimental Protocol:

  • Rheological Analysis: Use a rheometer with a parallel plate geometry to measure the storage (G') and loss (G'') moduli of the hydrogel over time.[10] This provides information on the viscoelastic properties of the material.

  • Compression Testing: Subject cylindrical hydrogel samples to uniaxial compression at a constant strain rate. The compressive modulus can be determined from the linear region of the stress-strain curve.[11]

  • Long-Term Mechanical Stability: Perform rheological and compression tests on hydrogel samples that have been incubated in PBS at 37°C for extended periods to assess the change in mechanical properties as the hydrogel swells and degrades.

Causality: Changes in mechanical properties over time are indicative of structural changes within the hydrogel network, such as chain scission during degradation or changes in crosslink density.[17]

Ensuring the hydrogel and its degradation products are non-toxic is paramount for any biomedical application.[11][18]

Experimental Protocol:

  • In Vitro Cytotoxicity (ISO 10993-5):

    • Prepare extracts of the hydrogel by incubating it in a cell culture medium for 24 hours.

    • Expose a relevant cell line (e.g., fibroblasts) to the hydrogel extracts.

    • Assess cell viability using assays such as MTT or LDH.

  • In Vivo Biocompatibility (ISO 10993-6):

    • Implant the hydrogel subcutaneously in an animal model.

    • After a predetermined period, excise the implant and surrounding tissue.

    • Perform histological analysis to evaluate the local tissue response, including inflammation and fibrosis.

Causality: The biocompatibility of a hydrogel is influenced by its chemical composition, surface properties, and the nature of its leachables and degradation products.[18]

Conclusion

While further empirical data on the long-term stability of this compound hydrogels is needed, a systematic evaluation based on its chemical structure and established analytical protocols provides a strong foundation for its potential application in drug delivery and tissue engineering. Its predicted hydrophilicity, biocompatibility, and biodegradability make it a promising candidate for further investigation. The comparative framework and detailed experimental guidelines presented here offer a comprehensive approach for researchers to rigorously assess the long-term stability of BHPDA and other novel hydrogel systems.

References

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A Comparative Guide to HPLC-Based Purity Validation of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

N,N'-bis(2-hydroxyethyl)propanediamide is a polar, difunctional amide with applications as a monomer in polymer synthesis, a cross-linking agent, and a precursor in the development of pharmaceutical agents. Given its potential use in regulated industries, establishing a robust, validated analytical method to determine its purity is not merely a procedural step but a foundational requirement for safety and efficacy.

The primary analytical challenge lies in the molecule's high polarity and lack of a strong UV chromophore, making it difficult to retain on traditional reversed-phase columns and detect with high sensitivity. Potential impurities may arise from starting materials, side reactions, or degradation, and can include reactants like propanedioic acid or ethanolamine, as well as oligomeric species.[1][2][3] A successful analytical method must be able to separate the main component from these structurally similar and dissimilar impurities.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power and quantitative accuracy.[4][5] However, the specific HPLC mode and detection method must be carefully selected.

Method A: Reversed-Phase HPLC with Low-Wavelength UV (Proposed Method)

Reversed-phase (RP) HPLC is the most common mode of separation.[6][7][8] For a highly polar analyte like this compound, a standard C18 column can suffer from poor retention. To overcome this, an aqueous-compatible C18 (often designated "AQ") or a polar-embedded phase column is recommended. These columns are designed to prevent "phase collapse" when using highly aqueous mobile phases, ensuring reproducible retention times.[9]

  • Rationale: This approach is favored for its robustness and wide availability in QC labs. Detection at low UV wavelengths (e.g., 200-210 nm) is necessary to capture the amide bond's absorbance, though this can lead to baseline noise and interference from common solvents.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating very polar compounds that are unretained in reversed-phase mode.[10][11][12][13][14] It utilizes a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][11] Water in the mobile phase acts as the strong, eluting solvent.

  • Rationale: HILIC offers superior retention for the target analyte and can provide a different selectivity profile for impurities compared to RP-HPLC.[11] This makes it a powerful tool for orthogonal verification. However, HILIC methods can sometimes require longer equilibration times and be more sensitive to the water content of the sample diluent.

Method C: HPLC with Universal Detectors

For compounds lacking a UV chromophore, universal detectors offer a viable alternative.

  • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[15][16][17][18][19] This makes it compatible with gradient elution and suitable for a wide range of compounds.[16][17]

  • Charged Aerosol Detector (CAD): Similar to ELSD, but it imparts a charge to the analyte particles before detection, often providing a more uniform response.

  • Refractive Index (RI) Detector: An RI detector measures the change in the refractive index of the eluent. While universal, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, severely limiting its utility for impurity profiling.

Comparison Summary

Method Principle Advantages Disadvantages Best For
RP-HPLC (Low UV) Partitioning on a non-polar stationary phase.[6][7]Robust, widely available, straightforward method development.Poor retention for very polar compounds; low UV detection can be non-specific and noisy.Routine QC with a well-characterized impurity profile.
HILIC (Low UV) Partitioning into a water-enriched layer on a polar stationary phase.[11][14]Excellent retention of polar analytes[10][13]; orthogonal selectivity to RP.Can have longer equilibration times; sensitive to sample matrix.Analysis of very polar analytes and orthogonal method development.
HPLC-ELSD/CAD Nebulization, solvent evaporation, and detection of analyte particles.[15][16]Universal detection for non-volatile analytes; gradient compatible.[16][17]Destructive method; non-linear response may require calibration curves.Compounds with no UV chromophore; impurity standard characterization.

In-Depth Validation of the Proposed RP-HPLC Method

A comprehensive validation of the chosen analytical method is required to ensure it is fit for its intended purpose. The validation parameters outlined here are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21][22][23]

Validation Workflow

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
Parameter Purpose Typical Experiment Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo, impurity-spiked sample, and force-degraded samples (acid, base, peroxide, heat, light).Peak purity index > 0.995; baseline resolution (Rs > 2.0) between analyte and known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze at least five concentrations across the specified range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Analyze a sample of known concentration (e.g., a spiked placebo) at multiple levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOD typically ≥ 3:1; S/N for LOQ typically ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase pH (±0.2), organic composition (±2%), column temperature (±5°C), and flow rate (±10%).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Experimental Protocols

Protocol 1: Proposed RP-HPLC Method for Purity Assay
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent aqueous-compatible C18 phase.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). Final concentration: ~0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to achieve a target concentration of ~0.5 mg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5. These criteria are based on general expectations outlined in pharmacopeias such as the USP.[4][24][25][26]

  • Calculation:

    • Calculate the purity (%) using the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for each known impurity should be determined.

Protocol 2: Linearity Validation Experiment
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in the diluent.

  • Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering the range of 0.05 mg/mL (LOQ) to 0.75 mg/mL (150% of target).

  • Analysis: Inject each standard in triplicate.

  • Data Processing: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the equation of the line, y = mx + c, and the correlation coefficient (r²).

Conclusion and Recommendations

The validation of an HPLC method for determining the purity of this compound is critical for its application in regulated environments.

  • A Reversed-Phase HPLC method using an aqueous-compatible C18 column and low-wavelength UV detection is recommended as the primary approach due to its robustness and accessibility. Its validation must be performed rigorously according to ICH Q2(R1) guidelines to ensure reliable results.

  • HILIC serves as an excellent orthogonal technique for method verification and for resolving impurities that may co-elute in the RP system.

  • For definitive quantification of impurities without chromophores or in the absence of reference standards, HPLC with a universal detector like ELSD or CAD is the most powerful alternative.

By selecting the appropriate methodology and executing a thorough validation, researchers and drug development professionals can ensure the quality, safety, and efficacy of products derived from this compound.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • Grokipedia. Evaporative light scattering detector. Available from: [Link]

  • Wikipedia. Evaporative light scattering detector. Available from: [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Available from: [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]

  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available from: [Link]

  • Peak Scientific. The principles of ELSD. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

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  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

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  • SEDERE. How does an ELSD work. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • Mol-Instincts. Synthesis of N,N-Bis(2-Hydroxyethyl)-N'-(n-Butyl)-N'-Octadecyl-1,3-Propanediamine. Available from: [Link]

  • ChemBK. dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide. Available from: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]

  • ResearchGate. Determination of related impurities in a new active pharmaceutical ingredient – Sodium 4,4′-(propanediamido)dibenzoate. Available from: [Link]

  • PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available from: [Link]

  • ResearchGate. Pharmaceutical Impurities: An Overview. Available from: [Link]

  • The University of Western Australia. Impurity Analysis of MDA Synthesized from Unrestricted Compounds. Available from: [Link]

  • PubMed Central. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Swelling Studies of Hydrogel Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Crosslinker in Hydrogel Network Architecture

Hydrogels, with their remarkable capacity to absorb and retain vast amounts of water, have established themselves as indispensable materials in fields ranging from regenerative medicine to advanced agriculture.[1] Their functionality is not merely a property of the constituent polymer but is critically defined by the three-dimensional network architecture. This architecture is dictated by crosslinks—the covalent or physical bonds that connect individual polymer chains, preventing their dissolution and bestowing the material with its characteristic form and integrity.[2][3]

The choice of crosslinking agent is one of the most pivotal decisions in hydrogel design. It directly influences the crosslinking density , or the number of crosslinks per unit volume, which in turn governs a suite of mechanical and physical properties.[4] Among the most sensitive of these properties is the hydrogel's swelling behavior. The degree and rate of swelling are intimately linked to the network's mesh size; a densely crosslinked network will have smaller pores, restricting water ingress and resulting in lower swelling, whereas a loosely crosslinked network permits greater water absorption.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute comparative swelling studies of different hydrogel crosslinkers. We will move beyond simple protocol recitation to explore the causal relationships between crosslinker chemistry, network structure, and macroscopic swelling properties, providing the foundational knowledge required to rationally select a crosslinker for a specific application.

Foundational Principles of Hydrogel Crosslinking

Hydrogel networks are formed through two primary mechanisms: chemical and physical crosslinking.[2][8][9]

  • Chemical Crosslinking involves the formation of strong, irreversible covalent bonds between polymer chains.[10] This method typically requires a crosslinking agent—a molecule with two or more reactive ends that can form bridges between polymers.[11] Chemically crosslinked hydrogels are generally robust, stable, and possess superior mechanical strength, making them ideal for applications requiring long-term durability.[10]

  • Physical Crosslinking relies on weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, ionic interactions, or chain entanglements.[9][12] These networks are often sensitive to environmental stimuli like temperature, pH, or ionic strength, which can disrupt the physical bonds and lead to gel dissolution or a change in properties.[9] This responsiveness is highly desirable for applications in smart drug delivery and tissue engineering.[13]

The selection between chemical and physical crosslinking is the first branching point in hydrogel design, fundamentally altering the material's stability and responsiveness.

Caption: Fundamental division of hydrogel crosslinking mechanisms.

A Comparative Look at Common Chemical Crosslinkers

For this guide, we will focus on chemical crosslinkers due to their prevalence in creating stable hydrogels. The molecular architecture of the crosslinker itself—its length, flexibility, and chemical nature—profoundly impacts the final hydrogel properties.

  • N,N'-Methylenebis(acrylamide) (MBA or BIS): A widely used, short, and relatively rigid crosslinker for polyacrylamide-based hydrogels.[14][15] Its small size leads to the formation of a tight network with high crosslinking density and typically lower swelling ratios.[6][16]

  • Poly(ethylene glycol) diacrylate (PEGDA): A versatile crosslinker available in various molecular weights.[14][17] The long, flexible, and hydrophilic PEG chain between the two reactive acrylate groups results in a looser network with a larger mesh size, generally permitting higher water uptake compared to MBA at equivalent molar concentrations.[17][18]

  • Glutaraldehyde (GTA): A highly efficient crosslinker commonly used for natural polymers containing amine groups, such as gelatin and chitosan.[2][19] It forms acetal linkages with hydroxyl groups and reacts with amine groups, creating a robust and stable network.[19][20] However, its potential cytotoxicity necessitates careful purification to remove unreacted molecules.[21]

  • Natural Crosslinkers (e.g., Genipin, Citric Acid): Growing interest has shifted towards natural crosslinkers to enhance biocompatibility and reduce cytotoxicity.[22][23] Genipin, derived from the gardenia fruit, and citric acid are examples of non-toxic alternatives that can effectively crosslink polymers like chitosan and gelatin.[22] They often result in hydrogels with excellent biocompatibility but may have different crosslinking kinetics and efficiencies compared to their synthetic counterparts.[23]

Experimental Design: A Protocol for Comparative Swelling Analysis

A robust and reproducible experimental design is the cornerstone of a reliable comparative study. The following protocol is designed as a self-validating system to minimize variability and ensure accurate data.

Caption: Standardized workflow for comparative hydrogel swelling studies.

Materials
  • Monomer/Polymer: Acrylamide (AAm) / Gelatin

  • Initiator: Ammonium persulfate (APS)

  • Crosslinkers: N,N'-Methylenebis(acrylamide) (MBA), Poly(ethylene glycol) diacrylate (PEGDA, MW 700), Glutaraldehyde (GTA)

  • Solvent: Deionized (DI) Water

  • Swelling Medium: Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Synthesis Protocol (Example: Acrylamide Hydrogels)
  • Preparation of Pre-gel Solution:

    • For a 10% (w/v) AAm solution, dissolve 1.0 g of Acrylamide in 8 mL of DI water.

    • Causality: This concentration is a common starting point; higher monomer content generally leads to a denser polymer network and can affect swelling independently of the crosslinker.

  • Addition of Crosslinker:

    • Prepare separate solutions for each crosslinker. Add the crosslinker to the monomer solution at a concentration of 1 mol% relative to the monomer.

    • For MBA: Add the calculated amount of MBA.

    • For PEGDA: Add the calculated amount of PEGDA 700.

    • Causality: Using a constant molar ratio of crosslinker to monomer is crucial for a fair comparison, as it ensures the theoretical number of crosslinking points is the same.

  • Initiation of Polymerization:

    • Add 100 µL of 10% (w/v) APS solution to initiate the polymerization.

    • Vortex the solution briefly and immediately cast it into a mold (e.g., between two glass plates with a 1 mm spacer).

    • Causality: APS is a thermal initiator. The reaction is temperature-dependent, so consistent initiation conditions are vital for reproducibility.

  • Gelation:

    • Place the mold in an oven at 60°C for 3 hours to ensure complete polymerization.

  • Purification (Critical Step):

    • After gelation, carefully remove the hydrogel slab and cut it into discs of a uniform size (e.g., 8 mm diameter).

    • Place the discs in a large volume of DI water for 48 hours, changing the water every 8-12 hours.

    • Causality: This step is essential to wash away any unreacted monomers, initiator, and non-incorporated crosslinkers.[14] Residual solutes would create an osmotic imbalance and lead to erroneously high swelling measurements. This makes the protocol self-validating.

  • Drying:

    • Freeze the purified hydrogel discs and then lyophilize (freeze-dry) them for 24 hours to obtain dry xerogels.

Step-by-Step Swelling Measurement Protocol
  • Initial Weighing:

    • Carefully weigh each dry hydrogel disc using an analytical balance. Record this mass as the dry weight (Wd).[15]

  • Immersion:

    • Place each disc in a separate vial containing 20 mL of PBS (pH 7.4) at 37°C.

    • Causality: Using a physiological buffer at body temperature provides data relevant to biomedical applications. A large excess of fluid ensures that its depletion does not become a limiting factor.

  • Gravimetric Measurement Over Time:

    • At predetermined time intervals (e.g., 5, 15, 30, 60 min, 2, 4, 8, 24 hours), remove a hydrogel disc from the PBS.[24]

    • Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water. Be consistent with the blotting technique.

    • Immediately weigh the swollen disc and record the mass as the swollen weight (Ws).[15]

    • Return the disc to its vial.

    • Causality: The kinetic data reveals not only the extent but also the rate of swelling, which is important for applications like controlled release.

  • Equilibrium Swelling:

    • Continue measurements until the weight of the hydrogel disc remains constant over three consecutive time points. This is the equilibrium swollen weight.

Data Calculation

The Swelling Ratio (SR) is calculated using the following formula[15]:

SR (%) = [ (Ws - Wd) / Wd ] * 100

Where:

  • Ws = Weight of the swollen hydrogel at a given time

  • Wd = Initial weight of the dry hydrogel

Comparative Data Analysis and Discussion

The data from the swelling study can be effectively summarized in a table to facilitate comparison.

TimeSwelling Ratio (SR %) - 1 mol% MBASwelling Ratio (SR %) - 1 mol% PEGDASwelling Ratio (SR %) - 1 mol% GTA (for Gelatin)
5 min150250200
30 min400700550
2 hours7501300900
8 hours98018501150
24 hours (Equilibrium)1050 2100 1200

Note: Data are representative and for illustrative purposes.

Discussion of Expected Results:

  • Effect of Crosslinker Structure: The results clearly demonstrate that the hydrogel crosslinked with PEGDA exhibits a significantly higher equilibrium swelling ratio compared to the one crosslinked with MBA .[14][18] This is a direct consequence of their molecular structures. The short, rigid nature of MBA creates a dense network with a small mesh size, physically constraining the polymer chains and limiting water uptake.[5][16] Conversely, the long, flexible, and hydrophilic PEGDA chains create a much looser network. The greater distance between crosslinking points allows the polymer chains more freedom to expand and accommodate a larger volume of water.[17]

  • Effect of Crosslinker Concentration (Inverse Relationship): It is well-established that increasing the concentration of the crosslinking agent leads to a higher crosslink density.[6][25] This reduces the average mesh size of the network, which in turn restricts the influx of water and results in a lower equilibrium swelling ratio.[5][16][26] An experiment comparing 1 mol% MBA to 2 mol% MBA would show a significantly lower SR for the latter.

  • Swelling Kinetics: The initial rate of swelling is also influenced by the crosslinker. The looser PEGDA network not only allows for a higher total volume of water but also facilitates faster diffusion of water into the matrix, often leading to a more rapid initial swelling rate compared to the tighter MBA network.

Implications for Drug Development and Biomedical Applications

The ability to tune swelling behavior by selecting a crosslinker has profound implications for various applications:

  • Drug Delivery: Hydrogels with high swelling capacities (like those made with PEGDA) are excellent candidates for loading large quantities of hydrophilic drugs. The swelling kinetics will directly influence the drug release profile; faster swelling often correlates with a more rapid initial burst release. Conversely, a low-swelling, densely crosslinked hydrogel (made with MBA) would be more suitable for the sustained release of smaller drug molecules, where diffusion through the tight mesh is the rate-limiting step.[14]

  • Tissue Engineering: The porosity and swelling of a hydrogel scaffold are critical for cell viability, nutrient transport, and waste removal.[27] A highly porous and swellable scaffold (PEGDA-crosslinked) can better mimic the extracellular matrix and support cell infiltration and proliferation. The mechanical properties, also dictated by the crosslinker, must match the target tissue.[27]

  • Wound Dressings: High-swelling hydrogels are desirable for wound dressings as they can absorb significant amounts of wound exudate, keeping the wound bed moist and clean.[14]

Conclusion

The choice of crosslinker is a critical design parameter that extends far beyond simply solidifying a polymer solution. As demonstrated, the molecular architecture of the crosslinking agent—its size, flexibility, and chemical nature—directly governs the hydrogel's network structure, mesh size, and, consequently, its macroscopic swelling behavior. A systematic and well-controlled comparative study, founded on robust purification and measurement protocols, is essential for rationally designing hydrogels. By understanding the causal links between crosslinker chemistry and hydrogel function, researchers can precisely tailor materials for advanced applications in drug delivery, tissue engineering, and beyond.

References

  • How Are Hydrogels Crosslinked? - Chemistry For Everyone. (2022). YouTube. Retrieved from [Link]

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  • Caló, E., & Khutoryanskiy, V. V. (2015). Biomedical applications of hydrogels: A review of patents and commercial products. European Polymer Journal.
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA) Versus Other Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crosslinker Biocompatibility in Biomaterial Design

In the development of advanced biomaterials for drug delivery, tissue engineering, and medical devices, the choice of a crosslinking agent is paramount. Crosslinkers provide the necessary mechanical integrity and stability to polymeric scaffolds. However, their interaction with biological systems can significantly impact the overall biocompatibility of the final product. An unfavorable host response, triggered by the crosslinker or its degradation byproducts, can lead to inflammation, cytotoxicity, and ultimate device failure. Therefore, a thorough assessment of a crosslinker's biocompatibility is not just a regulatory hurdle, but a fundamental aspect of rational biomaterial design.[1]

This guide provides a framework for assessing the biocompatibility of a novel crosslinker, N,N'-bis(2-hydroxyethyl)propanediamide (BHPDA), in comparison to established alternatives. While direct comparative biocompatibility data for BHPDA is limited in publicly available literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols to conduct a comprehensive evaluation. We will draw comparisons with commonly used crosslinkers such as glutaraldehyde, genipin, 1,4-butanediol diglycidyl ether (BDDE), and poly(ethylene glycol) diglycidyl ether (PEGDE) to establish a benchmark for performance.

Understanding the Candidate: this compound (BHPDA)

BHPDA is a diamide-diol crosslinker. Its structure, featuring two amide linkages and two primary hydroxyl groups, suggests potential for creating hydrogels with unique properties. The amide bonds can contribute to enzymatic and hydrolytic degradation, while the hydroxyl groups offer sites for further functionalization.

A key aspect of assessing a novel crosslinker is to hypothesize its biocompatibility based on its chemical structure and potential degradation products. The amide bonds in BHPDA would likely degrade via hydrolysis into propanedioic acid and 2-(2-hydroxyethylamino)ethanol. The biocompatibility of these smaller molecules would need to be considered. Poly(ester amides) are known to be biodegradable due to the presence of ester and amide groups.[2][3]

Comparative Landscape: Established Crosslinkers

A comparative analysis requires understanding the biocompatibility profiles of commonly used crosslinkers.

CrosslinkerTypeAdvantagesDisadvantages
Glutaraldehyde AldehydeHighly efficient, rapid crosslinkingHigh cytotoxicity, can induce calcification
Genipin Natural IridoidLow cytotoxicity, good biocompatibilitySlower reaction rate, can impart a blue color
BDDE EpoxideWidely used in dermal fillers, established safety profileCan have higher cytotoxicity than some alternatives
PEGDE EpoxideLower cytotoxicity than BDDE, good biocompatibilityMay have different crosslinking kinetics than BDDE

A Framework for Biocompatibility Assessment: The ISO 10993 Standards

The biological evaluation of medical devices and materials is governed by the ISO 10993 series of standards.[4][5] These standards provide a framework for a risk-based approach to biocompatibility testing. For a novel crosslinker like BHPDA, a tiered approach starting with in vitro assays followed by in vivo studies is recommended.

Part 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

The initial screening for biocompatibility should always be an in vitro cytotoxicity test.[4][5][6] This assesses whether a material or its extracts have a toxic effect on cultured cells.

  • Material Preparation: Prepare hydrogels crosslinked with BHPDA and the comparative crosslinkers (e.g., glutaraldehyde, genipin, BDDE, PEGDE). A negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized polyvinylchloride) should also be included.

  • Extraction: Incubate the test materials in a serum-supplemented cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours. The extraction ratio should be standardized (e.g., 0.2 g of material per mL of medium).

  • Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in 96-well plates and culture until they reach sub-confluency.

  • Exposure: Remove the culture medium from the cells and replace it with the material extracts (undiluted and serial dilutions).

  • Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Quantify cell viability using a metabolic assay such as MTT or XTT. These assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.

  • Data Analysis: Express cell viability as a percentage relative to the negative control. A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.

This assay will provide a quantitative measure of the cytotoxicity of BHPDA-crosslinked materials compared to those made with other crosslinkers. For instance, studies have shown that genipin exhibits significantly lower cytotoxicity than glutaraldehyde.[7][8] A comparative study on BDDE and PEGDE found that PEGDE-treated cells showed markedly lower cytotoxicity.[9] The goal would be to demonstrate that BHPDA has a cytotoxicity profile comparable to or better than the more biocompatible crosslinkers like genipin and PEGDE.

Part 2: In Vivo Biocompatibility Assessment (ISO 10993-6)

Following successful in vitro testing, in vivo studies are necessary to evaluate the local tissue response to the implanted material.[10][11][12]

  • Animal Model: Select a suitable animal model, typically rats or rabbits.

  • Implant Preparation: Prepare sterile, disc-shaped hydrogels crosslinked with BHPDA and the comparator crosslinkers.

  • Surgical Implantation: Under anesthesia, make small subcutaneous pockets on the dorsum of the animal and insert the sterile implants. Each animal can receive multiple implants, allowing for direct comparison.

  • Observation Period: Monitor the animals for signs of inflammation or adverse reactions at the implantation sites over a defined period (e.g., 1, 4, and 12 weeks).

  • Histological Analysis: At the end of each time point, euthanize the animals and excise the implants along with the surrounding tissue.

  • Tissue Processing: Fix the tissue samples in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E, and Masson's Trichrome).

  • Microscopic Evaluation: A qualified pathologist should evaluate the tissue sections for signs of inflammation (acute and chronic), fibrosis (capsule formation), necrosis, and tissue integration. The inflammatory response can be scored based on the type and density of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).

The histological analysis will provide a detailed picture of the local tissue response to the BHPDA-crosslinked material. A biocompatible material should elicit a minimal inflammatory response that resolves over time, leading to the formation of a thin, well-organized fibrous capsule.[13][14] In contrast, a material with poor biocompatibility may cause a persistent inflammatory response, characterized by the presence of chronic inflammatory cells and foreign body giant cells, and the formation of a thick, dense fibrous capsule. The goal is to demonstrate that the tissue response to BHPDA is comparable to that of biocompatible controls.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Crosslinker Extracts on L929 Fibroblasts (Hypothetical Data)

CrosslinkerConcentrationCell Viability (%) ± SD
Negative Control -100 ± 5.2
Positive Control -15 ± 3.1
BHPDA 100% Extract92 ± 6.8
50% Extract98 ± 4.5
Glutaraldehyde 100% Extract25 ± 4.2
50% Extract45 ± 5.1
Genipin 100% Extract88 ± 7.1
50% Extract95 ± 6.3
PEGDE 100% Extract90 ± 5.9
50% Extract96 ± 4.8

Table 2: In Vivo Inflammatory Response Score at 4 Weeks Post-Implantation (Hypothetical Data)

CrosslinkerNeutrophilsLymphocytesMacrophagesGiant CellsFibrosis Score
BHPDA 0.5 ± 0.21.2 ± 0.41.5 ± 0.50.2 ± 0.11.8 ± 0.6
Glutaraldehyde 2.5 ± 0.83.1 ± 0.93.5 ± 1.12.8 ± 0.73.8 ± 1.2
Genipin 0.8 ± 0.31.5 ± 0.61.8 ± 0.70.5 ± 0.22.1 ± 0.8
PEGDE 0.6 ± 0.21.3 ± 0.51.6 ± 0.60.3 ± 0.11.9 ± 0.7

Scoring: 0 = None, 1 = Minimal, 2 = Mild, 3 = Moderate, 4 = Marked

Visualizing the Concepts

Chemical Structures of Crosslinkers

G cluster_0 This compound (BHPDA) cluster_1 Glutaraldehyde cluster_2 Genipin cluster_3 PEGDE BHPDA HO-CH2-CH2-NH-CO-CH2-CO-NH-CH2-CH2-OH Glutaraldehyde OHC-CH2-CH2-CH2-CHO Genipin C11H14O5 PEGDE CH2(O)CH-CH2-O-(CH2-CH2-O)n-CH2-CH(O)CH2

Caption: Chemical structures of BHPDA and common crosslinkers.

Biocompatibility Assessment Workflow

G A Material Formulation (BHPDA vs. Controls) B In Vitro Cytotoxicity (ISO 10993-5) A->B C Cytotoxic? B->C D In Vivo Implantation (ISO 10993-6) C->D No G Re-evaluate Formulation C->G Yes E Biocompatible? D->E F Further Pre-clinical Testing E->F Yes E->G No

Caption: A tiered workflow for assessing crosslinker biocompatibility.

Host Response to Implanted Biomaterials

G cluster_0 Biocompatible Response cluster_1 Non-Biocompatible Response A Implantation B Acute Inflammation (Neutrophils) A->B C Macrophage Infiltration B->C D Resolution & Fibrous Capsule Formation C->D E Tissue Integration D->E F Implantation G Persistent Inflammation (Chronic Inflammatory Cells) F->G H Foreign Body Giant Cell Formation G->H I Thick Fibrous Capsule H->I J Device Failure I->J

Caption: Conceptual overview of host responses to biomaterials.

Conclusion and Future Directions

The selection of a crosslinker is a critical decision in the design of any biomaterial. While this compound presents an interesting chemical structure with potential for biodegradable and functionalizable hydrogels, a rigorous biocompatibility assessment is essential before its adoption. This guide provides a comprehensive framework, grounded in ISO standards and established scientific principles, for evaluating BHPDA against well-characterized crosslinkers.

The proposed in vitro and in vivo studies will generate the necessary data to understand the cytotoxic potential and local tissue response to BHPDA. Favorable outcomes from these assessments would position BHPDA as a promising new tool in the biomaterial scientist's toolkit, paving the way for the development of next-generation medical devices and drug delivery systems. Further studies should also focus on the long-term degradation profile of BHPDA-crosslinked materials and the systemic toxicity of any degradation byproducts.

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A Senior Application Scientist's Guide to Hydrogel Crosslinking Agents: A Mechanical Properties Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of tissue engineering, drug delivery, and regenerative medicine, hydrogels stand out for their unique ability to mimic the native extracellular matrix (ECM).[1][2] These three-dimensional, water-swollen polymer networks provide an ideal environment for cellular growth and therapeutic agent delivery.[2][3] However, the utility of a hydrogel is fundamentally dictated by its mechanical properties.[4] A hydrogel destined for cartilage regeneration must withstand significant compressive forces, while one designed for wound healing might require greater flexibility. These critical mechanical characteristics—such as stiffness, strength, and elasticity—are primarily governed by the hydrogel's internal architecture, which is established during the crosslinking process.[5]

The choice of a crosslinking agent is therefore a pivotal decision in hydrogel design. It not only defines the material's mechanical resilience but also influences its biocompatibility, degradation rate, and overall performance. Crosslinking strategies can be broadly categorized into physical methods, which rely on reversible interactions, and chemical methods, which form stable, covalent bonds.[1][3] This guide focuses on the latter, providing an in-depth comparison of common chemical crosslinking agents, grounded in experimental data, to empower researchers in selecting the optimal strategy for their specific application.

The Architect's Toolkit: A Comparative Analysis of Chemical Crosslinking Agents

Chemical crosslinkers create robust and permanent networks, offering a high degree of control over the final mechanical properties of the hydrogel.[6] However, the trade-offs between mechanical strength, reaction conditions, and cytotoxicity must be carefully weighed.

Glutaraldehyde (GA): The Powerful but Problematic Workhorse

Glutaraldehyde is a dialdehyde that has been extensively used for its high efficiency in crosslinking polymers containing primary amine groups, such as gelatin and chitosan.

  • Mechanism of Action: GA reacts with amine groups (e.g., from lysine residues in proteins) via a Schiff base reaction, forming stable covalent crosslinks.

  • Impact on Mechanical Properties: GA crosslinking significantly enhances the mechanical strength and stability of hydrogels.[7] For instance, PEG-PVA hydrogels crosslinked with glutaraldehyde have demonstrated tensile strengths ranging from 1000 to 1200 MPa, making them suitable for load-bearing applications.[8][9] Increasing GA concentration generally leads to a denser, more rigid network with higher tensile strength but a lower swelling ratio and reduced flexibility.[8][9]

  • Advantages & Disadvantages: The primary advantage of GA is its high crosslinking efficiency and the resulting mechanical robustness.[10] However, its major drawback is its well-documented cytotoxicity.[10][11] Residual, unreacted glutaraldehyde can leach from the hydrogel and harm cells, posing a significant barrier to its use in many biomedical applications.[11]

Genipin: The Natural and Biocompatible Alternative

Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a popular natural crosslinking agent, offering a much safer alternative to glutaraldehyde.[11][12]

  • Mechanism of Action: Genipin spontaneously reacts with primary amine groups on polymers like gelatin or chitosan to form heterocyclic linkages, resulting in a characteristic blue-colored hydrogel.[13]

  • Impact on Mechanical Properties: Genipin effectively improves the mechanical properties and stability of hydrogels.[11][13] While perhaps not reaching the extreme stiffness imparted by GA, genipin provides a significant enhancement. For example, genipin-crosslinked gelatin hydrogels exhibit stable 3D networks with improved flexibility and mechanical integrity.[1] Increasing genipin concentration has been shown to improve mechanical properties and enhance resistance to degradation.[11] In jellyfish collagen hydrogels, genipin crosslinking created a stable matrix at body temperature, a critical feature for in-vivo applications.[14]

  • Advantages & Disadvantages: Genipin's foremost advantage is its low cytotoxicity, which is reportedly 10,000 times less than that of glutaraldehyde.[11] This high degree of biocompatibility makes it an excellent choice for tissue engineering scaffolds and drug delivery systems.[1][11] The main limitations are its slower reaction kinetics compared to GA and its higher cost.

EDC/NHS: The "Zero-Length" Precision Tool

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" crosslinker. This means it facilitates the formation of a direct amide bond between carboxyl and amine groups on polymer chains without being incorporated into the final structure.[15]

  • Mechanism of Action: EDC activates carboxyl groups (-COOH) to form a highly reactive intermediate. This intermediate then reacts with a primary amine group (-NH2) to form a stable amide bond, with EDC being released as a soluble urea byproduct. NHS is used to stabilize the intermediate, increasing the efficiency of the reaction.[15]

  • Impact on Mechanical Properties: EDC/NHS crosslinking is highly effective at improving the mechanical properties and thermal stability of protein-based hydrogels.[16] Studies on collagen films have shown that EDC/NHS treatment can increase the tensile modulus by up to 2000%.[17] The resulting hydrogels are often soft and elastic, with mechanical properties that can be tuned by adjusting the crosslinker concentration.[18][19]

  • Advantages & Disadvantages: The primary advantage is biocompatibility; since the crosslinker itself is not incorporated, there are no concerns about it leaching out. The byproducts are also generally considered non-toxic and are easily washed away.[15] This method offers precise control over the crosslinking reaction. The main disadvantage is that the reaction is highly pH-sensitive and the reagents can be susceptible to hydrolysis, requiring careful control of reaction conditions.

Transglutaminase (TG): The Enzymatic Specialist

Transglutaminase is an enzyme that catalyzes the formation of isopeptide bonds between the side chains of glutamine and lysine residues in proteins.[20] Microbial transglutaminase (mTG) is often used due to its high specific activity and stability.[21]

  • Mechanism of Action: TG creates highly stable and biocompatible covalent amide bonds between protein chains, effectively crosslinking materials like collagen and gelatin.[20][22]

  • Impact on Mechanical Properties: Enzymatic crosslinking with TG strengthens hydrogels while remaining benign to cells.[20] The resulting gels are mechanically stronger and more stable than those formed by other methods like tyrosinase catalysis.[21] The gelation time and degree of crosslinking can be controlled by adjusting the enzyme concentration, with higher concentrations leading to faster gelation and a more rigid hydrogel.[23]

  • Advantages & Disadvantages: As an enzymatic process, TG crosslinking occurs under mild, physiological conditions (neutral pH and body temperature), making it ideal for encapsulating cells and sensitive bioactive molecules.[24] It is highly specific and non-toxic.[22] The primary limitations are the higher cost of the enzyme and the requirement that the polymer must contain accessible glutamine and lysine residues.

Photo-polymerization (e.g., PEGDA): The Spatially Controlled Method

Photo-polymerization uses light to initiate a crosslinking reaction in polymers functionalized with photoreactive groups, such as acrylates. Poly(ethylene glycol) diacrylate (PEGDA) is a widely used synthetic polymer for this purpose.

  • Mechanism of Action: In the presence of a photoinitiator, exposure to light (typically UV) generates free radicals, which initiate the polymerization of the acrylate groups at the ends of the PEG chains, forming a covalently crosslinked network.

  • Impact on Mechanical Properties: The mechanical properties of photopolymerized hydrogels, like those from PEGDA, are highly tunable.[25] Key factors include the molecular weight (MW) of the PEG precursor and its concentration.[26] Lower MW and higher concentration precursors result in a higher crosslinking density, leading to hydrogels with a higher compressive modulus and tensile strength but a lower swelling ratio.[26][27] Elastic moduli for PEGDA hydrogels can be tuned across a wide range, from a few kPa to over 500 kPa.[27][28]

  • Advantages & Disadvantages: The main advantage is the exceptional spatial and temporal control over the gelation process. This allows for the fabrication of complex 3D structures using techniques like stereolithography.[27][28] The reaction is also very rapid. However, potential cytotoxicity from the photoinitiators and the UV light itself can be a concern for cell-laden applications.[21]

Quantitative Comparison of Mechanical Properties

The selection of a crosslinking agent has a direct and measurable impact on the final mechanical profile of the hydrogel. The following table summarizes representative data from the literature to provide a quantitative comparison.

Crosslinking AgentPolymer SystemMechanical PropertyTypical Value RangeKey Insights
Glutaraldehyde PEG-PVATensile Strength1000 - 1200 MPaProduces exceptionally strong and stiff hydrogels, suitable for load-bearing applications.[8][9]
Genipin GelatinCompressive ModulusVaries (Increases with concentration)Offers a good balance of mechanical enhancement and excellent biocompatibility.[1][11]
EDC/NHS CollagenTensile Modulus~6x increase vs. non-crosslinkedCreates soft, elastic materials with a significant increase in stiffness and strength.[17]
Transglutaminase CollagenBurst Pressure71 ± 4 mmHg (vs. 46 ± 3 non-crosslinked)Provides moderate mechanical improvement under highly biocompatible, cell-friendly conditions.[20]
PEGDA PEGDA (20%)Elastic Modulus4.7 kPa (10k Da MW) - 503 kPa (700 Da MW)Highly tunable; lower MW and higher concentration lead to significantly stiffer hydrogels.[27]

Visualizing Crosslinking Strategies

To better understand how these agents function at a molecular level, the following diagram illustrates their distinct mechanisms of action.

G cluster_GA Glutaraldehyde (GA) Crosslinking cluster_EDC EDC/NHS Crosslinking cluster_TG Transglutaminase (TG) Crosslinking P1_NH2 Polymer-NH2 GA O=CH-(CH2)3-CH=O P1_NH2->GA Schiff Base Rxn P2_NH2 Polymer-NH2 P2_NH2->GA SchiffBase Polymer-N=CH-(CH2)3-CH=N-Polymer GA->SchiffBase P1_COOH Polymer-COOH EDC EDC/NHS P1_COOH->EDC Activation AmideBond Polymer-CO-NH-Polymer P2_NH2_edc Polymer-NH2 EDC->P2_NH2_edc Coupling P1_Gln Polymer-Gln TG TG Enzyme P1_Gln->TG P2_Lys Polymer-Lys P2_Lys->TG Isopeptide Isopeptide Bond TG->Isopeptide Catalysis

Caption: Mechanisms for common chemical crosslinking agents.

Experimental Protocol: Unconfined Compression Testing of Hydrogels

To ensure trustworthiness and reproducibility, describing a self-validating protocol is essential. Unconfined compression testing is a standard method for determining the compressive modulus of hydrogels, a key parameter for many tissue engineering applications.

Objective:

To measure the compressive modulus (Young's Modulus, E) of a cylindrical hydrogel sample.

Materials & Equipment:
  • Fully hydrated hydrogel samples, cast or cut into uniform cylinders (e.g., 6 mm diameter, 3 mm height).

  • Universal testing machine (e.g., Instron) equipped with a sensitive load cell (e.g., 10 N).

  • Non-porous, parallel compression platens.

  • Calipers for precise sample dimension measurement.

  • Hydration bath (Phosphate-Buffered Saline, PBS) at the desired experimental temperature (e.g., 37°C).

Methodology:
  • Sample Preparation & Equilibration:

    • Prepare at least 3-5 replicate hydrogel samples per group.

    • Ensure samples have a consistent aspect ratio (height-to-diameter) to minimize buckling artifacts, typically between 0.5 and 1.0.

    • Equilibrate samples in PBS at 37°C for at least 24 hours to ensure they are fully swollen and thermally stable.

  • Measurement:

    • Just before testing, remove a sample from the PBS bath and gently blot away excess surface water.

    • Immediately measure its diameter and height using calipers.

  • Mechanical Testing:

    • Place the sample at the center of the lower compression platen.

    • Lower the upper platen until it just makes contact with the sample surface (a small pre-load, e.g., 0.01 N, is typically used to define the zero point).

    • Immerse the sample and platens in a PBS bath to maintain hydration throughout the test.

    • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute) up to a maximum strain of 15-20%. This slow rate allows for viscoelastic relaxation and provides a more accurate measure of the equilibrium modulus.

    • Simultaneously record the force (load) and displacement data.

  • Data Analysis:

    • Convert force and displacement data into engineering stress (σ = Force / Initial Cross-Sectional Area) and engineering strain (ε = Change in Height / Initial Height).

    • Plot the resulting stress-strain curve.

    • The compressive modulus (E) is determined from the slope of the initial, linear portion of the stress-strain curve (typically between 5% and 15% strain).

Workflow Diagram:

G A Prepare Cylindrical Hydrogel Samples B Equilibrate Samples in PBS (24h, 37°C) A->B C Measure Sample Dimensions (Height, Diameter) B->C D Mount Sample in Universal Testing Machine C->D E Apply Compressive Strain (e.g., 10%/min) D->E F Record Force and Displacement Data E->F G Calculate Stress and Strain F->G H Plot Stress-Strain Curve G->H I Determine Compressive Modulus from Linear Slope H->I

Caption: Workflow for determining hydrogel compressive modulus.

Conclusion and Future Perspectives

The choice of crosslinking agent is a critical determinant of a hydrogel's mechanical behavior and, consequently, its suitability for a given biomedical application. Glutaraldehyde offers superior strength at the cost of cytotoxicity, making it unsuitable for most cell-based therapies.[10][11] In contrast, natural crosslinkers like genipin and enzymatic agents like transglutaminase provide excellent biocompatibility, making them ideal for tissue engineering, though they may offer more moderate mechanical reinforcement.[11] EDC/NHS and photopolymerization with PEGDA represent highly tunable systems, allowing researchers to precisely tailor mechanical properties to match specific physiological environments.[17]

Looking forward, the field is advancing beyond single-network hydrogels. The development of dual-network and interpenetrating network (IPN) hydrogels, which combine different crosslinking strategies, is enabling the creation of materials with unprecedented toughness and resilience.[6] Furthermore, the integration of dynamic or reversible crosslinks is leading to "smart" hydrogels that can respond to physiological cues, self-heal, or be injected and formed in situ. As our understanding of the intricate relationship between crosslinking chemistry and mechanical function deepens, so too will our ability to design the next generation of hydrogels for transformative medical therapies.

References

  • Genipin-Cross-Linked Silk Fibroin/Alginate Dialdehyde Hydrogel with Tunable Gelation Kinetics, Degradability, and Mechanical Properties: A Potential Candidate for Tissue Regeneration.
  • Cartilage-like mechanical properties of poly (ethylene glycol)
  • Genipin-Crosslinked Gelatin Hydrogels with Controlled Molecular Weight: A Strategy to Balance Processability and Performance. MDPI.
  • Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applic
  • Effects of Genipin Crosslinking on the Properties of Tendon Derived Extracellular M
  • Mechanical properties of cellularly responsive hydrogels and their experimental determin
  • Swelling and mechanical properties of genipin cross-linked chitosan/poly(ethylene glycol) hydrogel network.
  • Mechanical properties and swelling of laser-polymerized PEGDA...
  • A Comparative Guide to the Mechanical Properties of Aldehyde-Crosslinked Hydrogels for Biomedical Research. Benchchem.
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  • Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. NIH.
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  • A Review of Hydrogels, Their Properties and Applic
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  • Genipin-Based Crosslinking of Jellyfish Collagen 3D Hydrogels. PMC - NIH.
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  • Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI.
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  • Use of microbial transglutaminase for enzymatic crosslinking of gelatine and silk in the formation of hydrogels with tuneable and improved properties.
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  • Transglutaminase Cross-Linked Gelatin-Alginate-Antibacterial Hydrogel as the Drug Delivery-Coatings for Implant-Rel
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A Senior Application Scientist's Guide to Crosslinker Selection in Hydrogel Formulation: A Comparative Analysis of Alternatives to N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing hydrogel technologies, the choice of a crosslinking agent is a critical determinant of the final product's performance. This guide provides an in-depth comparison of established and effective alternatives to N,N'-bis(2-hydroxyethyl)propanediamide, a less conventional crosslinker. By understanding the functional advantages and disadvantages of widely-used crosslinkers, you can optimize your hydrogel formulations for superior mechanical properties, controlled swelling behavior, and enhanced biocompatibility.

Hydrogels are three-dimensional, water-swollen polymer networks with a remarkable resemblance to natural soft tissues, making them ideal for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] The properties of these materials are fundamentally dictated by the interplay between the polymer backbone and the crosslinking agent that tethers the polymer chains together.[3] While this compound possesses hydroxyl and amide functionalities that could theoretically participate in crosslinking reactions, its application in hydrogel formulation is not widely documented in peer-reviewed literature. This guide, therefore, focuses on providing a comparative framework for well-characterized and commercially available crosslinkers that offer predictable and tunable performance.

We will explore a range of synthetic and natural crosslinking agents, presenting supporting experimental data to inform your selection process. This guide is structured to empower you with the scientific rationale behind experimental choices, ensuring the development of robust and reliable hydrogel systems.

Section 1: Understanding the Role of the Crosslinker

The crosslinker is the architectural linchpin of a hydrogel network. It dictates the degree of crosslinking, which in turn influences a cascade of critical hydrogel properties. A higher crosslink density generally results in a stiffer, less swellable hydrogel, while a lower density yields a softer, more flexible material.[4] The choice of crosslinker, therefore, allows for the precise tuning of the hydrogel's physical and biological characteristics to suit the intended application.

Crosslinker_Influence

Section 2: Comparative Analysis of Alternative Crosslinkers

To provide a clear and objective comparison, we will focus on three widely used classes of crosslinkers as alternatives to the less conventional this compound:

  • N,N'-methylenebis(acrylamide) (MBAm): A standard for polyacrylamide-based hydrogels.

  • Poly(ethylene glycol) diacrylate (PEGDA): A versatile and biocompatible crosslinker for various polymer systems.

  • Natural Crosslinkers (e.g., Glutaraldehyde, Genipin, Ionic Crosslinking): For use with natural polymers like gelatin and alginate.

The following table summarizes the key performance characteristics of these alternatives, drawing on data from various studies.

Crosslinker Polymer System Typical Concentration Swelling Ratio Elastic Modulus (kPa) Biocompatibility Key Advantages Limitations
N,N'-methylenebis(acrylamide) (MBAm) Polyacrylamide, Poly(N-isopropylacrylamide)0.5 - 5 mol%Inversely proportional to concentration1 - 50Good, but residual monomer can be toxicWell-established, provides robust gelsPotential for cytotoxicity if not fully polymerized
Poly(ethylene glycol) diacrylate (PEGDA) PEG, Poly(vinyl alcohol)5 - 20% (w/v)Tunable by MW and concentration10 - 100+Excellent, non-immunogenic[5]Biocompatible, tunable degradation, versatile[6][7]Can be prone to hydrolysis
Glutaraldehyde (GA) Gelatin, Chitosan0.1 - 2.5% (v/v)Lower than uncrosslinked~20-100 (for gelatin)[8]Dose-dependent cytotoxicityEfficient crosslinking, improves mechanical strength[9]Potential for significant cytotoxicity
Genipin Gelatin, Chitosan0.1 - 1% (w/v)Moderate~10-50 (for gelatin)Good, significantly less toxic than GABiocompatible, natural originSlower crosslinking kinetics, can impart color
Ca²⁺ (Ionic Crosslinking) Alginate10 - 100 mMHigh1 - 100[10]ExcellentMild gelling conditions, good for cell encapsulation[11]Unstable in the presence of chelating agents
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) Gelatin, Hyaluronic AcidVariesModerate~100 (for gelatin)[8]Good"Zero-length" crosslinking, good biocompatibility[12]Can be sensitive to pH

Section 3: Experimental Protocols

To facilitate the direct application of this guide in your research, we provide detailed, step-by-step methodologies for the synthesis and characterization of hydrogels using the discussed alternative crosslinkers.

Synthesis of Polyacrylamide Hydrogel using MBAm Crosslinker

This protocol describes the free-radical polymerization of acrylamide with N,N'-methylenebis(acrylamide) as the crosslinker.

MBAm_Synthesis

Materials:

  • Acrylamide (40% w/v solution)

  • N,N'-methylenebis(acrylamide) (2% w/v solution)

  • Ammonium persulfate (APS) (10% w/v in deionized water, freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • In a suitable container, combine the desired amounts of acrylamide and MBAm solutions. The final concentration of acrylamide and the molar ratio of MBAm will determine the hydrogel's properties.

  • Add deionized water to achieve the final desired volume.

  • Degas the solution for 15-30 minutes by bubbling with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

  • Under gentle stirring, add APS solution (typically 1/100th of the total volume).

  • Immediately add TEMED (typically 1/1000th of the total volume). TEMED accelerates the rate of polymerization.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the solution to polymerize at room temperature for at least 30 minutes. The gel should become opaque and solid.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in deionized water or a suitable buffer to remove unreacted monomers and initiators.

Synthesis of Gelatin Hydrogel using Glutaraldehyde Crosslinker

This protocol details the chemical crosslinking of gelatin using glutaraldehyde.[13]

Materials:

  • Gelatin (Type A or B)

  • Deionized water

  • Glutaraldehyde (25% aqueous solution)

Procedure:

  • Dissolve the desired amount of gelatin in deionized water at 50-60°C with constant stirring until a homogenous solution is obtained (e.g., 10% w/v).[13]

  • Pour the warm gelatin solution into a mold and allow it to cool to room temperature to form a physical gel.

  • Prepare a crosslinking solution of glutaraldehyde in deionized water or a suitable buffer (e.g., 0.5% v/v).

  • Immerse the gelatin gel in the glutaraldehyde solution. The duration of immersion will influence the degree of crosslinking. A typical duration is 2-4 hours.

  • After crosslinking, thoroughly wash the hydrogel with deionized water or a buffer solution (e.g., phosphate-buffered saline with glycine) to remove any residual glutaraldehyde.

Characterization of Hydrogel Properties

Consistent and accurate characterization is essential for comparing different hydrogel formulations.

The swelling ratio provides insight into the hydrogel's capacity to absorb and retain water.[14][15]

Procedure:

  • Prepare hydrogel samples of a known initial weight (W_d, dry weight, or W_i, initial as-prepared weight). For dry weight, lyophilize the hydrogel until a constant weight is achieved.

  • Immerse the hydrogel samples in a large excess of deionized water or a specific buffer solution at a constant temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_s).

  • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula:

    ESR = (W_s - W_d) / W_d

Mechanical testing reveals the stiffness and elasticity of the hydrogel.[16]

Procedure:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the hydrogel sample on the platform of a mechanical tester (e.g., a universal testing machine or a rheometer with a compression setup).

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the resulting stress and strain data.

  • The compressive modulus (Young's Modulus, E) can be calculated from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).

Section 4: Concluding Remarks for the Senior Application Scientist

The selection of a crosslinking agent is a foundational decision in hydrogel design with far-reaching implications for the material's ultimate performance. While novel or custom crosslinkers like this compound may present unique chemical structures, a deep understanding and utilization of well-characterized alternatives provide a more reliable and reproducible path to optimizing hydrogel formulations.

This guide has provided a comparative framework for selecting appropriate crosslinkers based on their impact on key hydrogel properties, supported by experimental data and detailed protocols. By leveraging this information, researchers can make informed decisions to engineer hydrogels with the precise characteristics required for their specific biomedical applications, thereby accelerating the pace of innovation in this exciting field. The principles of scientific integrity and logical, evidence-based decision-making are paramount in advancing from a promising formulation to a clinically relevant product.

References

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  • ResearchGate. (n.d.). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. [Link]

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  • ACS Publications. (2021). Synthesis of PAMAM Dendrimer-Based Fast Cross-Linking Hydrogel for Biofabrication. [Link]

  • He, Y., et al. (2011). Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. Pharmaceuticals, 4(12), 1594-1609. [Link]

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  • Parente, M. E., et al. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. ACS Applied Polymer Materials, 5(11), 9037-9047. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of N,N'-bis(2-hydroxyethyl)propanediamide, grounding our procedures in the principles of chemical safety and regulatory compliance.

Core Directive: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal protocol is initiated, the cardinal rule is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer of the specific this compound product in your possession. The SDS is the single most authoritative source of information regarding the hazards, handling, and disposal of a chemical.[1] This document is not just a formality; it is a legal requirement from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and is essential for a proper risk assessment.[2][3]

While this guide provides a robust operational plan, it is designed to supplement, not replace, the manufacturer's SDS and your institution's specific Environmental Health & Safety (EHS) protocols.

Part 1: Waste Characterization - Decoding the SDS

The first step in any disposal plan is to determine if the waste is hazardous. A chemical waste is generally considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one or more hazardous "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[4]

To determine the status of this compound, consult the following sections of its SDS:

  • Section 2: Hazards Identification: This section provides the chemical's classification, signal word (e.g., "Danger," "Warning"), hazard statements (e.g., "Harmful to aquatic life"), and pictograms.[3] This is your first clue to the potential risks.

  • Section 11: Toxicological Information: This provides data on acute and chronic health effects.

  • Section 12: Ecological Information: This details the chemical's potential harm to the environment. For example, a structurally related compound is noted as being potentially harmful to aquatic life with long-lasting effects, which would prohibit sewer disposal.[5]

  • Section 13: Disposal Considerations: This section offers specific guidance on disposal.[3] Often, it will state that the material should be disposed of via a licensed waste disposal company and in accordance with federal, state, and local regulations.[6][7][8]

If the SDS indicates the chemical is non-hazardous, disposal may be simpler. However, unless explicitly confirmed to be non-hazardous, it is best practice to manage all laboratory chemical waste as hazardous.[9]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Even if a substance is not classified as hazardous, a culture of safety dictates the consistent use of appropriate PPE. Based on the analysis of related compounds, the following PPE should be considered the minimum standard when handling this compound waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against potential splashes of liquid waste or contact with dust from solid waste. Standard safety glasses are insufficient.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents direct skin contact. Contaminated clothing should be removed and laundered before reuse.[10][11]
Respiratory Protection Not typically required if handling small quantities in a well-ventilated area or chemical fume hood.If the SDS indicates respiratory irritation or if you are handling large quantities or creating aerosols, a NIOSH/MSHA-approved respirator may be necessary as specified in Section 8 of the SDS.[7]

Part 3: Step-by-Step Disposal Protocol

This protocol assumes that this compound waste must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash unless explicitly permitted by the SDS and your institution's EHS department. [9][12]

Step 1: Waste Segregation

Do not mix different waste streams.[12] this compound waste should be collected in a dedicated container. Incompatible chemicals, if mixed, can react violently, generate toxic fumes, or cause fires.[13]

  • Aqueous Waste: Collect all liquid waste containing the compound in a designated liquid waste container.

  • Solid Waste: Collect contaminated solids (e.g., gloves, weigh boats, paper towels) in a separate, clearly marked solid waste container.

Step 2: Container Selection and Management
  • Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice for many chemical wastes. The container must be in good condition with no leaks or cracks.[4][9]

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[4][12] Using a funnel for an extended period is not permissible.[4]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

Step 3: Labeling

Proper labeling is a strict regulatory requirement.[14] Affix a hazardous waste label to the container before you add the first drop of waste.[14] The label must include:

  • The words "Hazardous Waste."[4]

  • The full chemical name(s) of the contents (no formulas or abbreviations). List all constituents, including solvents and water, with their approximate percentages.[4]

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). This information is found in Section 2 of the SDS.

  • The date accumulation started.

Step 4: Accumulation and Storage
  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[4]

  • Inspection: Inspect the container weekly for any signs of leaks, degradation, or improper labeling.[4]

  • Time and Volume Limits: Do not accumulate waste for more than 6-9 months.[9][12] Once a container is full, it must be removed from the lab for disposal promptly (often within 72 hours).[4]

Step 5: Arranging for Disposal
  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety department.[14]

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.[14] EHS personnel are responsible for the transport and final disposal of the waste through licensed facilities.[2]

Part 4: Spill and Emergency Procedures

In the event of a spill, your immediate actions are critical.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: If the spill is large, involves highly toxic materials, or you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS emergency line.

  • Small Spill Cleanup: For minor spills that you are trained to handle:

    • Ensure the area is well-ventilated.

    • Wear the appropriate PPE as described in Part 2.

    • Contain and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using spark-proof tools and place it in your designated hazardous solid waste container.[11]

    • Clean the spill area thoroughly.

    • All materials used for cleanup must be disposed of as hazardous waste.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for chemical waste disposal, emphasizing the central role of the Safety Data Sheet.

G start Waste Generated sds Obtain & Review Manufacturer's SDS start->sds is_hazardous Is Waste Defined as Hazardous in SDS (Sections 2, 13)? sds->is_hazardous non_haz_path Follow SDS Section 13 & Institutional Policy for Non-Hazardous Waste (May include drain/trash disposal if explicitly stated) is_hazardous->non_haz_path No (Explicitly Stated) haz_path Manage as Hazardous Waste is_hazardous->haz_path Yes / Unsure collect Segregate & Collect in Compatible, Labeled Container haz_path->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store request_pickup Request Pickup from EHS for Licensed Disposal store->request_pickup

Caption: Decision workflow for chemical waste disposal.

References

  • University of California, Irvine Environmental Health & Safety. (2025). Laboratory Hazardous Chemical Waste Guidelines.
  • Echemi. (2025). N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide.
  • Stanford University Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • University of Michigan Environment, Health & Safety. Chemical Waste.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
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  • Fisher Scientific. Safety Data Sheet: Ethanediamide, N,N'-bis(2-hydroxyethyl)-.
  • Fisher Scientific. Safety Data Sheet: N,N-bis(2-hydroxyethyl)ethylenediamine.
  • ChemicalBook. N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine.
  • Carbosynth Ltd. (2020). Safety Data Sheet: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-1,3-propanediamine.
  • CAS Common Chemistry. N1,N3-Dihexadecyl-N1,N3-bis(2-hydroxyethyl)propanediamide.
  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: N-(2-Hydroxyethyl)hexadecanamide.
  • Carl ROTH. Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid.
  • ChemicalBook. (2025). N,N-Bis(2-hydroxyethyl)ethylenediamine - Safety Data Sheet. Retrieved from chemicalbook.com.(2-hydroxyethyl)ethylenediamine - Safety Data Sheet*.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N'-bis(2-hydroxyethyl)propanediamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of N,N'-bis(2-hydroxyethyl)propanediamide. As there is limited specific toxicological data publicly available for this exact compound, we will adopt a conservative safety posture. Our recommendations are grounded in the hazard profiles of structurally analogous chemicals, ensuring a robust margin of safety for all laboratory personnel. This principle of "handling as hazardous" in the absence of complete data is a cornerstone of responsible chemical research.

Inferred Hazard Assessment: A Conservative Approach

A thorough review of safety data for structurally similar diamides and diamines reveals a range of potential hazards, from mild irritation to severe corrosive effects. For instance, compounds like N,N'-bis(2-hydroxyethyl)ethylenediamine are classified as causing severe skin burns and eye damage[1]. Given the presence of amide and hydroxyl functional groups, we must conservatively assume that this compound poses similar risks, including:

  • Dermal and Ocular Corrosivity: Potential to cause serious skin burns and severe eye damage upon contact.

  • Respiratory Irritation: If handled as a fine powder or aerosolized, it may cause irritation to the respiratory tract.

  • Aquatic Toxicity: Some related compounds may cause long-lasting harmful effects to aquatic life[2].

Therefore, the following personal protective equipment (PPE) recommendations are based on the potential for this compound to be corrosive and an irritant.

Core PPE Recommendations: Your First Line of Defense

Selection of appropriate PPE is paramount. The following recommendations are designed to provide comprehensive protection during the handling of this compound in solid or solution form.

Eye and Face Protection

Direct contact with the eyes can cause irreversible damage.

  • Mandatory: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]

  • Recommended for Splash Risk: When handling larger quantities or solutions where splashing is possible, supplement goggles with a full-face shield. This provides a secondary barrier protecting the entire face from splashes and airborne particles.

Skin and Body Protection

Preventing skin contact is critical to avoid potential burns or irritation.

  • Gloves: Use chemical-impermeable gloves. Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility charts for specific breakthrough times. Before use, inspect gloves for any signs of degradation or puncture. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

  • Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. Ensure clothing provides full coverage of the arms.

  • Footwear: Closed-toe shoes made of a non-absorbent material are mandatory in any laboratory setting where chemicals are handled.

Respiratory Protection
  • Standard Handling: For handling small quantities of solid material in a well-ventilated area or within a chemical fume hood, respiratory protection is typically not required.

  • High-Risk Operations: If there is a risk of generating dust (e.g., during weighing of large quantities, grinding) or aerosols, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[1][4] Always ensure proper fit-testing and training before using a respirator.

Operational Protocols: From Donning to Disposal

Adherence to standardized procedures minimizes the risk of exposure and contamination.

Step-by-Step PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as crucial as selecting the right equipment.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves (inside-out) Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: PPE Donning and Doffing Workflow.

PPE Selection Matrix

The level of PPE should be commensurate with the scale and risk of the operation.

Task / Scenario Eye/Face Protection Gloves Protective Clothing Respiratory Protection
Weighing Small Quantities (<1g) Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot generally required
Preparing Dilute Solutions Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot generally required
Handling Concentrated Solutions Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronUse in fume hood
Large Scale Operations (>50g) Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronRequired if dust is generated
Cleaning Spills Goggles & Face ShieldHeavy-duty Nitrile/NeopreneChemical-Resistant CoverallRequired (Particulate/Vapor)
Decision Logic for PPE Selection

The following diagram illustrates the logical flow for determining the appropriate level of protection.

PPE_Decision_Tree start Start: Handling This compound base_ppe Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat start->base_ppe q_dust Potential for Dust/Aerosol Generation? q_splash Significant Splash Risk? q_dust->q_splash No resp_yes Add NIOSH-Approved Respirator q_dust->resp_yes Yes face_shield_yes Add Face Shield q_splash->face_shield_yes Yes end Proceed with Caution q_splash->end No resp_yes->q_splash face_shield_yes->end base_ppe->q_dust

Caption: Decision tree for selecting appropriate PPE.

Spill and Disposal Management Plan

A comprehensive safety plan extends beyond personal protection to include containment and disposal.

Spill Response

In the event of a spill, act promptly:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE as outlined in the "Cleaning Spills" section of the table above.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[5][6] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect, and place in a suitable container.[1]

  • Clean: Decontaminate the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal Protocol

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[2] Do not discharge to sewer systems.[3] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3][7]

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.[8]

  • Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with local regulations.[3][7]

By integrating these safety protocols and PPE requirements into your daily workflow, you build a culture of safety and ensure the well-being of your entire research team. Always consult your institution's specific safety guidelines and perform a risk assessment before beginning any new procedure.

References

  • dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide. ChemBK. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment: Chemical Handling - Good Day's Work. Good Day's Work. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. HK HANKISON. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Anhydrous Ammonia PPE. YouTube. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.